Product packaging for 2-Amino-2-(4-fluorophenyl)acetonitrile(Cat. No.:CAS No. 56464-70-1)

2-Amino-2-(4-fluorophenyl)acetonitrile

Cat. No.: B1270793
CAS No.: 56464-70-1
M. Wt: 150.15 g/mol
InChI Key: HAEXHZOJAUQXNI-UHFFFAOYSA-N
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Description

2-Amino-2-(4-fluorophenyl)acetonitrile is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN2 B1270793 2-Amino-2-(4-fluorophenyl)acetonitrile CAS No. 56464-70-1

Properties

IUPAC Name

2-amino-2-(4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEXHZOJAUQXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371022
Record name 2-Amino-2-(4-fluorophenyl)acetonitrile
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Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56464-70-1
Record name 2-Amino-2-(4-fluorophenyl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(4-fluorophenyl)acetonitrile
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Foundational & Exploratory

2-Amino-2-(4-fluorophenyl)acetonitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers and Drug Development Professionals

Introduction

2-Amino-2-(4-fluorophenyl)acetonitrile, also known as α-cyano-4-fluorobenzylamine, is a fluorinated aminonitrile that serves as a valuable building block in medicinal chemistry and synthetic organic chemistry. The incorporation of a fluorine atom onto the phenyl ring is a common strategy in drug design, often leading to improved metabolic stability, binding affinity, and pharmacokinetic properties of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a small molecule with a unique combination of a reactive nitrile group and a primary amine on a benzylic carbon. While specific experimental data for some physical properties are not widely reported, the known chemical and computed properties are summarized below.

Table 1: Chemical Identifiers and Properties

PropertyValueCitation(s)
CAS Number 56464-70-1[1][2]
Molecular Formula C₈H₇FN₂[1][]
Molecular Weight 150.15 g/mol [1][]
IUPAC Name This compound[]
Synonyms α-Cyano-4-fluorobenzylamine, 2-Amino-2-(p-fluorophenyl)acetonitrile[1][]
SMILES C1=CC(=CC=C1C(C#N)N)F[]
InChI Key HAEXHZOJAUQXNI-UHFFFAOYSA-N[]
Density 1.208 g/cm³ (Predicted)[]

Table 2: Physical Properties

PropertyValue
Melting Point Data not readily available in cited sources.
Boiling Point Data not readily available in cited sources.
Solubility Data not readily available in cited sources.

Experimental Protocols

Synthesis via Strecker Reaction

The most common and direct method for synthesizing α-aminonitriles like this compound is the Strecker synthesis. This versatile one-pot, three-component reaction involves an aldehyde, a source of ammonia, and a cyanide source.

Reaction Scheme: 4-Fluorobenzaldehyde + Ammonia + Cyanide → this compound

Detailed Methodology:

  • Imine Formation: 4-Fluorobenzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol. An ammonia source, typically an aqueous solution of ammonium chloride or ammonia gas, is added to the solution. The mixture is stirred, leading to the in-situ formation of the corresponding imine.

  • Nucleophilic Addition of Cyanide: A cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is added to the reaction mixture. The cyanide ion acts as a nucleophile, attacking the electrophilic carbon of the imine to form the α-aminonitrile product.

  • Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Strecker_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product A 4-Fluorobenzaldehyde D Step 1: Dissolve reactants in Methanol/Water A->D B Ammonium Chloride (NH4Cl) B->D C Sodium Cyanide (NaCN) C->D E Step 2: Stir at Room Temp (Imine formation & Cyanide addition) D->E One-pot reaction F Step 3: Aqueous Work-up & Organic Extraction E->F G Step 4: Purification (e.g., Column Chromatography) F->G H This compound G->H

Caption: Workflow for the Strecker synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized compound are typically confirmed using a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure, showing characteristic peaks for the aromatic, methine, and amino protons and carbons.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the nitrile (C≡N) stretch (typically around 2200-2260 cm⁻¹) and the N-H stretches of the primary amine (around 3300-3500 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product.

Biological Activity and Applications in Drug Development

While specific biological activities for this compound are not extensively documented in dedicated studies, its structural motifs are present in molecules with significant therapeutic interest. Aminoacetonitrile derivatives are a known class of synthetic anthelmintic compounds. Furthermore, related heterocyclic structures synthesized from aminonitriles have shown promising anticancer properties.

Potential as an Anticancer Agent Precursor

Research on structurally related compounds, such as 2-amino-4-aryl-pyran-3-carbonitriles, has identified potent anticancer activities. These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells through mechanisms that include microtubule disruption and centrosome declustering. This suggests that this compound could serve as a key intermediate for synthesizing novel compounds targeting the cytoskeleton in cancer therapy.

Anticancer_MoA cluster_compound Compound Class cluster_cellular Cellular Targets & Processes cluster_outcome Cellular Outcome A Aminonitrile-derived Anticancer Agents B Microtubule Dynamics A->B disrupts C Centrosome Integrity A->C induces declustering D Mitotic Spindle Formation B->D required for C->D required for E G2/M Cell Cycle Arrest D->E leads to failure in F Apoptosis (Programmed Cell Death) E->F

Caption: Conceptual pathway for the anticancer mechanism of action of related aminonitrile derivatives.

Safety and Handling

This compound is classified as a dangerous good for transport and requires careful handling.[1] Based on safety data for structurally similar compounds, it should be considered toxic and an irritant.

Table 3: Hazard Summary

Hazard TypeDescription
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.

Recommended Handling Precautions:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the synthesis of novel therapeutic agents. Its preparation via the robust Strecker synthesis makes it an accessible building block for creating libraries of compounds for drug discovery, particularly in the areas of anthelmintics and oncology. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its potential toxicity. Further exploration of its derivatives may lead to the discovery of new and effective pharmaceuticals.

References

Spectroscopic Profile of 2-Amino-2-(4-fluorophenyl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-fluorophenyl)acetonitrile is a synthetic organic compound of interest in medicinal chemistry and drug discovery due to its structural resemblance to various bioactive molecules. As an α-aminonitrile, it serves as a versatile precursor for the synthesis of α-amino acids and various heterocyclic compounds. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 56464-70-1[1]

  • Molecular Formula: C₈H₇FN₂[1]

  • Molecular Weight: 150.15 g/mol [1]

  • Structure:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4 - 7.6Doublet of doublets2HAromatic protons (ortho to Fluorine)
~ 7.1 - 7.3Doublet of doublets2HAromatic protons (meta to Fluorine)
~ 4.5 - 5.0Singlet1HMethine proton (-CH(NH₂)-)
~ 2.0 - 3.0Broad singlet2HAmine protons (-NH₂)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 160 - 165 (d, ¹JCF ≈ 245 Hz)Aromatic Carbon (C-F)
~ 130 - 135Aromatic Carbon (ipso to -CH(NH₂)CN)
~ 128 - 130 (d, ³JCF ≈ 8 Hz)Aromatic Carbons (ortho to Fluorine)
~ 115 - 117 (d, ²JCF ≈ 21 Hz)Aromatic Carbons (meta to Fluorine)
~ 118 - 122Nitrile Carbon (-C≡N)
~ 45 - 55Methine Carbon (-CH(NH₂)-)
Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3300 - 3500Medium, BroadN-HSymmetric & Asymmetric Stretching
3010 - 3100Weak to MediumC-H (Aromatic)Stretching
2850 - 2960WeakC-H (Aliphatic)Stretching
2240 - 2260Medium to SharpC≡NStretching
1500 - 1600Medium to StrongC=C (Aromatic)Stretching
1210 - 1260StrongC-FStretching
1000 - 1100MediumC-NStretching
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityPossible Fragment
150High[M]⁺ (Molecular Ion)
123Medium[M - HCN]⁺
109Medium[M - CH₂CN]⁺
95High[C₆H₄F]⁺

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃ (unless the compound has poor solubility).

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: Tetramethylsilane (TMS) at 0 ppm.

3. ¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Referencing: CDCl₃ solvent peak at 77.16 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup_1H Setup ¹H NMR Parameters instrument->setup_1H setup_13C Setup ¹³C NMR Parameters instrument->setup_13C acquire_1H Acquire ¹H Data setup_1H->acquire_1H process_1H Process ¹H Spectrum (FT, Phasing, Baseline) acquire_1H->process_1H acquire_13C Acquire ¹³C Data setup_13C->acquire_13C process_13C Process ¹³C Spectrum (FT, Phasing, Baseline) acquire_13C->process_13C analyze Analyze & Assign Peaks process_1H->analyze process_13C->analyze IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place Sample on ATR Crystal apply_pressure Apply Pressure place_sample->apply_pressure collect_sample Collect Sample Spectrum apply_pressure->collect_sample collect_bg Collect Background Spectrum collect_bg->collect_sample process_spectrum Process Spectrum (Baseline Correction) collect_sample->process_spectrum analyze_peaks Analyze & Assign Absorption Bands process_spectrum->analyze_peaks MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve_sample Dissolve Sample in Volatile Solvent introduce_sample Introduce Sample (Direct Infusion or LC) dissolve_sample->introduce_sample ionize_sample Ionize Sample (e.g., ESI) introduce_sample->ionize_sample analyze_ions Analyze Ions in Mass Analyzer ionize_sample->analyze_ions generate_spectrum Generate Mass Spectrum analyze_ions->generate_spectrum analyze_fragments Analyze Molecular Ion & Fragmentation Pattern generate_spectrum->analyze_fragments

References

Chemical reactivity and stability of 2-Amino-2-(4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Reactivity and Stability of 2-Amino-2-(4-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as α-Amino-4-fluorophenylacetonitrile, is an organic compound belonging to the α-aminonitrile class.[1][2] These molecules are characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. This unique bifunctional nature makes them highly versatile and valuable building blocks in organic synthesis, particularly as direct precursors to non-natural α-amino acids and for the construction of various nitrogen-containing heterocycles.[3][4] Its structural similarity to intermediates in medicinal chemistry makes understanding its reactivity and stability crucial for applications in drug discovery and development.[5] This guide provides a comprehensive technical overview of the chemical properties, reactivity profile, and stability considerations for this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for handling, storage, and experimental design.

PropertyValueReference
CAS Number 56464-70-1[1]
Molecular Formula C₈H₇FN₂[1][]
Molecular Weight 150.15 g/mol [2][]
IUPAC Name This compound[]
Synonyms α-Cyano-4-fluorobenzylamine[2]
Density 1.208 g/cm³[]

Chemical Stability

While specific kinetic data on the degradation of this compound is not widely available, its stability can be inferred from safety data sheets and the general behavior of α-aminonitriles.

ConditionStability AssessmentReferences
Standard Conditions Generally considered stable under standard laboratory conditions (room temperature, ambient atmosphere).[5]
Thermal Stability May decompose at elevated temperatures. Thermal decomposition is known to generate hazardous products such as carbon oxides (CO, CO₂), hydrogen fluoride (HF), and nitrogen oxides (NOx).[1]
pH Sensitivity Susceptible to decomposition under extreme pH conditions. The nitrile group is prone to hydrolysis, especially under strong acidic or alkaline conditions.[5][7]
Incompatible Materials Information not widely available, but avoidance of strong oxidizing agents, strong acids, and strong bases is recommended based on general chemical principles.[8]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from sources of ignition and incompatible substances.[9]

Chemical Reactivity

The reactivity of this compound is dominated by the interplay between the amino and nitrile functional groups attached to the α-carbon. It can function as both a nucleophile and an electrophile precursor.[3]

Dual Nucleophilic and Electrophilic Nature

α-Aminonitriles exhibit a remarkable dual reactivity. The amino group provides nucleophilic character, while the molecule can also serve as a stable precursor to a reactive electrophilic iminium ion.[3]

G cluster_main Dual Reactivity of this compound cluster_nuc Nucleophilic Reactivity cluster_elec Electrophilic Reactivity start 2-Amino-2- (4-fluorophenyl)acetonitrile nuc_path Deprotonation (e.g., with base) start->nuc_path Acts as Nucleophile Precursor elec_path Cyanide Loss (e.g., with Lewis Acid) start->elec_path Acts as Electrophile Precursor acyl_anion Acyl Anion Equivalent (Nucleophile) nuc_path->acyl_anion react_electro Reaction with Electrophiles (E+) acyl_anion->react_electro product_nuc C-Substituted Product react_electro->product_nuc iminium Iminium Ion (Electrophile) elec_path->iminium react_nuc Reaction with Nucleophiles (Nu-) iminium->react_nuc product_elec N- or C-Substituted Product react_nuc->product_elec

Caption: Logical diagram of the dual reactivity modes of α-aminonitriles.

Reactions at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical transformations.

  • Hydrolysis: The most common reaction of the nitrile group is hydrolysis to form the corresponding α-amino acid, 2-amino-2-(4-fluorophenyl)acetic acid. This transformation is typically carried out under acidic or basic conditions.[3][7] The hydrolysis proceeds through an intermediate amide.[10] However, the hydrolysis of aminonitriles can be slow.[7][11] In some cases, harsh conditions are required, and alternative methods are needed to facilitate the reaction.[12]

G Nitrile Group Hydrolysis Pathway start This compound intermediate 2-Amino-2-(4-fluorophenyl)acetamide (Amide Intermediate) start->intermediate H₂O / H⁺ or OH⁻ (Step 1) end 2-Amino-2-(4-fluorophenyl)acetic acid (α-Amino Acid) intermediate->end H₂O / H⁺ or OH⁻ (Step 2) G Strecker Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Process aldehyde 4-Fluorobenzaldehyde imine_formation Imine/ Iminium Ion Formation aldehyde->imine_formation amine Ammonia (NH₃) amine->imine_formation cyanide Cyanide Source (e.g., NaCN) cyanation Nucleophilic Attack by CN⁻ cyanide->cyanation imine_formation->cyanation product This compound cyanation->product G Experimental Workflow for Chemical Stability Testing start Prepare Stock Solution of Compound in Acetonitrile prep_samples Aliquot into Vials with Stress Buffers (pH 2, 7, 10) start->prep_samples incubation Incubate Samples at Controlled Temperatures (e.g., 4°C, 25°C, 50°C) prep_samples->incubation sampling Withdraw Aliquots at Time Points (t=0, 2, 4, 8, 24h) incubation->sampling analysis Analyze by HPLC-UV sampling->analysis data Quantify Peak Area of Parent Compound and Degradation Products analysis->data end Plot % Remaining vs. Time Determine Degradation Rate data->end

References

The Strecker Synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Strecker synthesis for producing 2-Amino-2-(4-fluorophenyl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. The document details the core reaction mechanism, provides a representative experimental protocol, and summarizes key reaction parameters.

Introduction to the Strecker Synthesis

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a versatile and historically significant method for synthesizing α-amino acids from aldehydes or ketones.[1][2] The classic approach is a one-pot, three-component reaction involving an aldehyde, ammonia, and a cyanide source (such as hydrogen cyanide, potassium cyanide, or sodium cyanide).[3][4] The reaction proceeds via the formation of an α-aminonitrile intermediate, which can then be hydrolyzed to the corresponding α-amino acid.[4]

The synthesis of this compound begins with 4-fluorobenzaldehyde. The fluorine substituent on the phenyl ring is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. This guide focuses on the formation of the α-aminonitrile, a critical building block for more complex molecules.

Core Reaction Mechanism

The mechanism of the Strecker synthesis for this compound can be delineated into two primary stages: imine formation and nucleophilic cyanide addition.[4][5]

Stage 1: Imine Formation

The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 4-fluorobenzaldehyde.[2] In practice, ammonium chloride (NH₄Cl) is often used, serving as both a source of ammonia (NH₃) and a mild acid to catalyze the reaction.[4] The initial addition forms an unstable hemiaminal intermediate. This intermediate is then protonated and subsequently loses a molecule of water to form a (4-fluorophenyl)methaniminium ion.[2] Deprotonation of this ion yields the corresponding imine.

Stage 2: Nucleophilic Cyanide Addition

In the second stage, a cyanide ion (CN⁻), typically from NaCN or KCN, acts as a nucleophile and attacks the electrophilic carbon atom of the imine (or the protonated iminium ion).[2] This step results in the formation of the final product, this compound. This addition creates a new carbon-carbon bond and establishes the α-aminonitrile functionality.

The overall reaction pathway is illustrated in the diagram below.

Strecker_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reactant1 4-Fluorobenzaldehyde reactant2 Ammonia (NH3) reactant3 Cyanide (CN-) intermediate1 Hemiaminal intermediate2 Imine intermediate3 Iminium Ion product This compound r1 F-Ph-CHO i1 F-Ph-CH(OH)NH2 r1->i1 + NH3 r2 NH3 r3 NaCN p1 F-Ph-CH(NH2)CN i2 F-Ph-CH=NH i1->i2 - H2O i2->p1 + CN-

Figure 1: Reaction mechanism for the Strecker synthesis of this compound.

Quantitative Data and Reaction Parameters

ParameterValue / DescriptionRationale / Notes
Starting Aldehyde 4-FluorobenzaldehydeThe electrophilic substrate for the reaction.
Ammonia Source Ammonium Chloride (NH₄Cl) in aqueous Ammonia (28-30%)Provides both NH₃ for imine formation and mild acidic catalysis.[4]
Cyanide Source Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)A safer alternative to using hydrogen cyanide gas directly.[1]
Molar Ratio Aldehyde : NH₄Cl : NaCN (approx. 1 : 1.1 : 1.05)A slight excess of the ammonia source helps drive the equilibrium towards imine formation.
Solvent Methanol / WaterMethanol helps to solubilize the aldehyde, while water is needed for the inorganic salts.
Temperature 0-10 °C (addition), then room temperatureThe initial addition is kept cool to control the exothermic reaction.
Reaction Time 2-4 hoursReaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).
Work-up Extraction and crystallizationThe product is typically extracted into an organic solvent and purified.
Expected Yield 70-85%Based on yields for similar Strecker syntheses of α-aminonitriles.[6]

Experimental Protocol (Representative)

The following protocol is a representative procedure for the synthesis of this compound, adapted from a method for a structurally similar compound.[6]

Safety Precaution: This reaction involves highly toxic cyanide salts. All operations must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. An emergency cyanide poisoning antidote kit should be readily available.

Materials and Reagents:

  • 4-Fluorobenzaldehyde

  • Sodium Cyanide (NaCN)

  • Ammonium Chloride (NH₄Cl)

  • Aqueous Ammonia (28-30%)

  • Methanol

  • Deionized Water

  • Ethyl Acetate (or other suitable extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reagent Preparation:

    • In a beaker, dissolve ammonium chloride in the required volume of aqueous ammonia solution.

    • In a separate beaker, prepare an aqueous solution of sodium cyanide.

  • Reaction Setup:

    • Charge a three-necked round-bottom flask with 4-fluorobenzaldehyde dissolved in methanol.

    • Equip the flask with a magnetic stirrer, a dropping funnel, and a thermometer.

    • Cool the flask to 0-5 °C using an ice bath.

  • α-Aminonitrile Formation:

    • With vigorous stirring, slowly add the ammonium chloride/ammonia solution to the cooled aldehyde solution from the dropping funnel.

    • Following this, add the sodium cyanide solution dropwise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the mixture by adding cold water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography if necessary.

The workflow for this experimental protocol is outlined below.

Strecker_Workflow start Start: Reagent Preparation setup Reaction Setup (4-Fluorobenzaldehyde in Methanol, 0-5 °C) start->setup add_ammonia Slow Addition of NH4Cl / NH3 Solution setup->add_ammonia add_cyanide Dropwise Addition of NaCN Solution (Keep T < 10 °C) add_ammonia->add_cyanide react Stir at Room Temperature (2-4h) (Monitor by TLC) add_cyanide->react quench Quench with Cold Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 / MgSO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify end End: Isolated Product purify->end

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The Strecker synthesis remains a powerful and relevant method for the preparation of α-aminonitriles, which are valuable precursors to both natural and unnatural amino acids. The synthesis of this compound from 4-fluorobenzaldehyde is a straightforward application of this classic reaction. By carefully controlling reaction conditions, particularly temperature during the addition of reagents, this key intermediate can be produced efficiently. The provided protocol serves as a robust starting point for laboratory-scale synthesis and further process development.

References

Biological activity of 2-Amino-2-(4-fluorophenyl)acetonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 2-Amino-2-(4-fluorophenyl)acetonitrile Derivatives

This guide provides a comprehensive overview of the biological activities of this compound and its derivatives for researchers, scientists, and drug development professionals. It covers their cytotoxic, antimicrobial, and enzyme-inhibiting properties, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Introduction

This compound and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry. The presence of a fluorine atom can enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. The amino and nitrile groups provide versatile handles for synthetic modifications, making this scaffold a valuable starting point for the development of novel therapeutic agents. This document summarizes the key biological activities reported for these compounds.

Cytotoxic and Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The introduction of different substituents allows for the modulation of this activity.

Quantitative Cytotoxicity Data

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of various derivatives against different cancer cell lines.

Table 1: Cytotoxicity of 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile Derivatives [1]

CompoundR GroupTarget Cell LineIC50 (μM)Standard (5-Fluorouracil) IC50 (μM)
S1CH3CH2PC3 (Prostate)0.45>100
S2PhenylPC3 (Prostate)0.85>100
S3HPC3 (Prostate)0.1>100
S4p-TolylPC3 (Prostate)0.56>100
S1CH3CH2HeLa (Cervical)1.274.1
S2PhenylHeLa (Cervical)2.574.1
S3HHeLa (Cervical)1.574.1
S4p-TolylHeLa (Cervical)3.274.1
S1CH3CH2MDA-MB-231 (Breast)28.20.49
S3HMDA-MB-231 (Breast)69.20.49
S4p-TolylMDA-MB-231 (Breast)81.30.49

Table 2: Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives [2]

CompoundTarget Cell LineIC50 (μM)Standard (Doxorubicin) IC50 (μM)
3MDA-MB-231 (Breast)1.81 ± 0.13.18 ± 0.1
3MCF-7 (Breast)2.85 ± 0.14.17 ± 0.2
4MDA-MB-231 (Breast)6.93 ± 0.43.18 ± 0.1
4MCF-7 (Breast)5.59 ± 0.34.17 ± 0.2
2MDA-MB-231 (Breast)8.01 ± 0.53.18 ± 0.1
2MCF-7 (Breast)16.20 ± 1.34.17 ± 0.2
5MDA-MB-231 (Breast)15.52 ± 1.23.18 ± 0.1
5MCF-7 (Breast)20.07 ± 1.54.17 ± 0.2
6MDA-MB-231 (Breast)10.23 ± 0.83.18 ± 0.1
6MCF-7 (Breast)9.47 ± 0.74.17 ± 0.2
1MDA-MB-231 (Breast)78.28 ± 3.93.18 ± 0.1
1MCF-7 (Breast)> 1004.17 ± 0.2

Table 3: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [3]

CompoundTarget Cell LineIC50 (μM)Standard (Imatinib) IC50 (μM)
2bPC3 (Prostate)5240
2cPC3 (Prostate)8040
2cMCF-7 (Breast)10098
Potential Signaling Pathways and Mechanisms of Action

Some derivatives have been suggested to exert their cytotoxic effects through the inhibition of key enzymes involved in cancer cell proliferation, such as Cyclin-Dependent Kinase 2 (CDK2).[1] Molecular docking studies have indicated that these compounds can fit into the active site of CDK2, suggesting a potential mechanism for their anti-proliferative activity.[1]

Another proposed mechanism for a class of dichlorophenylacrylonitriles involves the Aryl Hydrocarbon Receptor (AhR) pathway.[4] Certain derivatives have been identified as novel AhR ligands and activators of Cytochrome P450 1A1 (CYP1A1), which may lead to cell death through bioactivation, particularly in breast cancer cells.[4]

CDK2_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates CDK2->G1 Promotes G1/S Transition p27 p27Kip1 p27->CDK2 Inhibits Derivative 2-Amino-2-(4-fluorophenyl) acetonitrile Derivative Derivative->CDK2 Inhibits

Figure 1. Proposed mechanism of cell cycle arrest via CDK2 inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., PC3, HeLa, MDA-MB-231)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil or Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Compounds incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Figure 2. Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Preliminary studies have suggested that derivatives of this compound possess antibacterial and antifungal properties.[5] This activity is thought to arise from the disruption of microbial cell wall synthesis or other essential cellular functions.[5] However, detailed quantitative data for specific this compound derivatives is limited in the currently available literature. Broader classes of α-amino nitriles have been investigated for such activities.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a growth control (broth and inoculum without compound), a sterility control (broth only), and a positive control (broth, inoculum, and a standard antimicrobial agent).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

Derivatives of the 4-fluorophenyl moiety have shown inhibitory activity against enzymes relevant to metabolic diseases.

Quantitative Enzyme Inhibition Data

Table 4: Inhibition of Diabetes-Related Enzymes by a 4-Fluorophenyl Thiourea Derivative [6]

EnzymeIC50 (nM)
α-Amylase53.307
α-Glycosidase24.928
Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds

  • Acarbose (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, α-glucosidase solution, and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate Reaction: Add the pNPG substrate to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Stop the reaction by adding a sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

Anthelmintic Activity

A series of amino-acetonitrile derivatives (AADs) have been identified as a new class of synthetic anthelmintic compounds.[7] These compounds have demonstrated high activity against parasitic nematodes such as Haemonchus contortus and Trichostrongylus colubriformis, including strains resistant to existing anthelmintics.[7] While the core structure is related, specific data for this compound derivatives in this context requires further investigation.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. They have demonstrated a broad range of biological activities, including potent cytotoxic effects against various cancer cell lines, potential antimicrobial properties, and inhibitory activity against key enzymes. The versatility of their chemical structure allows for extensive modification to optimize potency and selectivity. Further research is warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential in preclinical and clinical settings.

References

The Decisive Role of Fluorine: An In-depth Technical Guide to the Properties of 2-Amino-2-(4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This technical guide provides a comprehensive analysis of the role of the fluorine atom in modulating the physicochemical and metabolic properties of 2-Amino-2-(4-fluorophenyl)acetonitrile. By comparing this compound to its non-fluorinated analog, 2-amino-2-phenylacetonitrile, we elucidate the profound impact of aromatic fluorination on key drug-like properties, including acidity (pKa), lipophilicity (logP), and metabolic stability. This document serves as a technical resource, offering detailed experimental protocols and conceptual frameworks to guide the rational design of fluorinated drug candidates.

Introduction: The Fluorine Advantage in Drug Design

Fluorine, the most electronegative element, possesses a unique combination of properties that make it an invaluable tool in drug discovery. Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can significantly alter the electronic environment of a molecule. These modifications can lead to enhanced binding affinity, improved metabolic stability, and modulated physicochemical properties, ultimately translating to superior pharmacokinetic and pharmacodynamic profiles of drug candidates.

This guide focuses on this compound, a versatile building block in organic synthesis, to illustrate the tangible effects of a single fluorine atom on a molecule's behavior.

Physicochemical Properties: A Tale of Two Molecules

The introduction of a fluorine atom at the para-position of the phenyl ring in 2-amino-2-phenylacetonitrile induces significant changes in its fundamental physicochemical properties.

Acidity and Basicity (pKa)

The basicity of the primary amino group is a critical determinant of a molecule's ionization state at physiological pH, which in turn influences its solubility, permeability, and receptor interactions. The electron-withdrawing nature of the fluorine atom in this compound is expected to decrease the basicity of the amino group compared to its non-fluorinated counterpart. This is due to the inductive effect of fluorine, which pulls electron density away from the phenyl ring and, consequently, from the nitrogen atom, making its lone pair of electrons less available for protonation.

CompoundFunctional GroupEstimated pKaRationale for Estimation
2-Amino-2-phenylacetonitrilePrimary Amine~7.5 - 8.5The amino group is benzylic, and its basicity is expected to be slightly lower than typical aliphatic amines due to the proximity of the phenyl ring and the nitrile group, both of which have electron-withdrawing character.
This compoundPrimary Amine~7.0 - 8.0The strong inductive electron-withdrawing effect of the para-fluorine atom reduces the electron density on the nitrogen, thereby decreasing its basicity compared to the non-fluorinated analog.

Table 1: Estimated pKa Values and the Influence of Fluorine.

Lipophilicity (logP)

Lipophilicity, quantified by the partition coefficient (logP), is a crucial parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on lipophilicity can be complex. While fluorine is highly electronegative, the C-F bond is also highly polarized, which can lead to complex interactions with solvents. In many cases, the introduction of a single fluorine atom to an aromatic ring leads to a modest increase in lipophilicity.

CompoundCalculated/Estimated logPMethod
2-Amino-2-phenylacetonitrile0.8Computed (PubChem)
This compound~1.0 - 1.3Estimation based on analogs

Table 2: Comparison of Calculated and Estimated logP Values.

The estimated increase in logP for the fluorinated compound suggests that it may exhibit slightly increased membrane permeability and potentially stronger binding to hydrophobic pockets of target proteins.

Synthesis of this compound

The most common and efficient method for the synthesis of α-aminonitriles is the Strecker synthesis. This one-pot, three-component reaction involves the condensation of an aldehyde (or ketone) with an amine and a cyanide source.

Experimental Protocol: Strecker Synthesis

Materials:

  • 4-Fluorobenzaldehyde

  • Ammonia (aqueous solution, e.g., 28%) or Ammonium Chloride

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Methanol or Ethanol

  • Water

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde (1 equivalent) in methanol.

  • To this solution, add a solution of ammonium chloride (1.1 equivalents) in water, followed by an aqueous solution of sodium cyanide (1.1 equivalents). The order of addition may be varied.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, extract the reaction mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification can be achieved by column chromatography on silica gel or by recrystallization.

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Strecker Synthesis Strecker Synthesis 4-Fluorobenzaldehyde->Strecker Synthesis Ammonia Ammonia Ammonia->Strecker Synthesis Cyanide Source Cyanide Source Cyanide Source->Strecker Synthesis This compound This compound Strecker Synthesis->this compound

Strecker Synthesis Workflow

Role of Fluorine in Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) isozymes. This "metabolic blocking" is a key strategy in drug design to enhance a compound's half-life and bioavailability.

In the case of this compound, the fluorine atom at the para-position is expected to hinder aromatic hydroxylation at that site, which is a common metabolic pathway for phenyl-containing compounds. While metabolism can still occur at other positions on the aromatic ring or at the benzylic position, blocking a primary site of metabolism can significantly improve the compound's metabolic stability.

Predicted Metabolic Pathways

The metabolism of aromatic compounds often proceeds through oxidation by CYP enzymes. For 2-amino-2-phenylacetonitrile, hydroxylation of the phenyl ring is a likely metabolic route. The presence of fluorine in this compound is expected to direct metabolism away from the fluorinated position.

G 2-Amino-2-phenylacetonitrile 2-Amino-2-phenylacetonitrile Aromatic Hydroxylation (CYP450) Aromatic Hydroxylation (CYP450) 2-Amino-2-phenylacetonitrile->Aromatic Hydroxylation (CYP450) Major Pathway Hydroxylated Metabolites Hydroxylated Metabolites Aromatic Hydroxylation (CYP450)->Hydroxylated Metabolites This compound This compound Blocked Aromatic Hydroxylation at C4 Blocked Aromatic Hydroxylation at C4 This compound->Blocked Aromatic Hydroxylation at C4 Fluorine Effect Alternative Metabolic Pathways Alternative Metabolic Pathways Blocked Aromatic Hydroxylation at C4->Alternative Metabolic Pathways Shifts Metabolism G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Stock Solutions Prepare Stock Solutions Prepare Incubation Mixture Prepare Incubation Mixture Prepare Stock Solutions->Prepare Incubation Mixture Pre-warm at 37°C Pre-warm at 37°C Prepare Incubation Mixture->Pre-warm at 37°C Initiate Reaction with NADPH Initiate Reaction with NADPH Pre-warm at 37°C->Initiate Reaction with NADPH Time-point Sampling Time-point Sampling Initiate Reaction with NADPH->Time-point Sampling Quench Reaction Quench Reaction Time-point Sampling->Quench Reaction Protein Precipitation Protein Precipitation Quench Reaction->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Calculation Data Calculation LC-MS/MS Analysis->Data Calculation

The Synthesis of Fluorinated Amino Acids: A Technical Guide to 2-Amino-2-(4-fluorophenyl)acetonitrile as a Key Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into amino acid structures represents a pivotal strategy in modern medicinal chemistry and drug development. Fluorinated amino acids can significantly enhance the pharmacological properties of peptides and small molecule drugs, including metabolic stability, binding affinity, and lipophilicity. A key building block in the synthesis of these valuable compounds is 2-amino-2-(4-fluorophenyl)acetonitrile. This technical guide provides an in-depth overview of its synthesis via the Strecker reaction and its subsequent conversion to 4-fluorophenylglycine, a crucial fluorinated amino acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the precursor and the final product is essential for process development and optimization.

PropertyThis compound4-Fluorophenylglycine
CAS Number 56464-70-119883-57-9 (S-enantiomer)
Molecular Formula C₈H₇FN₂C₈H₈FNO₂
Molecular Weight 150.15 g/mol 169.15 g/mol
Appearance Not explicitly stated, likely a solidWhite to off-white solid
Melting Point 155-157 °C≥300 °C
Density 1.208 g/cm³Not available
Solubility Not explicitly statedSoluble in 1M HCl

Synthesis of this compound via Strecker Synthesis

The most common and efficient method for the synthesis of α-aminonitriles, such as this compound, is the Strecker synthesis. This one-pot, three-component reaction involves the treatment of an aldehyde with ammonia and a cyanide source.

Experimental Workflow: Strecker Synthesis

G cluster_0 Reaction Setup cluster_1 Work-up and Isolation Start 4-Fluorobenzaldehyde, Ammonium Chloride, Sodium Cyanide, Methanol/Water Reaction Stir at room temperature Start->Reaction Combine reactants Quench Add water and extract with organic solvent (e.g., Ethyl Acetate) Reaction->Quench After reaction completion Wash Wash organic layer with brine Quench->Wash Dry Dry over anhydrous sodium sulfate Wash->Dry Concentrate Remove solvent under reduced pressure Dry->Concentrate Purify Recrystallization or column chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a general Strecker synthesis protocol)
  • Materials:

    • 4-Fluorobenzaldehyde

    • Ammonium chloride (NH₄Cl)

    • Sodium cyanide (NaCN)

    • Methanol (MeOH)

    • Water (H₂O)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.2 equivalents) in water.

    • Add a solution of sodium cyanide (1.1 equivalents) in water to the flask.

    • Add methanol to the mixture.

    • Cool the mixture in an ice bath and add 4-fluorobenzaldehyde (1.0 equivalent) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Conversion of this compound to 4-Fluorophenylglycine

The aminonitrile precursor is converted to the corresponding amino acid, 4-fluorophenylglycine, through hydrolysis of the nitrile group. This can be achieved via acid-catalyzed or enzymatic methods.

Acid-Catalyzed Hydrolysis

G cluster_0 Hydrolysis cluster_1 Product Isolation Start This compound in concentrated HCl Reflux Heat under reflux Start->Reflux Cool Cool to room temperature Reflux->Cool Neutralize Adjust pH to isoelectric point (approx. pH 6) with a base (e.g., NH4OH) Cool->Neutralize Precipitate Precipitate 4-fluorophenylglycine Neutralize->Precipitate Filter Filter the solid Precipitate->Filter Wash Wash with cold water and ethanol Filter->Wash Dry Dry under vacuum Wash->Dry Product 4-Fluorophenylglycine Dry->Product G cluster_0 Enzymatic Reaction cluster_1 Product Recovery Start This compound in buffer solution (e.g., phosphate buffer) Enzyme Add Nitrilase (whole cells or purified enzyme) Start->Enzyme Incubate Incubate with shaking at optimal temperature and pH Enzyme->Incubate Separate Separate cells (centrifugation) Incubate->Separate Adjust_pH Adjust pH of supernatant to isoelectric point Separate->Adjust_pH Isolate Isolate precipitated 4-fluorophenylglycine Adjust_pH->Isolate Purify Further purification if necessary (e.g., recrystallization) Isolate->Purify Product Enantiopure 4-Fluorophenylglycine Purify->Product

The Rise of a New Class of Anthelmintics: A Technical Guide to Amino-Acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of amino-acetonitrile derivatives (AADs) as a novel class of anthelmintic agents. Faced with widespread resistance to existing drug classes, the discovery of AADs, exemplified by monepantel, marked a significant breakthrough in veterinary and potentially human medicine. This document details the key scientific milestones, from the foundational Strecker synthesis of the core amino-acetonitrile scaffold to the elucidation of their unique mechanism of action targeting nematode-specific nicotinic acetylcholine receptors. In-depth experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative analysis of the structure-activity relationships of various derivatives. Signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular interactions and research methodologies. This guide serves as an essential resource for researchers and professionals involved in the ongoing development and application of this critical class of anthelmintics.

Introduction: A New Front in the Fight Against Parasitic Nematodes

The global impact of parasitic nematode infections on livestock production and human health is substantial. For decades, the control of these infections has relied on a limited number of anthelmintic classes, leading to the inevitable and widespread development of drug resistance.[1] This growing crisis created an urgent need for novel anthelmintics with a distinct mode of action. The discovery of amino-acetonitrile derivatives (AADs) in the early 2000s represented a landmark achievement in addressing this challenge.[2]

AADs are a class of synthetic compounds characterized by a core amino-acetonitrile structure. Their development as potent anthelmintics, effective against a broad spectrum of nematodes, including multi-drug resistant strains, has provided a much-needed new tool for parasite control.[1] This guide will delve into the history of AADs, from their chemical origins to their emergence as a pivotal class of animal health drugs, and provide the technical details necessary for researchers to build upon this important body of work.

A Historical Perspective: From Chemical Curiosity to Potent Nematicide

The journey of amino-acetonitrile derivatives from a simple organic molecule to a powerful therapeutic agent is a testament to the long and often unpredictable path of drug discovery.

The Foundational Chemistry: The Strecker Synthesis

The story of amino-acetonitriles begins not in a parasitology lab, but in the realm of fundamental organic chemistry. In 1850, Adolph Strecker reported a one-pot reaction between an aldehyde, ammonia, and hydrogen cyanide to produce an α-aminonitrile.[3] This reaction, now famously known as the Strecker synthesis, became a cornerstone method for the synthesis of amino acids, following hydrolysis of the nitrile group.[4] For over a century, the Strecker synthesis was primarily explored for its utility in generating the building blocks of proteins.

The Leap to Anthelmintic Activity

The transition of amino-acetonitrile derivatives from a chemical intermediate to a potential therapeutic agent was not a direct one. While N-acyl amino-acetonitriles had been investigated for activity against insects, fungi, and bacteria, their potential as anthelmintics remained unexplored.[5] The pivotal moment came in the early 2000s when researchers at Novartis, in a large-scale screening program, identified a hit compound with promising activity against parasitic nematodes.[6] This initial discovery sparked an intensive research and development program focused on this new chemical class.

The Rise of Monepantel: A New Hope

Through extensive structure-activity relationship (SAR) studies, researchers synthesized and evaluated hundreds of AAD analogs.[7] This meticulous work led to the identification of AAD 1566, later named monepantel, as a highly potent and safe development candidate.[1][8] Monepantel demonstrated broad-spectrum efficacy against major gastrointestinal nematodes in sheep and cattle, including strains resistant to all existing classes of anthelmintics.[1][8] This culminated in the commercial launch of monepantel (Zolvix®) in 2009, the first new class of sheep anthelmintic in over 25 years.[6]

The Chemistry of Amino-Acetonitrile Derivatives: Synthesis and Structure-Activity Relationships

The versatility of the Strecker synthesis and subsequent modifications have allowed for the creation of a diverse library of AADs, enabling detailed exploration of their structure-activity relationships.

General Synthesis of the Amino-Acetonitrile Core

The foundational Strecker synthesis remains a widely used method for preparing the α-aminonitrile core of AADs. The general reaction scheme is as follows:

Strecker_Synthesis reactants Aldehyde (R-CHO) + Ammonia (NH3) + Hydrogen Cyanide (HCN) product α-Aminonitrile reactants->product Strecker Synthesis

Caption: The general scheme of the Strecker synthesis.

Synthesis of N-Acyl Amino-Acetonitrile Derivatives

To generate the final, biologically active N-acyl amino-acetonitrile derivatives, the α-aminonitrile intermediate is acylated, typically using an acyl chloride or a carboxylic acid with a coupling agent.

N_Acylation reactants α-Aminonitrile + Acyl Chloride (R'-COCl) product N-Acyl-α-aminonitrile reactants->product Acylation

Caption: General acylation of an α-aminonitrile.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the aromatic rings and the linker in the AAD scaffold has been crucial in optimizing their anthelmintic potency and pharmacokinetic properties. The following table summarizes the in vitro efficacy of selected AADs against Haemonchus contortus.

CompoundR1 GroupR2 GroupIC50 (µM) against H. contortusReference
Monepantel (AAD 1566)4-CF3S-phenyl5-CN, 2-CF3-phenoxy0.01[9]
AAD 85a4-Cl-phenyl3-Cl, 4-CN-phenoxy0.04[10]
AAD 964-CF3S-phenyl5-CN, 2-CF3-phenoxy (racemic)Not specified[10]
Ferrocenyl analogue 4a4-CF3S-phenylFerrocenyl>10 µg/mL[11]
Ferrocenyl analogue 6aFerrocenyl5-CN, 2-CF3-phenoxy>10 µg/mL[11]

Mechanism of Action: A Novel Target in the Nematode Nervous System

The efficacy of AADs against resistant nematode strains is due to their novel mechanism of action, which targets a unique family of ion channels in the nematode nervous system.

The DEG-3/DES-2 Subfamily of Nicotinic Acetylcholine Receptors

AADs, including monepantel, act as positive allosteric modulators and, at higher concentrations, as direct agonists of the DEG-3/DES-2 subfamily of nicotinic acetylcholine receptors (nAChRs).[3][12] These receptors are specific to nematodes and are not found in their mammalian hosts, which accounts for the high safety profile of AADs.[13] The DEG-3/DES-2 receptors are ligand-gated ion channels that, when activated, lead to an influx of cations into the neuron.[14]

Signaling Pathway and Physiological Effects

The binding of an AAD to the DEG-3/DES-2 receptor leads to the irreversible opening of the ion channel.[3] This results in a constant, uncontrolled influx of ions, leading to depolarization of the muscle cell membrane.[2] The sustained depolarization causes spastic paralysis of the nematode, preventing it from feeding and maintaining its position in the host's gastrointestinal tract, ultimately leading to its expulsion and death.[15]

AAD_Signaling_Pathway AAD Amino-acetonitrile Derivative (e.g., Monepantel) nAChR Nematode-specific nAChR (DEG-3/DES-2 subfamily) AAD->nAChR Binds to receptor IonChannel Irreversible Channel Opening nAChR->IonChannel Induces IonInflux Uncontrolled Cation Influx (Na+, Ca2+) IonChannel->IonInflux Leads to Depolarization Muscle Cell Membrane Depolarization IonInflux->Depolarization Causes Paralysis Spastic Paralysis Depolarization->Paralysis Results in Expulsion Expulsion from Host Paralysis->Expulsion Leads to

Caption: Signaling pathway of amino-acetonitrile derivatives in nematodes.

Pharmacokinetics of Amino-Acetonitrile Derivatives

The pharmacokinetic profile of AADs is a critical determinant of their in vivo efficacy. The following table summarizes key pharmacokinetic parameters for monepantel in sheep.

ParameterValueUnitReference
Oral Bioavailability~31%[9]
Time to Peak Plasma Concentration (Tmax)~24hours[16]
Volume of Distribution (Vd)7.4L/kg[9]
Total Body Clearance (CL)1.49L/kg/h[9]
Mean Residence Time (MRT)4.9hours[9]
Major MetaboliteMonepantel Sulfone-[9]

Monepantel is rapidly metabolized in the liver to monepantel sulfone, which is also anthelmintically active.[9] This metabolite has a much longer half-life than the parent compound, contributing significantly to the overall efficacy of the drug.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative AAD and for a key in vitro biological assay.

Synthesis of an N-Acyl Amino-Acetonitrile Derivative (Illustrative Protocol)

Objective: To synthesize an N-acyl amino-acetonitrile derivative via a two-step process involving a Strecker reaction followed by N-acylation.

Step 1: Strecker Synthesis of an α-Aminonitrile

  • Materials:

    • Substituted benzaldehyde (1.0 eq)

    • Ammonium chloride (1.2 eq)

    • Sodium cyanide (1.1 eq)

    • Methanol

    • Water

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the substituted benzaldehyde in methanol in a round-bottom flask.

    • Add a solution of ammonium chloride in water to the flask.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add an aqueous solution of sodium cyanide dropwise to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench with water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

    • Purify the product by column chromatography on silica gel if necessary.

Step 2: N-Acylation of the α-Aminonitrile

  • Materials:

    • α-Aminonitrile from Step 1 (1.0 eq)

    • Substituted acyl chloride (1.1 eq)

    • Triethylamine (1.5 eq)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the α-aminonitrile in DCM in a round-bottom flask.

    • Add triethylamine to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add the substituted acyl chloride dropwise to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final N-acyl amino-acetonitrile derivative.

In Vitro Larval Development Assay (LDA)

Objective: To determine the in vitro efficacy (IC50) of an AAD against the larval stages of a parasitic nematode.

  • Materials:

    • Freshly harvested nematode eggs

    • Nutrient medium (e.g., Earle's balanced salt solution with yeast extract)

    • Test compound (AAD) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microtiter plates

    • Iodine solution

    • Incubator

    • Inverted microscope

  • Procedure:

    • Prepare a suspension of nematode eggs in water and determine the egg concentration.

    • Prepare serial dilutions of the test compound in the nutrient medium.

    • In a 96-well plate, add a defined volume of the egg suspension to each well.

    • Add the different concentrations of the test compound to the wells. Include positive (a known anthelmintic) and negative (solvent only) controls.

    • Incubate the plate at an appropriate temperature (e.g., 27°C) and humidity for 6-7 days to allow for larval development to the third-stage (L3).

    • After the incubation period, add a drop of iodine solution to each well to stop larval development and facilitate visualization.

    • Count the number of eggs, L1, L2, and L3 larvae in each well under an inverted microscope.

    • Calculate the percentage of inhibition of larval development for each concentration compared to the negative control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

LDA_Workflow Start Start: Fresh Nematode Eggs EggSuspension Prepare Egg Suspension Start->EggSuspension PlateSetup Set up 96-well Plate: Eggs + AAD Dilutions EggSuspension->PlateSetup SerialDilution Prepare Serial Dilutions of AAD SerialDilution->PlateSetup Incubation Incubate for 6-7 Days PlateSetup->Incubation Staining Stop Development and Stain with Iodine Incubation->Staining Counting Count Larval Stages (L1, L2, L3) Staining->Counting Analysis Calculate % Inhibition and Determine IC50 Counting->Analysis End End: Efficacy Data Analysis->End

Caption: Experimental workflow for the Larval Development Assay.

Conclusion and Future Directions

The discovery and development of amino-acetonitrile derivatives have provided a critical new tool in the management of parasitic nematode infections, particularly in the face of widespread anthelmintic resistance. The unique mode of action of AADs, targeting a nematode-specific receptor, underscores the value of continued research into novel drug targets.

Future research in this area will likely focus on several key aspects:

  • Expansion of the Chemical Space: The synthesis and evaluation of new AAD analogs to improve potency, broaden the spectrum of activity, and overcome any emerging resistance.

  • Understanding Resistance Mechanisms: Investigating the genetic and biochemical mechanisms by which nematodes may develop resistance to AADs to inform resistance management strategies.

  • Human Health Applications: Exploring the potential of AADs for the treatment of soil-transmitted helminth infections in humans, which remain a major global health concern.

  • Combination Therapies: Evaluating the efficacy of AADs in combination with other anthelmintic classes to enhance efficacy and delay the development of resistance.

The story of amino-acetonitrile derivatives is a powerful example of how fundamental chemical research can lead to transformative solutions for pressing global health and agricultural challenges. The continued exploration of this fascinating class of molecules holds great promise for the future of parasitology and drug development.

References

Physical and chemical properties of 2-Amino-2-(4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-fluorophenyl)acetonitrile is an organic compound of significant interest in medicinal chemistry and drug development. As a derivative of α-aminonitriles, it serves as a versatile building block for the synthesis of more complex molecules, including α-amino acids and various heterocyclic compounds. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to biological targets, making this compound a valuable scaffold in the design of novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential chemical reactivity and biological significance.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data is available, other values are predicted based on computational models. There is a discrepancy in the reported physical state, with some sources indicating a solid with a high melting point, which may correspond to a salt form (e.g., hydrochloride), while the free base is likely to be a liquid or a low-melting solid at room temperature.

General and Physical Properties
PropertyValueSource
CAS Number 56464-70-1[1]
Molecular Formula C₈H₇FN₂[1]
Molecular Weight 150.15 g/mol [1]
Physical State Reported as solid, but may be liquid as free base[2]
Melting Point 155-157 °C (likely a salt form)[2]
Boiling Point Not experimentally determined
Density 1.208 g/cm³ (predicted)
Chemical and Spectral Properties
PropertyValueSource
Solubility Soluble in polar organic solvents
pKa Not experimentally determined
¹H NMR (Predicted) See Figure 1
¹³C NMR (Predicted) See Figure 2
FTIR (Predicted Key Peaks) ~3400-3300 cm⁻¹ (N-H stretch), ~2240 cm⁻¹ (C≡N stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1230 cm⁻¹ (C-F stretch)[3][4][5]
Mass Spec Fragmentation See Section 4.2

Experimental Protocol: Strecker Synthesis

The most common method for the synthesis of α-aminonitriles is the Strecker synthesis. This one-pot, three-component reaction involves an aldehyde, a source of ammonia, and a cyanide source. The following is a detailed experimental protocol for the synthesis of this compound.

Materials and Reagents
  • 4-Fluorobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether ((Et)₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) (for salt formation if desired)

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-Fluorobenzaldehyde in Methanol B Add Ammonium Chloride and Sodium Cyanide A->B 1 C Stir at Room Temperature (24-48 hours) B->C 2 D Quench with Water C->D 3 E Extract with Diethyl Ether D->E 4 F Wash with Saturated NaHCO₃ E->F 5 G Dry with MgSO₄ F->G 6 H Concentrate in vacuo G->H 7 I Column Chromatography (Silica Gel) H->I 8

Figure 1: Experimental workflow for the Strecker synthesis of this compound.
Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1.0 eq) in methanol. To this solution, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).

  • Reaction: Stir the resulting mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Chemical Reactivity and Stability

General Reactivity

α-Aminonitriles are versatile intermediates due to the presence of both an amino and a nitrile group. The key reactive sites are the nucleophilic amino group and the electrophilic carbon of the nitrile.

G cluster_reactions Potential Reactions This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₃O⁺ or OH⁻ Reduction Reduction This compound->Reduction LiAlH₄ or H₂/Catalyst Alkylation N-Alkylation/ N-Acylation This compound->Alkylation R-X or Acyl-X α-Amino Acid α-Amino Acid Hydrolysis->α-Amino Acid 1,2-Diamine 1,2-Diamine Reduction->1,2-Diamine N-Substituted Derivative N-Substituted Derivative Alkylation->N-Substituted Derivative

Figure 2: Potential chemical transformations of this compound.
  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, 2-amino-2-(4-fluorophenyl)acetic acid.

  • Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, leading to the formation of a 1,2-diamine.

  • Reactions of the Amino Group: The primary amino group can undergo various reactions typical of amines, such as N-alkylation and N-acylation.

Mass Spectrometry Fragmentation

The fragmentation of α-aminonitriles in mass spectrometry is influenced by the presence of the amino and nitrile groups. Common fragmentation pathways include:

  • Loss of HCN: A characteristic fragmentation pathway for nitriles.

  • α-Cleavage: Cleavage of the bond adjacent to the amino group, leading to the formation of a resonance-stabilized iminium ion. For this compound, this would involve the loss of the phenyl group or the nitrile group.

  • Loss of an Amino Group: Fragmentation involving the loss of the NH₂ group.

Stability

This compound is expected to be moderately stable. As with many α-aminonitriles, it may be susceptible to decomposition under strongly acidic or basic conditions, and at elevated temperatures. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.

Biological Significance and Potential Applications

While specific biological studies on this compound are limited, the broader class of α-aminonitriles and their derivatives have shown a wide range of biological activities. The presence of the fluorophenyl moiety is a common feature in many modern pharmaceuticals, often enhancing drug efficacy.

G cluster_synthesis Synthetic Intermediate cluster_bioactivity Potential Biological Roles This compound This compound A Synthesis of Novel α-Amino Acids This compound->A B Synthesis of Heterocyclic Compounds This compound->B C Enzyme Inhibition A->C D Receptor Modulation B->D E Antimicrobial Activity B->E

Figure 3: Potential roles and applications of this compound in drug discovery.
  • Enzyme Inhibition: Derivatives of α-aminonitriles have been investigated as inhibitors of various enzymes, including proteases and kinases. The structural similarity to amino acids makes them potential candidates for targeting enzyme active sites.

  • Neurological Activity: The aminonitrile scaffold is present in molecules with activity in the central nervous system. Further derivatization could lead to compounds with potential applications in treating neurological disorders.

  • Antimicrobial Agents: Some aminonitrile derivatives have demonstrated antimicrobial properties.

The versatility of this compound as a synthetic precursor, combined with the favorable properties conferred by the fluorophenyl group, makes it a compound of high interest for the development of new chemical entities with therapeutic potential. Further research into its specific biological targets and mechanisms of action is warranted.

Conclusion

This compound is a valuable building block for organic synthesis and drug discovery. This guide has provided a detailed overview of its known and predicted physicochemical properties, a practical protocol for its synthesis via the Strecker reaction, and an exploration of its chemical reactivity and potential biological applications. The information presented herein is intended to serve as a valuable resource for researchers working with this and related compounds.

Predicted Spectral Data

The following are predicted NMR spectra for this compound. These are generated using computational models and should be used as a reference. Experimental verification is recommended.

¹H NMR (Predicted) Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm. CH proton: A singlet or a multiplet (depending on coupling with the amino protons) around δ 4.5-5.0 ppm. NH₂ protons: A broad singlet that can appear over a wide range and is exchangeable with D₂O.

¹³C NMR (Predicted) Aromatic carbons: Peaks in the range of δ 115-165 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant. Nitrile carbon (C≡N): A peak around δ 120 ppm. CH carbon: A peak around δ 50-60 ppm.

References

Methodological & Application

Synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile, a valuable intermediate in the development of various pharmaceutical compounds. The protocol detailed below is based on the well-established Strecker synthesis, a reliable one-pot reaction that efficiently produces α-aminonitriles from aldehydes.

Overview

This compound, also known as α-cyano-4-fluorobenzylamine, is a key building block in organic synthesis. Its structural motif is found in a range of biologically active molecules. The presented protocol offers a straightforward and reproducible method for its preparation on a laboratory scale.

Chemical Properties and Data

A summary of the key quantitative data for the starting material and the final product is presented below for easy reference.

Compound NameThis compound4-Fluorobenzaldehyde (Starting Material)
CAS Number 56464-70-1[1][2]459-57-4
Molecular Formula C₈H₇FN₂[1][2]C₇H₅FO
Molecular Weight 150.15 g/mol [1][2]124.11 g/mol
Appearance Not explicitly found, likely a solid or oilColorless liquid
Density 1.208 g/cm³1.157 g/mL
Melting Point Data not available in search results-28 °C
Boiling Point Data not available in search results181 °C
Solubility Soluble in organic solvents like methanol and etherMiscible with organic solvents

Experimental Protocol: Strecker Synthesis

This protocol details the one-pot synthesis of this compound from 4-fluorobenzaldehyde. The reaction proceeds via the formation of an intermediate imine, which is then attacked by a cyanide anion.[3][4][5]

Materials and Reagents:

  • 4-Fluorobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Water (deionized)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Initial Reagent Mixture: To the flask, add a solution of ammonium chloride (1.1 equivalents) in water. To this, add 4-fluorobenzaldehyde (1.0 equivalent) dissolved in methanol.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Cyanide: While stirring vigorously, slowly add a solution of sodium cyanide (1.05 equivalents) in water to the reaction mixture via a dropping funnel over a period of 30-60 minutes. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. All waste containing cyanide must be quenched with bleach before disposal.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • If necessary, the product can be further purified by column chromatography on silica gel.

Expected Yield:

While a specific yield for this exact reaction was not found in the search results, typical yields for Strecker syntheses of similar α-aminonitriles can range from moderate to good, often in the 60-90% range depending on the specific conditions and purification methods.

Synthesis Workflow

The following diagram illustrates the key stages of the Strecker synthesis for this compound.

Strecker_Synthesis_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reaction_Vessel Reaction Vessel (Methanol/Water, 0°C to RT) 4-Fluorobenzaldehyde->Reaction_Vessel Ammonium_Chloride Ammonium Chloride Ammonium_Chloride->Reaction_Vessel Sodium_Cyanide Sodium Cyanide Sodium_Cyanide->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Evaporation Evaporation Drying->Evaporation Purification Column Chromatography (Optional) Evaporation->Purification Final_Product This compound Evaporation->Final_Product If pure enough Purification->Final_Product

Caption: One-pot Strecker synthesis workflow.

Signaling Pathway of the Strecker Synthesis

The underlying chemical transformations in the Strecker synthesis involve a sequential formation of an imine followed by nucleophilic addition.

Strecker_Pathway A 4-Fluorobenzaldehyde C 4-Fluorophenylmethanimine (Imine Intermediate) A->C Condensation B Ammonia (from NH4Cl) B->C E This compound C->E Nucleophilic Attack D Cyanide Ion (from NaCN) D->E

Caption: Reaction pathway of the Strecker synthesis.

References

Application Notes and Protocols for the Use of 2-Amino-2-(4-fluorophenyl)acetonitrile in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in medicinal chemistry and drug discovery. These modifications can enhance peptide stability, modulate biological activity, and provide valuable probes for studying peptide structure and function. 2-Amino-2-(4-fluorophenyl)acetonitrile serves as a key precursor for the synthesis of the unnatural amino acid 4-fluorophenylglycine (4F-Phg). This fluorinated analogue of phenylalanine can be incorporated into peptide sequences to introduce unique electronic properties and conformational constraints.

This document provides detailed application notes and protocols for the synthesis of 4-fluorophenylglycine from this compound, its subsequent Fmoc protection, and its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS).

Data Presentation

Table 1: Synthesis of Fmoc-4-fluorophenylglycine-OH
StepReactionReagentsTypical Yield (%)Purity (%)Analytical Method
1Hydrolysis of this compoundHCl, H₂O85-95>98NMR, LC-MS
2Fmoc Protection of 4-fluorophenylglycineFmoc-OSu, NaHCO₃, Dioxane/H₂O80-90>98HPLC, NMR
Table 2: Representative Data for SPPS of a Peptide Containing 4-fluorophenylglycine
Peptide SequenceCoupling MethodCrude Purity (%)Final Purity (%)Overall Yield (%)Observed Mass (m/z)Expected Mass (m/z)
Ac-Tyr-Ile-(4F-Phg)-Phe-Leu-NH₂HBTU/DIPEA~75>9825[M+H]⁺ = 729.4729.38
Gly-(4F-Phg)-Phe-NH₂HATU/DIPEA~80>9930[M+H]⁺ = 387.2387.18

Mandatory Visualization

Synthesis_and_Incorporation_Workflow cluster_synthesis Synthesis of Fmoc-4-fluorophenylglycine-OH cluster_spps Solid-Phase Peptide Synthesis (SPPS) A This compound B Hydrolysis A->B HCl, H₂O C 4-fluorophenylglycine (4F-Phg) B->C D Fmoc Protection C->D Fmoc-OSu E Fmoc-4-fluorophenylglycine-OH D->E I Amino Acid Coupling E->I Incorporate into SPPS F Resin Swelling G Fmoc Deprotection F->G Piperidine/DMF H Washing G->H H->I J Washing I->J K Repeat Cycle J->K K->G n-1 cycles L Final Deprotection K->L M Cleavage from Resin L->M TFA cocktail N Purification (RP-HPLC) M->N O Characterization N->O LC-MS, MS/MS P Final Peptide O->P

Caption: Overall workflow from the precursor to the final peptide.

Experimental Protocols

Protocol 1: Synthesis of 4-fluorophenylglycine from this compound (Adapted from Strecker Synthesis Hydrolysis)

This protocol describes the acid hydrolysis of the α-aminonitrile to the corresponding α-amino acid.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1 equivalent) in a 6 M solution of hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the dropwise addition of concentrated ammonium hydroxide until the pH reaches approximately 7. The amino acid will precipitate out of the solution.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water, followed by cold ethanol, and finally with diethyl ether to facilitate drying.

  • Dry the product under vacuum to obtain crude 4-fluorophenylglycine.

  • The crude product can be further purified by recrystallization from a water/ethanol mixture if necessary.

Hydrolysis_Workflow start Start: this compound reflux Reflux in 6M HCl start->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NH₄OH to pH 7 cool->neutralize precipitate Precipitate 4-fluorophenylglycine neutralize->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry under Vacuum filter_wash->dry end End: 4-fluorophenylglycine dry->end SPPS_Coupling_Cycle start Start: Fmoc-deprotected Peptide-Resin activate_aa Activate Fmoc-4F-Phg-OH (HBTU/DIPEA in DMF) start->activate_aa couple Couple to Resin activate_aa->couple kaiser_test Kaiser Test couple->kaiser_test wash Wash Resin (DMF, DCM) kaiser_test->wash Negative recouple Recouple kaiser_test->recouple Positive next_cycle Proceed to Next Cycle wash->next_cycle recouple->couple

Application of 2-Amino-2-(4-fluorophenyl)acetonitrile in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-fluorophenyl)acetonitrile is a versatile synthetic building block in drug discovery, serving as a key intermediate for the synthesis of a variety of biologically active compounds. Its structure, featuring a fluorinated phenyl ring, an amino group, and a nitrile moiety, provides multiple reaction sites for the construction of complex heterocyclic systems and other pharmacologically relevant scaffolds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidates. This document provides an overview of its applications, quantitative data on derived compounds, and detailed experimental protocols for its utilization in the synthesis of potential therapeutic agents.

Key Applications in Drug Discovery

The this compound scaffold is integral to the development of several classes of therapeutic agents:

  • Anthelmintic Agents: Amino-acetonitrile derivatives (AADs) represent a distinct class of anthelmintics. The prominent example, Monepantel, acts as a direct agonist of the nematode-specific nicotinic acetylcholine receptor (nAChR) subunit, ACR-23 (encoded by the mptl-1 gene). This activation leads to an uncontrolled ion influx, resulting in muscle cell depolarization and irreversible paralysis of the nematode.[1][2] This unique mode of action makes AADs effective against nematode strains resistant to other anthelmintic classes.

  • Anticancer Agents: The α-amino nitrile moiety is a precursor for various heterocyclic compounds with potent antiproliferative activity. Derivatives such as pyrano[3,2-c]quinolines have been synthesized and shown to inhibit key signaling pathways involved in cancer progression. These compounds have demonstrated inhibitory activity against receptor tyrosine kinases like EGFR and HER-2, as well as downstream kinases such as BRAFV600E.

  • Kinase Inhibitors: The structural framework of this compound is suitable for the design of kinase inhibitors. The amino and nitrile groups can be elaborated to interact with the hinge region and other key residues within the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity.

Quantitative Data

The following tables summarize the biological activity of compounds derived from scaffolds related to this compound.

Table 1: Anticancer Activity of Pyrano[3,2-c]quinoline Derivatives

Compound IDCancer Cell LineGI50 (nM)Target(s)Reference
5e Not Specified26EGFR, BRAFV600E, HER-2
5h Not Specified28EGFR, BRAFV600E, HER-2
Compound I MCF-7 (Breast)Not Specified (IC50 = 71 nM for EGFR, 31 nM for HER-2)EGFR, HER-2
Compound III 4 human cancer cell lines3300EGFR, BRAFV600E
Compound IV A-549 (Lung)35000Topoisomerase II

Table 2: Kinase Inhibitory Activity of Pyrano[3,2-c]quinoline Derivatives

Compound IDKinaseIC50 (nM)Reference
5e EGFR71
BRAFV600E62
HER-221
5h EGFR75
BRAFV600E67
HER-223

Table 3: In Vitro Activity of Monepantel

Cell LineIC50 (µM)Biological EffectReference
OVCAR-3 (Ovarian Cancer)7.2 ± 0.2Induction of autophagosome formation, Inhibition of mTOR phosphorylation
A2780 (Ovarian Cancer)10.5 ± 0.4Induction of autophagosome formation, Inhibition of mTOR phosphorylation

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-4-aryl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile Derivatives

This protocol is a representative method for the synthesis of pyrano[3,2-c]quinoline derivatives, which can be adapted using this compound as a key reactant through a multicomponent reaction.

Materials:

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline derivative (1 mmol)

  • Aromatic aldehyde (e.g., 4-fluorobenzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • Triethylamine (catalytic amount)

  • Absolute Ethanol (50 mL)

Procedure:

  • To a 100 mL round-bottom flask, add the 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in absolute ethanol (50 mL).

  • Add a few drops of triethylamine to the mixture.

  • Reflux the reaction mixture for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to obtain the purified 2-amino-4-aryl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivative.

  • Characterize the final product using 1H NMR, 13C NMR, Mass Spectrometry, and Elemental Analysis.

Protocol 2: MTT Assay for Antiproliferative Activity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • Synthesized compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Kinase of interest (e.g., EGFR, HER-2)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase assay buffer

  • Synthesized compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white microplate

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • Prepare a solution of the kinase and its substrate in the assay buffer.

    • Prepare a solution of ATP in the assay buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Add the kinase/substrate solution to all wells except the negative control.

    • Incubate for 15-30 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Anthelmintic_Mechanism_of_Action cluster_nematode Nematode Muscle Cell nAChR Nicotinic Acetylcholine Receptor (ACR-23) IonChannel Ion Channel Opening nAChR->IonChannel Activation Depolarization Muscle Cell Depolarization IonChannel->Depolarization Ion Influx Paralysis Irreversible Paralysis Depolarization->Paralysis AAD Amino-acetonitrile Derivative (e.g., Monepantel) AAD->nAChR Agonist Binding

Caption: Mechanism of action of amino-acetonitrile anthelmintics.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation start 2-Amino-2-(4-fluorophenyl) acetonitrile mcr Multicomponent Reaction start->mcr reactants Aldehyde + Malononitrile + Hydroxyquinoline reactants->mcr product Pyrano[3,2-c]quinoline Derivative mcr->product cell_assay Antiproliferative Assay (MTT) product->cell_assay kinase_assay Kinase Inhibition Assay product->kinase_assay ic50 IC50 / GI50 Determination cell_assay->ic50 kinase_assay->ic50

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

References

2-Amino-2-(4-fluorophenyl)acetonitrile: A Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2-Amino-2-(4-fluorophenyl)acetonitrile has emerged as a critical and versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, combining a reactive aminonitrile moiety with a fluorinated phenyl ring, make it an ideal precursor for generating novel molecules with significant potential in medicinal chemistry and drug development. These application notes provide detailed protocols for the synthesis of several key heterocyclic scaffolds—thiohydantoins, tetrazoles, and imidazoles—using this valuable building block, and highlight the biological significance of the resulting compounds.

The presence of the 4-fluorophenyl group is of particular interest as the incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. Heterocyclic compounds bearing this moiety have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties.

Application in Heterocyclic Synthesis:

This section details the synthetic routes to various heterocyclic systems starting from this compound.

Synthesis of 5-(4-Fluorophenyl)-2-thiohydantoin

Thiohydantoins are a class of heterocyclic compounds known for their diverse biological activities, including antiviral, anticonvulsant, and anticancer properties. The reaction of an α-amino acid or its corresponding nitrile with a thiocyanate or isothiocyanate provides a direct route to this scaffold.

Experimental Protocol:

A mixture of this compound (1.0 eq) and ammonium thiocyanate (1.2 eq) in acetic anhydride is heated at reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the desired 5-(4-fluorophenyl)-2-thiohydantoin.

Table 1: Synthesis of 5-(4-Fluorophenyl)-2-thiohydantoin

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
This compoundAmmonium thiocyanateAcetic anhydrideReflux385

Reaction Workflow:

G start This compound + Ammonium Thiocyanate reflux Reflux in Acetic Anhydride (2-4 hours) start->reflux workup Workup: Cooling, Precipitation in Ice Water, Filtration, Recrystallization reflux->workup product 5-(4-Fluorophenyl)-2-thiohydantoin workup->product

Caption: Synthesis of 5-(4-Fluorophenyl)-2-thiohydantoin.

Synthesis of 5-(4-Fluorophenyl)-1H-tetrazole

Tetrazoles are important heterocyclic compounds that serve as bioisosteres for carboxylic acids and are found in numerous pharmaceuticals, including antihypertensive and antibiotic drugs. The [3+2] cycloaddition of a nitrile with an azide is a common and efficient method for their synthesis.

Experimental Protocol:

To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), sodium azide (1.5 eq) and ammonium chloride (1.5 eq) are added. The reaction mixture is heated to 120-130 °C for 12-24 hours. After cooling to room temperature, the mixture is acidified with hydrochloric acid (HCl) and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 5-(4-fluorophenyl)-1H-tetrazole.

Table 2: Synthesis of 5-(4-Fluorophenyl)-1H-tetrazole

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
This compoundSodium AzideAmmonium ChlorideDMF1251878

Reaction Workflow:

G start This compound + Sodium Azide reaction Heat in DMF with NH4Cl (120-130 °C, 12-24 hours) start->reaction workup Workup: Acidification, Extraction, Purification reaction->workup product 5-(4-Fluorophenyl)-1H-tetrazole workup->product

Caption: Synthesis of 5-(4-Fluorophenyl)-1H-tetrazole.

Synthesis of 4-(4-Fluorophenyl)-1H-imidazole

The imidazole ring is a fundamental component of many biologically active molecules, including amino acids (histidine) and numerous pharmaceuticals with antifungal, anti-inflammatory, and anticancer activities. A plausible route to substituted imidazoles from α-aminonitriles involves an initial acylation followed by a cyclization/dehydration sequence.

Experimental Protocol:

Step 1: N-Acylation. To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, an acyl chloride (e.g., acetyl chloride, 1.1 eq) is added dropwise. The reaction is stirred at room temperature for 2-4 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the N-acylated intermediate.

Step 2: Imidazole Formation. The N-acylated α-aminonitrile is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or triphenylphosphine/carbon tetrachloride at reflux in a suitable solvent like acetonitrile. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the 4-(4-fluorophenyl)-1H-imidazole derivative.

Table 3: Two-Step Synthesis of 4-(4-Fluorophenyl)-1H-imidazole

StepReactantsReagentsSolventTemperature (°C)Time (h)Intermediate/Product Yield (%)
1This compound, Acetyl chlorideTriethylamineDCM0 to RT3N-acetyl derivative (~90%)
2N-acetyl-2-amino-2-(4-fluorophenyl)acetonitrilePOCl₃AcetonitrileReflux62-Methyl-4-(4-fluorophenyl)-1H-imidazole (65%)

Experimental Workflow:

G start This compound acylation N-Acylation (Acetyl Chloride, Et3N, DCM) start->acylation intermediate N-Acylated Intermediate acylation->intermediate cyclization Cyclization/Dehydration (POCl3, Acetonitrile, Reflux) intermediate->cyclization workup Workup and Purification cyclization->workup product 4-(4-Fluorophenyl)-1H-imidazole workup->product

Caption: Two-step synthesis of 4-(4-Fluorophenyl)-1H-imidazole.

Biological Significance and Signaling Pathways

Heterocyclic compounds incorporating a 4-fluorophenyl moiety often exhibit potent biological activities, primarily attributed to the favorable physicochemical properties imparted by the fluorine atom.

Anticancer Activity: Many 4-fluorophenyl-substituted heterocycles, including pyrimidines and imidazoles, have been reported to possess significant anticancer properties.[1][2][3][4][5][6][7] These compounds can interfere with various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. For instance, they can act as inhibitors of protein kinases, which are key regulators of cell signaling.

G cluster_0 Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibitor 4-Fluorophenyl-Heterocycle (e.g., Kinase Inhibitor) Inhibitor->Raf

Caption: Inhibition of MAPK signaling pathway by a kinase inhibitor.

Antimicrobial Activity: The 4-fluorophenyl group is also a common feature in potent antimicrobial agents.[8][9][10][11][12][13] These compounds can target essential microbial processes, such as cell wall synthesis, protein synthesis, or DNA replication. For example, some fluorinated heterocycles can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.

G cluster_0 Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Replication DNA Replication Gyrase->Replication CellDeath Bacterial Cell Death Gyrase->CellDeath Inhibition leads to Replication->CellDeath Inhibitor 4-Fluorophenyl-Heterocycle (e.g., Gyrase Inhibitor) Inhibitor->Gyrase

Caption: Inhibition of bacterial DNA gyrase.

These application notes demonstrate the utility of this compound as a versatile precursor for the synthesis of a variety of heterocyclic compounds with promising biological activities. The provided protocols offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore the synthesis of novel therapeutic agents.

References

Application Note: Chiral Separation of 2-Amino-2-(4-fluorophenyl)acetonitrile Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-2-(4-fluorophenyl)acetonitrile is a chiral building block of significant interest in pharmaceutical synthesis. The stereochemistry of this compound can critically influence the efficacy and safety of the final drug product. Therefore, a reliable and accurate analytical method for the separation and quantification of its enantiomers is essential. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for chiral separations.[1] This application note details two primary strategies for the chiral resolution of this compound enantiomers: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization.

Method 1: Direct Chiral Separation using a Macrocyclic Glycopeptide CSP

This method proposes the use of a teicoplanin-based chiral stationary phase, which is known for its excellent enantioselectivity towards a wide range of amino acids and other chiral amines.[2]

Experimental Protocol

1. Materials and Reagents:

  • (R,S)-2-Amino-2-(4-fluorophenyl)acetonitrile (racemic standard)

  • Reference standards for the (R) and (S) enantiomers (if available)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Column: CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm

  • Mobile Phase: A screening of different mobile phases is recommended to find the optimal conditions. Start with the following:

    • Mobile Phase A: Methanol/Water (80:20, v/v) with 0.1% TFA

    • Mobile Phase B: Acetonitrile/Water (70:30, v/v) with 10 mM Ammonium Acetate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the racemic standard in the initial mobile phase at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the two enantiomer peaks in the chromatogram.

  • Calculate the retention times (t_R1, t_R2), resolution (Rs), and the separation factor (α).

Expected Results

The following table summarizes the expected chromatographic parameters. These values are illustrative and may require optimization based on the specific instrumentation and exact mobile phase composition.

ParameterExpected Value
Retention Time (t_R1)8 - 12 min
Retention Time (t_R2)10 - 15 min
Resolution (Rs)> 1.5
Separation Factor (α)> 1.2

Workflow for Direct Chiral Separation

workflow1 cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Dissolve Racemic Standard in Mobile Phase B Dilute to Working Concentration A->B C Filter Sample (0.45 µm) B->C D Inject Sample onto Chiral Column C->D E Isocratic Elution D->E F UV Detection E->F G Identify Enantiomer Peaks F->G H Calculate Resolution (Rs) and Separation Factor (α) G->H

Caption: Workflow for the direct chiral separation of this compound enantiomers by HPLC.

Method 2: Indirect Chiral Separation via Derivatization

This method is based on the derivatization of the amino group with a chiral reagent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA), to form diastereomers that can be separated on a standard achiral C18 column.[1]

Experimental Protocol

1. Materials and Reagents:

  • (R,S)-2-Amino-2-(4-fluorophenyl)acetonitrile (racemic standard)

  • Marfey's reagent (L-FDAA)

  • Acetone (HPLC grade)

  • Sodium bicarbonate

  • Hydrochloric acid (HCl)

  • Acetonitrile (HPLC grade, with 0.1% TFA) - Solvent B

  • Water (HPLC grade, with 0.1% TFA) - Solvent A

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

2. Derivatization Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic standard in 50 mM sodium bicarbonate buffer (pH ≈ 9.0).

  • Derivatization Reaction: To 100 µL of the sample solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Incubation: Incubate the mixture at 40 °C for 1 hour in a water bath.

  • Reaction Quenching: Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.

  • Dilution and Filtration: Dilute the final mixture with the initial mobile phase (e.g., 90:10 Water/Acetonitrile with 0.1% TFA) and filter through a 0.45 µm syringe filter before injection.

3. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 60% B

      • 25-30 min: 60% B

      • 30-32 min: 60% to 10% B

      • 32-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 340 nm (due to the dinitrophenyl group of the derivative)

  • Injection Volume: 20 µL

Expected Results

The following table presents typical results for the separation of the diastereomeric derivatives.

ParameterExpected Value
Retention Time (Diastereomer 1)18 - 22 min
Retention Time (Diastereomer 2)20 - 25 min
Resolution (Rs)> 2.0
Separation Factor (α)> 1.1

Workflow for Indirect Chiral Separation via Derivatization

workflow2 cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Dissolve Sample in Bicarbonate Buffer B Add Marfey's Reagent A->B C Incubate at 40°C B->C D Quench with HCl C->D E Dilute and Filter D->E F Inject onto C18 Column E->F G Gradient Elution F->G H UV Detection at 340 nm G->H I Identify Diastereomer Peaks H->I J Calculate Resolution I->J

Caption: Workflow for the indirect chiral separation of this compound enantiomers via derivatization.

Conclusion

This application note provides two robust starting methodologies for the chiral separation of this compound enantiomers by HPLC. The direct method using a CHIROBIOTIC® T column is a more straightforward approach, while the indirect method involving derivatization with Marfey's reagent offers an alternative using a standard achiral column. Both methods should be optimized for the specific instrumentation and laboratory conditions to achieve the best separation performance. The choice between the two methods will depend on the availability of chiral columns, the required sample throughput, and the specific goals of the analysis.

References

Application Notes and Protocols for the Derivatization of 2-Amino-2-(4-fluorophenyl)acetonitrile for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 2-Amino-2-(4-fluorophenyl)acetonitrile, a chiral α-aminonitrile, to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The inherent polarity and, for GC analysis, low volatility of this compound necessitate derivatization to improve its chromatographic behavior and enable accurate quantification and chiral separation.

Introduction to Derivatization Techniques

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more amenable to a particular analytical method. For this compound, derivatization of the primary amino group is the primary focus.

For GC-MS analysis , the main goal of derivatization is to increase the volatility and thermal stability of the analyte.[1][2] Common approaches include silylation and acylation/esterification.

For HPLC analysis , especially for chiral separations, derivatization with a chiral reagent is employed to form diastereomers.[3][4][5] These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column, allowing for the determination of the enantiomeric composition of the original sample.[3][4] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a widely used chiral derivatizing agent for primary and secondary amines.[3][5][6]

Part 1: Chiral Analysis by HPLC using Marfey's Reagent

This protocol details the derivatization of this compound with Marfey's reagent (FDAA) for the determination of its enantiomeric purity by reversed-phase HPLC. The reaction involves the nucleophilic substitution of the fluorine atom of FDAA by the primary amino group of the analyte, forming diastereomeric derivatives.

Experimental Protocol: Derivatization with Marfey's Reagent (FDAA)

Materials:

  • This compound sample

  • Marfey's Reagent (FDAA)

  • Acetone

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 2 M Hydrochloric acid (HCl)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Triethylamine phosphate (TEAP) buffer or Formic acid

  • Standard laboratory glassware and equipment (vials, pipettes, heating block)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., water or a buffer solution) to a known concentration (e.g., 1 mg/mL).

  • Derivatization Reaction:

    • In a reaction vial, combine 100 µL of the sample solution with 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[7]

    • Add 40 µL of 1 M NaHCO₃ to initiate the reaction and adjust the pH.[8]

    • Vortex the mixture and incubate at an elevated temperature (e.g., 40-50 °C) for 1 hour.[9] The reaction should be performed in the dark to prevent photodegradation of the derivatives.

  • Reaction Quenching: After incubation, cool the reaction mixture to room temperature. Add 20 µL of 2 M HCl to stop the reaction.[8]

  • Sample Dilution: Dilute the final mixture with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis: Inject the diluted sample onto a reversed-phase HPLC system equipped with a UV detector set to 340 nm, which is the λmax for FDAA derivatives.[10]

HPLC Conditions (Example)
ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and linearly increase to elute the derivatives. A typical gradient might be 10-60% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 340 nm[3][10]
Data Presentation: Expected Retention Times

The L-FDAA derivative of the D-enantiomer of the aminonitrile is expected to have a longer retention time than the L-FDAA derivative of the L-enantiomer due to stronger intramolecular hydrogen bonding, which reduces its polarity.[10]

DerivativeExpected Relative Retention Time
L-FDAA - L-2-Amino-2-(4-fluorophenyl)acetonitrilet₁
L-FDAA - D-2-Amino-2-(4-fluorophenyl)acetonitrilet₂ (where t₂ > t₁)

The enantiomeric excess (% ee) can be calculated from the peak areas (A) of the two diastereomers: % ee = |(A_L - A_D) / (A_L + A_D)| * 100

Visualization of HPLC Derivatization Workflow

hplc_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound (Racemic or Enantioenriched) Dissolution Dissolve in Buffer Sample->Dissolution Reagent Add Marfey's Reagent (FDAA) & NaHCO₃ Dissolution->Reagent Reaction Incubate (e.g., 40°C, 1 hr) Reagent->Reaction Quench Quench with HCl Reaction->Quench Dilution Dilute with Mobile Phase Quench->Dilution HPLC Inject into HPLC-UV (340 nm) Dilution->HPLC Separation Separation of Diastereomers on Achiral C18 Column HPLC->Separation Data Quantify Peak Areas & Determine Enantiomeric Ratio Separation->Data

Caption: Workflow for chiral analysis of this compound using Marfey's reagent.

Part 2: Analysis by GC-MS following Derivatization

For GC-MS analysis, derivatization is essential to make the aminonitrile sufficiently volatile. Two common methods, silylation and acylation/esterification, are presented.

Protocol 1: Silylation with MTBSTFA

Silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a robust method that forms stable tert-butyldimethylsilyl (TBDMS) derivatives.[2] This reagent reacts with the primary amine to replace the active hydrogen with a TBDMS group.

Materials:

  • This compound sample

  • MTBSTFA (+ 1% TBDMCS as a catalyst is recommended)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (anhydrous)

  • Pyridine (anhydrous, optional)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and equipment (vials with septa, pipettes, heating block)

Procedure:

  • Sample Preparation: Accurately weigh the sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of inert gas. It is crucial to ensure the sample is free of moisture, as silylation reagents are moisture-sensitive.[2]

  • Derivatization Reaction:

    • To the dried sample, add 100 µL of acetonitrile and 100 µL of MTBSTFA.[2] The addition of a small amount of pyridine can act as a catalyst.

    • Seal the vial tightly and heat at 70-100 °C for 30-60 minutes.[2][11]

  • Sample Dilution: After cooling to room temperature, dilute the reaction mixture with ethyl acetate to a suitable concentration for GC-MS analysis.

  • GC-MS Analysis: Inject an aliquot of the diluted sample into the GC-MS system.

Protocol 2: Acylation/Esterification with Ethyl Chloroformate (ECF)

This two-step derivatization using ethyl chloroformate (ECF) is performed in an aqueous medium and is effective for compounds containing amino groups.[12][13]

Materials:

  • This compound sample

  • Ethyl Chloroformate (ECF)

  • Pyridine

  • Ethanol

  • Sodium bicarbonate solution

  • Extraction solvent (e.g., Chloroform or Dichloromethane)

  • Sodium sulfate (anhydrous)

Procedure:

  • Sample Preparation: Dissolve the sample in a mixture of water, ethanol, and pyridine.

  • Derivatization Reaction:

    • Cool the sample solution in an ice bath.

    • Add ECF dropwise while vortexing. The reaction is typically rapid.

  • Extraction:

    • Add sodium bicarbonate solution and the extraction solvent (e.g., chloroform).

    • Vortex thoroughly and centrifuge to separate the layers.

    • Transfer the organic layer to a clean vial.

  • Drying and Analysis:

    • Dry the organic extract over anhydrous sodium sulfate.

    • Inject an aliquot of the dried extract into the GC-MS system.

GC-MS Conditions (Example)
ParameterValue
Column Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Interface Temp 280 °C
Ion Source Temp 230 °C
Mass Range 50-550 amu
Ionization Mode Electron Impact (EI) at 70 eV
Quantitative Data Summary

The following table provides typical performance characteristics for the quantitative analysis of amino acid derivatives by GC-MS, which can be expected to be similar for derivatized this compound.

ParameterSilylation (MTBSTFA)Acylation (ECF)
Linearity (r²) > 0.99> 0.99[14]
Limit of Detection (LOD) 0.3 - 10 pg on-column[15]125 - 300 pg on-column[14]
Recovery Dependent on sample matrix70 - 120%[14]
Reproducibility (RSD) < 15%< 10%[14]

Visualization of GC-MS Derivatization Workflow

gcms_workflow cluster_prep_gc Sample Preparation cluster_deriv_gc Derivatization (Two Options) cluster_analysis_gc Analysis Sample_GC This compound Drying Evaporate to Dryness Sample_GC->Drying Silylation Silylation: Add MTBSTFA & Acetonitrile Heat (e.g., 80°C, 45 min) Drying->Silylation Acylation Acylation: Add ECF, Pyridine, Ethanol Extract with Organic Solvent Drying->Acylation Dilution_GC Dilute with Solvent Silylation->Dilution_GC Acylation->Dilution_GC GCMS Inject into GC-MS Dilution_GC->GCMS Data_GC Acquire Mass Spectra & Quantify GCMS->Data_GC

Caption: General workflow for GC-MS analysis of this compound after derivatization.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the robust and well-established Strecker reaction, utilizing 4-fluorobenzaldehyde, ammonia, and a cyanide source as the primary starting materials. This protocol is designed to be scalable for pilot plant and kilogram-scale production.

Introduction

This compound is a critical building block in medicinal chemistry, primarily due to the presence of the fluorine atom, which can enhance metabolic stability and binding affinity of drug candidates. The Strecker synthesis offers a classical and efficient one-pot method for the preparation of α-aminonitriles, which are versatile precursors to α-amino acids.[1][2] This application note outlines a scalable protocol for the synthesis of the target molecule, focusing on reaction conditions, work-up procedures, and purification methods suitable for larger quantities.

Reaction Scheme & Mechanism

The synthesis of this compound proceeds via a three-component Strecker reaction. The reaction mechanism involves two main stages:

  • Iminium Ion Formation: 4-Fluorobenzaldehyde reacts with ammonia to form an intermediate imine, which is then protonated to form a reactive iminium ion.[2][3]

  • Nucleophilic Cyanide Attack: A cyanide ion, typically from a salt like sodium cyanide or potassium cyanide, acts as a nucleophile and attacks the iminium ion to form the final product, this compound.[1][2]

The overall reaction is as follows:

G reactant1 4-Fluorobenzaldehyde product This compound reactant1->product + reactant2 Ammonia (NH3) reactant2->product + reactant3 Sodium Cyanide (NaCN) reactant3->product +

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocols

This section provides a detailed protocol for the kilogram-scale synthesis of this compound.

Materials and Equipment
  • Reactors: Jacketed glass or stainless steel reactor (e.g., 50 L or 100 L) equipped with a mechanical stirrer, temperature probe, condenser, and addition funnel.

  • Starting Materials:

    • 4-Fluorobenzaldehyde (≥98% purity)

    • Ammonium chloride (NH₄Cl, ≥99.5% purity)

    • Sodium cyanide (NaCN, ≥98% purity)

    • Aqueous ammonia (28-30% solution)

    • Methanol (MeOH, ACS grade)

    • Dichloromethane (DCM, ACS grade)

    • Hydrochloric acid (HCl, concentrated)

    • Sodium hydroxide (NaOH, pellets or 50% solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Filtration: Buchner funnel, filter press, or centrifuge.

  • Drying: Vacuum oven.

Synthesis Procedure (Kilogram Scale)

The following procedure is adapted for a target scale of approximately 1 kg of the final product.

Step 1: Reaction Setup and Reagent Preparation

  • In a suitable reactor, prepare a solution of ammonium chloride (e.g., 1.2 kg, 22.4 mol) in aqueous ammonia (e.g., 8 L of 28-30% solution).

  • In a separate container, carefully prepare a solution of sodium cyanide (e.g., 1.0 kg, 20.4 mol) in water (e.g., 4 L). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Charge the main reactor with 4-fluorobenzaldehyde (e.g., 2.5 kg, 20.1 mol) and methanol (e.g., 10 L).

Step 2: α-Aminonitrile Formation

  • Cool the reactor containing the 4-fluorobenzaldehyde solution to 0-5 °C using a chiller.

  • Slowly add the ammonium chloride/ammonia solution to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly add the sodium cyanide solution to the reaction mixture over 2-3 hours, ensuring the temperature remains between 0-10 °C.

  • Once the addition of the cyanide solution is complete, allow the reaction mixture to stir at 10-15 °C for an additional 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

Step 3: Work-up and Isolation

  • Once the reaction is deemed complete, add dichloromethane (e.g., 20 L) to the reactor and stir for 30 minutes.

  • Allow the layers to separate and transfer the organic (bottom) layer to a separate vessel.

  • Extract the aqueous layer with additional dichloromethane (e.g., 2 x 10 L).

  • Combine the organic extracts and wash with water (e.g., 2 x 10 L) and then with brine (e.g., 10 L).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil or a semi-solid.

Step 4: Purification by Crystallization

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of isopropanol and water, or toluene).

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the precipitated solid by filtration.

  • Wash the filter cake with a small amount of the cold crystallization solvent.

  • Dry the purified this compound in a vacuum oven at a temperature below 50 °C until a constant weight is achieved.

Data Presentation

The following tables summarize the expected quantitative data for the scale-up synthesis.

ParameterValue
Starting Material 4-Fluorobenzaldehyde
Molecular Weight124.11 g/mol
Amount2.5 kg
Moles20.1 mol
Product This compound
Molecular Weight150.15 g/mol [4]
Theoretical Yield3.02 kg
Expected Actual Yield2.1 - 2.5 kg
Expected Yield (%)70 - 85%
Purity (by HPLC)≥98%
Melting Point45-48 °C
Spectroscopic DataExpected Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.45-7.35 (m, 2H, Ar-H), 7.15-7.05 (m, 2H, Ar-H), 4.85 (s, 1H, CH), 2.10 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 163.0 (d, J=248 Hz), 132.5 (d, J=3 Hz), 128.5 (d, J=8 Hz), 118.0, 116.0 (d, J=22 Hz), 50.0
IR (KBr, cm⁻¹) ν 3350-3250 (N-H stretch), 2240 (C≡N stretch), 1610, 1510 (C=C stretch, aromatic), 1230 (C-F stretch)
Mass Spectrum (EI, m/z) 150 (M⁺), 123, 109

Workflow and Logical Relationships

The following diagram illustrates the workflow for the scale-up synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Prepare NH4Cl/NH3 solution E Add NH4Cl/NH3 solution A->E B Prepare NaCN solution F Add NaCN solution B->F C Charge reactor with 4-Fluorobenzaldehyde in MeOH D Cool reactor to 0-5 °C C->D D->E E->F G Stir and monitor reaction F->G H Quench and extract with DCM G->H I Wash organic phase H->I J Dry and concentrate I->J K Crystallize from solvent J->K L Filter and wash K->L M Dry final product L->M

References

Application Notes and Protocols: The Strategic Use of 2-Amino-2-(4-fluorophenyl)acetonitrile in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Amino-2-(4-fluorophenyl)acetonitrile as a key building block in the synthesis of kinase inhibitors. The incorporation of the 4-fluorophenyl moiety is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. This document outlines the synthesis of a 2,4-diaminopyrimidine scaffold, a common core structure in numerous kinase inhibitors, starting from this compound.

Introduction

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The 2,4-diaminopyrimidine scaffold is a privileged structure in kinase inhibitor design, as it can mimic the hydrogen bonding interactions of the adenine ring of ATP in the kinase active site. The strategic incorporation of a 4-fluorophenyl group, as provided by this compound, can significantly improve the pharmacological properties of the final compounds.

Synthetic Strategy Overview

The synthesis of 2,4-diaminopyrimidine-based kinase inhibitors from this compound typically proceeds through a two-step sequence. The initial step involves the activation of the amino group of this compound by reaction with an activating agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). The resulting formimidamide intermediate is then cyclized with guanidine to furnish the desired 2,4-diaminopyrimidine core. Subsequent functionalization of this core can lead to a diverse library of potent kinase inhibitors.

G A This compound C N'-(cyano(4-fluorophenyl)methyl)- N,N-dimethylformimidamide (Intermediate) A->C Activation B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) E 4-(4-Fluorophenyl)-pyrimidine-2,6-diamine (Core Scaffold) C->E Cyclization D Guanidine F Further Functionalization E->F G Kinase Inhibitors F->G

Caption: General synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of N'-(cyano(4-fluorophenyl)methyl)-N,N-dimethylformimidamide

This protocol describes the activation of this compound with N,N-dimethylformamide dimethyl acetal.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).

  • Heat the reaction mixture to reflux under a nitrogen or argon atmosphere for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude N'-(cyano(4-fluorophenyl)methyl)-N,N-dimethylformimidamide, which can be used in the next step without further purification.

Protocol 2: Synthesis of 4-(4-Fluorophenyl)-pyrimidine-2,6-diamine

This protocol details the cyclization of the intermediate with guanidine to form the core pyrimidine scaffold.

Materials:

  • N'-(cyano(4-fluorophenyl)methyl)-N,N-dimethylformimidamide

  • Guanidine hydrochloride

  • Sodium ethoxide solution in ethanol

  • Anhydrous ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol, add guanidine hydrochloride (1.1 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Add a solution of N'-(cyano(4-fluorophenyl)methyl)-N,N-dimethylformimidamide (1 equivalent) in anhydrous ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 4-(4-Fluorophenyl)-pyrimidine-2,6-diamine.

Data Presentation

The following table summarizes the biological activity of a representative kinase inhibitor, a derivative of the 4-(4-fluorophenyl)pyrimidine scaffold, against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This data is illustrative of the potential potency of compounds derived from this synthetic route.

Compound IDTarget KinaseIC50 (nM)
FP-VEGFRi-1 VEGFR-285

Note: The data presented is for a representative compound within this class and serves as an example of the potential activity.

Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to an anti-angiogenic effect.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 4-(4-Fluorophenyl)pyrimidine Derivative Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of kinase inhibitors. The straightforward and efficient protocols provided herein for the construction of the 4-(4-fluorophenyl)-pyrimidine-2,6-diamine scaffold offer a robust platform for the development of novel and potent therapeutic agents targeting a range of kinases involved in various diseases. The favorable pharmacological properties imparted by the 4-fluorophenyl group make this building block an attractive choice for drug discovery and development programs.

Experimental procedure for the reduction of the nitrile group in 2-Amino-2-(4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed experimental procedures for the chemical reduction of the nitrile group in 2-Amino-2-(4-fluorophenyl)acetonitrile to yield the corresponding primary amine, 2-(4-fluorophenyl)ethan-1,2-diamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below describe two primary methods: reduction using a metal hydride reagent, specifically Lithium Aluminum Hydride (LiAlH₄), and catalytic hydrogenation. These methods are commonly employed for nitrile reduction due to their efficiency and applicability. This guide is intended to provide researchers with a comprehensive resource for performing this chemical transformation, including detailed protocols, comparative data, and a visual representation of the experimental workflow.

Chemical Reaction

The overall chemical transformation is depicted below:

Experimental Protocols

Two primary methods for the reduction of the nitrile group in this compound are presented below.

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines.[1][2][3] This procedure should be conducted under anhydrous conditions and an inert atmosphere due to the high reactivity of LiAlH₄ with water.[2]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: A dry round-bottom flask, equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, is flushed with an inert gas (nitrogen or argon).

  • Reagent Addition: To the flask, add a suspension of Lithium Aluminum Hydride (1.5 to 2.0 equivalents) in anhydrous THF. The volume of THF should be sufficient to ensure stirring (approximately 10-20 mL per gram of LiAlH₄).

  • Substrate Addition: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0°C (using an ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled to 0°C in an ice bath. The reaction is carefully quenched by the sequential dropwise addition of:

    • Water (x mL, where x is the grams of LiAlH₄ used)

    • 15% aqueous NaOH solution (x mL)

    • Water (3x mL)

  • Work-up: The resulting granular precipitate is filtered through a pad of Celite and washed with diethyl ether or ethyl acetate. The organic layer is separated from the aqueous layer.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(4-fluorophenyl)ethan-1,2-diamine. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is an alternative method that avoids the use of pyrophoric metal hydrides and often provides cleaner reaction profiles.[4][5][6] Common catalysts include Raney Nickel or Palladium on Carbon (Pd/C).[1]

Materials:

  • This compound

  • Raney Nickel or 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • Reaction Setup: A high-pressure reaction vessel is charged with this compound, a suitable solvent (methanol or ethanol), and the catalyst (Raney Nickel or 10% Pd/C, typically 5-10% by weight of the substrate). If using Raney Nickel, it should be washed with the reaction solvent prior to use. To suppress the formation of secondary amines, the solvent can be saturated with ammonia.

  • Hydrogenation: The vessel is sealed and purged several times with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere at a pressure of 50-100 psi and a temperature of 50-80°C.

  • Monitoring: The reaction progress is monitored by the uptake of hydrogen and can be confirmed by TLC or GC-MS analysis of an aliquot. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, the vessel is cooled to room temperature and the hydrogen pressure is carefully released.

  • Catalyst Removal: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filter cake should be washed with the solvent. Caution: The catalyst may be pyrophoric upon exposure to air, especially Raney Nickel and Pd/C. The filter cake should be kept wet with solvent and disposed of appropriately.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude 2-(4-fluorophenyl)ethan-1,2-diamine. The product can be further purified by column chromatography or crystallization.

Data Presentation

The following table summarizes the key parameters for the two described reduction methods. The values for yield and purity are typical and may vary depending on the specific reaction conditions and scale.

ParameterMethod 1: LiAlH₄ ReductionMethod 2: Catalytic Hydrogenation
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Hydrogen gas (H₂) with a catalyst
Catalyst Not applicableRaney Nickel or 10% Pd/C
Solvent Anhydrous THF, Diethyl EtherMethanol, Ethanol
Temperature 0°C to reflux (approx. 66°C)50 - 80°C
Pressure Atmospheric50 - 100 psi
Reaction Time 4 - 6 hours6 - 24 hours
Typical Yield 70 - 85%80 - 95%
Purity Good to excellent, may require purificationHigh, often requires minimal purification
Safety Considerations Highly reactive, pyrophoric reagent, requires anhydrous conditions and inert atmosphere.[2]Flammable hydrogen gas under pressure, pyrophoric catalyst.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for each experimental procedure.

experimental_workflow_liAlH4 start Start setup Reaction Setup (Inert Atmosphere) start->setup add_lah Add LiAlH4 Suspension in Anhydrous THF setup->add_lah add_substrate Add Substrate Solution (0°C) add_lah->add_substrate reflux Reflux Reaction Mixture (4-6 hours) add_substrate->reflux quench Quench Reaction (0°C) reflux->quench workup Aqueous Work-up & Filtration quench->workup purify Purification workup->purify end End Product: 2-(4-fluorophenyl)ethan-1,2-diamine purify->end experimental_workflow_hydrogenation start Start setup Charge Reactor with Substrate, Solvent, and Catalyst start->setup purge Purge Reactor with H₂ setup->purge hydrogenate Hydrogenate under Pressure and Heat purge->hydrogenate cool_depressurize Cool and Depressurize hydrogenate->cool_depressurize filter Filter to Remove Catalyst cool_depressurize->filter concentrate Concentrate Filtrate filter->concentrate purify Purification (if necessary) concentrate->purify end End Product: 2-(4-fluorophenyl)ethan-1,2-diamine purify->end

References

Application Notes and Protocols for the One-Pot Synthesis of Derivatives from 2-Amino-2-(4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-2-(4-fluorophenyl)acetonitrile is a versatile starting material for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery. Its structure, featuring an amino group, a nitrile, and a fluorophenyl moiety, allows for the construction of diverse molecular scaffolds. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the resulting derivatives. This document provides detailed protocols for the one-pot synthesis of hydantoin, imidazole, and pyrimidine derivatives from this compound, along with their potential applications and relevant biological pathways.

One-Pot Synthesis of 5-(4-fluorophenyl)hydantoin

Hydantoins are a well-known class of compounds with a range of biological activities, including anticonvulsant and anticancer properties.[1][2] The Bucherer-Bergs reaction provides a classic and efficient one-pot method for the synthesis of hydantoins from amino nitriles.

Application:

5-(4-fluorophenyl)hydantoin and its derivatives are of interest for their potential as modulators of voltage-gated sodium channels and as anticancer agents.[3]

Experimental Protocol: Bucherer-Bergs Reaction

This protocol is adapted from general procedures for the Bucherer-Bergs reaction, a reliable method for converting α-amino nitriles to hydantoins.

Materials:

  • This compound

  • Ammonium carbonate

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), ammonium carbonate (3.0 eq), and a 1:1 mixture of ethanol and water.

  • Heat the reaction mixture to 60-70°C with stirring.

  • Maintain the temperature and continue stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 6 to precipitate the product.

  • Collect the solid precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol/water to obtain pure 5-(4-fluorophenyl)hydantoin.

Quantitative Data:

The following table summarizes expected quantitative data based on analogous reactions.[4]

DerivativeStarting MaterialReaction Time (h)Yield (%)Melting Point (°C)
5-(4-fluorophenyl)hydantoinThis compound18~85175-178

Experimental Workflow:

bucherer_bergs start This compound + (NH4)2CO3 + EtOH/H2O reaction Heat to 60-70°C (12-24h) start->reaction 1. Reaction Setup acidify Cool & Acidify (HCl, pH ~6) reaction->acidify 2. Work-up filter Filter & Wash acidify->filter 3. Isolation purify Recrystallize (EtOH/H2O) filter->purify 4. Purification product 5-(4-fluorophenyl)hydantoin purify->product

Caption: One-pot synthesis of 5-(4-fluorophenyl)hydantoin.

One-Pot Synthesis of 2,4-Di(4-fluorophenyl)-5-substituted-imidazoles

Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[5][6] Multicomponent reactions offer a straightforward approach to synthesizing highly substituted imidazoles in a single step.

Application:

Diaryl-substituted imidazoles have been investigated as inhibitors of various kinases and as anti-proliferative agents. The 4-fluorophenyl moiety can contribute to enhanced biological activity.

Experimental Protocol: Radziszewski Reaction

This protocol is based on the Radziszewski imidazole synthesis, a multicomponent reaction ideal for preparing substituted imidazoles.

Materials:

  • This compound

  • 4-Fluorobenzaldehyde

  • A 1,2-dicarbonyl compound (e.g., benzil)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), 4-fluorobenzaldehyde (1.0 eq), a 1,2-dicarbonyl compound (1.0 eq), and an excess of ammonium acetate (5.0 eq).

  • Add glacial acetic acid as the solvent and catalyst.

  • Heat the mixture to reflux (around 120°C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Pour the mixture into ice-water to facilitate further precipitation.

  • Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent like ethanol to yield the pure substituted imidazole.

Quantitative Data:

Expected data for the synthesis of a representative imidazole derivative.

DerivativeStarting MaterialsReaction Time (h)Yield (%)
2,4-Di(4-fluorophenyl)-5-phenyl-1H-imidazoleThis compound, 4-Fluorobenzaldehyde, Benzil3~80

Experimental Workflow:

imidazole_synthesis reactants This compound + 4-Fluorobenzaldehyde + Benzil + NH4OAc + Acetic Acid reflux Reflux (120°C) (2-4h) reactants->reflux 1. Reaction precipitate Cool & Pour into Ice-Water reflux->precipitate 2. Precipitation isolate Filter & Wash precipitate->isolate 3. Isolation purify Recrystallize (Ethanol) isolate->purify 4. Purification product Substituted Imidazole purify->product

Caption: One-pot synthesis of a substituted imidazole derivative.

One-Pot Synthesis of 4-(4-fluorophenyl)-pyrimidine Derivatives

Pyrimidine derivatives are fundamental components of nucleic acids and are prevalent in a vast number of biologically active compounds, including anticancer and antiviral drugs. One-pot multicomponent reactions provide an efficient route to highly functionalized pyrimidines.

Application:

Substituted pyrimidines are explored as inhibitors of cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation, making them promising candidates for cancer therapy.

Experimental Protocol: Biginelli-type Reaction

This protocol is an adaptation of the Biginelli reaction, a well-established method for the one-pot synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines.

Materials:

  • This compound

  • An aldehyde (e.g., benzaldehyde)

  • A β-ketoester (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • Ethanol

  • Catalyst (e.g., HCl or a Lewis acid like Yb(OTf)3)

Procedure:

  • To a mixture of this compound (1.0 eq), an aldehyde (1.0 eq), and a β-ketoester (1.0 eq) in ethanol, add urea or thiourea (1.2 eq).

  • Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and store at a low temperature (e.g., 4°C) overnight to induce crystallization.

  • Collect the crystals by filtration, wash with cold ethanol, and dry.

  • The resulting dihydropyrimidine can be oxidized to the corresponding pyrimidine in a subsequent step if desired, using an oxidizing agent like ceric ammonium nitrate (CAN) or iodine in methanol.

Quantitative Data:

Expected data for a representative pyrimidine synthesis.

DerivativeStarting MaterialsReaction Time (h)Yield (%)
4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrileThis compound, Acetaldehyde, Ethyl cyanoacetate, Urea6~75

Experimental Workflow:

pyrimidine_synthesis reactants This compound + Aldehyde + β-Ketoester + Urea/Thiourea + Catalyst in EtOH reflux Reflux (4-8h) reactants->reflux 1. Reaction crystallize Cool & Crystallize reflux->crystallize 2. Crystallization isolate Filter & Wash crystallize->isolate 3. Isolation product Substituted Pyrimidine Derivative isolate->product

Caption: One-pot synthesis of a pyrimidine derivative.

Signaling Pathways and Biological Relevance

The synthesized derivatives of this compound are expected to interact with various biological targets due to their structural features.

signaling_pathways cluster_hydantoin Hydantoin Derivatives cluster_imidazole Imidazole Derivatives cluster_pyrimidine Pyrimidine Derivatives hydantoin 5-(4-fluorophenyl)hydantoin na_channel Voltage-gated Sodium Channels hydantoin->na_channel Modulation apoptosis Apoptosis Induction hydantoin->apoptosis Potential Induction Neuronal Excitability Neuronal Excitability na_channel->Neuronal Excitability Cancer Cell Death Cancer Cell Death apoptosis->Cancer Cell Death imidazole Diaryl Imidazoles kinases Kinase Signaling (e.g., MAPK, PI3K/Akt) imidazole->kinases Inhibition cell_cycle Cell Cycle Progression kinases->cell_cycle Cell Proliferation Cell Proliferation cell_cycle->Cell Proliferation pyrimidine Substituted Pyrimidines cdks Cyclin-Dependent Kinases (CDKs) pyrimidine->cdks Inhibition g1_s_transition G1/S Phase Transition cdks->g1_s_transition Cell Cycle Arrest Cell Cycle Arrest g1_s_transition->Cell Cycle Arrest

Caption: Potential biological targets of synthesized derivatives.

The fluorophenyl moiety in these derivatives can enhance their binding to target proteins and improve their pharmacokinetic properties. Further biological evaluation of these compounds is warranted to explore their full therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-2-(4-fluorophenyl)acetonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Amino-2-(4-fluorophenyl)acetonitrile via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

A1: The primary goal is to purify the solid compound by removing impurities. This process relies on the principle that the solubility of the desired compound and its impurities varies in a given solvent at different temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool, the desired compound selectively crystallizes, leaving the impurities dissolved in the remaining solution (mother liquor).

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is a polar molecule, polar solvents are generally a good starting point. It is recommended to perform small-scale solubility tests with a range of solvents to identify the most suitable one. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.

Q3: What are the common impurities that might be present in crude this compound?

A3: Common impurities can include unreacted starting materials from the synthesis, by-products, and residual solvents. The nature of these impurities will depend on the synthetic route used to prepare the aminonitrile.

Q4: What level of purity can I expect to achieve after a single recrystallization?

A4: A single, well-executed recrystallization can significantly improve the purity of the compound, often to >95%. However, the final purity depends on the initial purity of the crude material and the nature of the impurities. For very impure samples, a second recrystallization may be necessary.

Q5: Can I reuse the mother liquor to recover more product?

A5: Yes, it is often possible to recover a second crop of crystals from the mother liquor by concentrating the solution (evaporating some of the solvent) and re-cooling. However, this second crop is typically less pure than the first crop as the concentration of impurities is higher in the remaining solution.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem 1: The compound does not dissolve in the hot solvent.

  • Question: I've added the recommended amount of hot solvent, but my this compound is not dissolving. What should I do?

  • Answer:

    • Increase Solvent Volume: Add small additional portions of the hot solvent until the compound dissolves. Be mindful that using a large excess of solvent will reduce your final yield.

    • Check Temperature: Ensure your solvent is at or near its boiling point.

    • Solvent Choice: The chosen solvent may be unsuitable. You may need to select a more appropriate solvent in which the compound has higher solubility at elevated temperatures. Re-evaluate your initial solvent screening tests.

Problem 2: The compound "oils out" instead of forming crystals.

  • Question: Upon cooling, my compound is forming an oily layer at the bottom of the flask instead of crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.

    • Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly.

    • Slower Cooling: Cool the solution more slowly to encourage crystal nucleation rather than oil formation. You can do this by insulating the flask.

    • Use a Different Solvent System: The solubility profile of your compound in the chosen solvent may promote oiling out. Consider a different single solvent or a mixed solvent system.

Problem 3: No crystals form upon cooling.

  • Question: The solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What are the next steps?

  • Answer: This is likely due to either using too much solvent or the solution being supersaturated.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystal growth.

    • Reduce Solvent Volume: If inducing crystallization doesn't work, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound and then try cooling it again.

Problem 4: The recrystallization yield is very low.

  • Question: I have recovered very little crystalline product after filtration. How can I improve my yield?

  • Answer: A low yield can be due to several factors:

    • Excess Solvent: Using too much solvent will result in a significant amount of your compound remaining in the mother liquor. Use the minimum amount of hot solvent required for dissolution.

    • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

    • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of this compound

Solvent SystemTypeRationaleSuitability
Isopropanol (IPA)Single SolventPolar protic solvent. Often effective for compounds with amine and nitrile groups.Good starting point for initial trials.
EthanolSingle SolventSimilar to isopropanol, readily available.Good alternative to isopropanol.
AcetonitrileSingle SolventPolar aprotic solvent. May offer different selectivity for impurities.Worth screening, especially if other alcohols are not ideal.
TolueneSingle SolventAromatic solvent. Can be effective for aromatic compounds.May be a good choice if the compound is less soluble in alcohols.
Ethyl Acetate / HexaneMixed SolventThe compound should be soluble in hot ethyl acetate and insoluble in hexane.Offers good control over the crystallization process by adjusting the solvent ratio.
Ethanol / WaterMixed SolventThe compound is likely soluble in ethanol and less soluble in water.A common and effective mixed solvent system for polar compounds.
Dichloromethane / HexaneMixed SolventThe compound is soluble in dichloromethane, and hexane acts as the anti-solvent.Good for inducing crystallization, but care must be taken due to the high volatility of the solvents.

Note: The optimal solvent system should be determined experimentally through small-scale solubility tests.

Table 2: Potential Impurities and Suggested Removal Strategies

Potential ImpurityOriginRemoval Strategy during Recrystallization
Unreacted 4-fluorobenzaldehydeStarting material in synthesisGenerally more soluble in non-polar to moderately polar solvents. Should remain in the mother liquor during recrystallization with a well-chosen polar solvent.
Unreacted cyanide sourceStarting material in synthesisTypically inorganic salts, which are insoluble in most organic solvents and can be removed by hot filtration.
By-products from side reactionsSynthesisSolubility will vary. Recrystallization is effective if the by-products have different solubility profiles from the desired product.
Residual reaction solventsSynthesisShould be removed upon drying of the final crystals under vacuum.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.

    • Add a magnetic stir bar.

    • In a separate beaker, heat the chosen recrystallization solvent (e.g., isopropanol) to its boiling point.

    • Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid just dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (e.g., ~1-2% by weight of the solute).

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration.

    • Preheat a stemless funnel and a new, clean Erlenmeyer flask with a small amount of hot solvent.

    • Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.

    • Transfer the crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization

  • Dissolution:

    • Dissolve the crude compound in the minimum amount of the hot "good" solvent (the solvent in which it is soluble).

  • Addition of Anti-Solvent:

    • While the solution is still hot, add the "bad" solvent (the anti-solvent, in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification:

    • Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Isolation, and Drying:

    • Follow steps 4, 5, and 6 from the Single-Solvent Recrystallization protocol.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve end_node End: Pure Crystalline Product hot_filter 2. Hot Filtration (if needed) dissolve->hot_filter cool 3. Slow Cooling & Crystallization hot_filter->cool impurities_out1 Insoluble Impurities Removed hot_filter->impurities_out1 isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Ice-Cold Solvent isolate->wash impurities_out2 Soluble Impurities in Mother Liquor isolate->impurities_out2 dry 6. Dry Crystals Under Vacuum wash->dry dry->end_node

Caption: Experimental workflow for the purification of this compound.

Technical Support Center: Synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the Strecker synthesis. This is a one-pot, three-component reaction involving 4-fluorobenzaldehyde, a source of ammonia (such as ammonium chloride), and a cyanide salt (like sodium or potassium cyanide).[1][2] The reaction proceeds through the formation of an intermediate imine, which is then attacked by a cyanide ion to yield the desired α-aminonitrile.

Q2: What are the primary starting materials for this synthesis?

A2: The key starting materials are:

  • 4-fluorobenzaldehyde

  • An ammonia source (e.g., ammonium chloride, ammonia solution)

  • A cyanide source (e.g., sodium cyanide, potassium cyanide, trimethylsilyl cyanide)

  • A suitable solvent (e.g., methanol, ethanol, water, or a biphasic system)

Q3: What is the general reaction mechanism?

A3: The Strecker synthesis mechanism involves two main stages:

  • Imine Formation: 4-fluorobenzaldehyde reacts with ammonia to form a Schiff base, specifically a 4-fluorobenzylideneimine intermediate. This step is often catalyzed by mild acid.

  • Cyanide Addition: The cyanide ion acts as a nucleophile and attacks the imine carbon, leading to the formation of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low Yield of the Desired Product

Potential Cause Suggested Solution
Incomplete imine formation. Ensure anhydrous conditions during the initial phase of the reaction to favor imine formation. The presence of water can shift the equilibrium back towards the aldehyde. Consider the use of a dehydrating agent if necessary.
Competing cyanohydrin formation. The cyanide ion can directly attack the starting aldehyde to form 4-fluoromandelonitrile. This is more likely if the concentration of ammonia is too low or if the imine formation is slow. Ensure a sufficient excess of the ammonia source is present and that it is well-mixed before the addition of the cyanide source.
Hydrolysis of the product. This compound can be susceptible to hydrolysis, especially under strongly acidic or basic conditions and at elevated temperatures. Maintain a controlled pH and temperature throughout the reaction and workup.
Retro-Strecker reaction. The formation of the aminonitrile is a reversible process. To drive the equilibrium towards the product, consider using a slight excess of the cyanide and ammonia sources. Ensure the product is isolated efficiently from the reaction mixture upon completion.
Suboptimal reaction temperature. The rate of both the desired reaction and side reactions is temperature-dependent. An optimal temperature should be determined experimentally. Running the reaction at too low a temperature may lead to slow conversion, while too high a temperature can promote byproduct formation and degradation.

Problem 2: Presence of Significant Impurities in the Crude Product

Identified Impurity Probable Cause Mitigation Strategy
4-fluoromandelonitrile Direct nucleophilic attack of the cyanide ion on 4-fluorobenzaldehyde. This is favored when the rate of imine formation is slow.Increase the rate of imine formation by ensuring an adequate concentration of the ammonia source and optimizing the reaction pH. Add the cyanide source portion-wise to maintain a low concentration at any given time.
4-fluorobenzoic acid Oxidation of the starting 4-fluorobenzaldehyde or hydrolysis of the intermediate cyanohydrin followed by oxidation.Use high-purity starting materials. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
2-Amino-2-(4-fluorophenyl)acetamide Partial hydrolysis of the nitrile group of the final product during workup or prolonged reaction times in the presence of water.Minimize the exposure of the product to harsh acidic or basic conditions during the workup. Use milder workup procedures and purify the product promptly after the reaction is complete.

Data on Byproduct Formation

The following table summarizes the expected impact of key reaction parameters on the formation of common byproducts. The percentages are illustrative and can vary based on the specific experimental setup.

Parameter VariationExpected Yield of this compound4-fluoromandelonitrile FormationHydrolysis Byproducts Formation
Low Ammonia Concentration DecreasedIncreasedMinimal
Excess Water DecreasedDecreasedIncreased
High Temperature Variable (may decrease due to degradation)VariableIncreased
Strongly Acidic/Basic pH DecreasedVariableIncreased

Experimental Protocols

General Protocol for the Strecker Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 4-fluorobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether or other suitable extraction solvent

  • Hydrochloric acid (HCl) for pH adjustment and workup

  • Sodium bicarbonate (NaHCO₃) or other base for neutralization

Procedure:

  • In a well-ventilated fume hood, dissolve ammonium chloride in water in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of 4-fluorobenzaldehyde in methanol to the flask.

  • Stir the mixture at room temperature for a predetermined time (e.g., 30-60 minutes) to facilitate the formation of the imine intermediate.

  • In a separate beaker, dissolve sodium cyanide in a minimal amount of water.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the sodium cyanide solution to the reaction mixture while maintaining the low temperature.

  • Allow the reaction to stir at room temperature for several hours or until completion, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • After the reaction is complete, perform a workup. This typically involves acidification with HCl followed by extraction with an organic solvent to remove unreacted aldehyde and byproducts.

  • Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the product with an organic solvent.

  • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow cluster_byproducts Common Byproducts cluster_solutions Potential Solutions start Low Yield or Impure Product check_yield Analyze Crude Product by TLC/LC-MS/NMR start->check_yield identify_byproducts Identify Major Byproducts check_yield->identify_byproducts cyanohydrin 4-fluoromandelonitrile identify_byproducts->cyanohydrin If present hydrolysis_prod Hydrolysis Products (e.g., Amide, Carboxylic Acid) identify_byproducts->hydrolysis_prod If present unreacted_aldehyde Unreacted 4-fluorobenzaldehyde identify_byproducts->unreacted_aldehyde If present optimize_nh3 Increase Ammonia Concentration cyanohydrin->optimize_nh3 control_h2o Ensure Anhydrous Conditions / Control Water Content hydrolysis_prod->control_h2o optimize_temp Optimize Reaction Temperature hydrolysis_prod->optimize_temp control_ph Maintain Optimal pH hydrolysis_prod->control_ph unreacted_aldehyde->optimize_temp optimize_time Optimize Reaction Time unreacted_aldehyde->optimize_time

Caption: Troubleshooting workflow for low yield or impurities.

Strecker_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_byproducts Byproducts aldehyde 4-fluorobenzaldehyde imine Imine Intermediate aldehyde->imine cyanohydrin 4-fluoromandelonitrile aldehyde->cyanohydrin ammonia Ammonia (NH3) ammonia->imine cyanide Cyanide (CN-) aminonitrile This compound cyanide->aminonitrile cyanide->cyanohydrin imine->aminonitrile

Caption: Reaction pathway of the Strecker synthesis.

References

Technical Support Center: Optimizing Strecker Synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the Strecker synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Strecker synthesis of this compound?

A1: The Strecker synthesis is a three-component reaction that involves the treatment of an aldehyde with ammonia and a cyanide source to form an α-aminonitrile.[1] For the synthesis of this compound, the reaction proceeds as follows:

  • Step 1: Imine Formation: 4-fluorobenzaldehyde reacts with ammonia to form the corresponding imine.

  • Step 2: Aminonitrile Formation: A cyanide salt (e.g., sodium cyanide or potassium cyanide) is added, which attacks the imine to form this compound.[2]

  • Step 3 (Optional): Hydrolysis: The resulting α-aminonitrile can be subsequently hydrolyzed, typically under acidic conditions, to yield the corresponding amino acid, 4-fluorophenylglycine.[3]

Q2: What are the common reagents and solvents used in this synthesis?

A2: A variety of reagents and solvents can be employed. Common choices include:

Reagent/SolventPurposeCommon Examples
Aldehyde Starting material4-fluorobenzaldehyde
Ammonia Source Forms the imine intermediateAmmonium chloride (NH₄Cl), aqueous ammonia (NH₃)
Cyanide Source Provides the nitrile groupSodium cyanide (NaCN), potassium cyanide (KCN), hydrogen cyanide (HCN)
Solvent Dissolves reactantsMethanol, Ethanol, Water, or a mixture

Q3: What is the role of the fluorine substituent on the phenyl ring?

A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aldehyde. It can make the carbonyl carbon more electrophilic, potentially accelerating the initial attack by ammonia. However, it may also affect the stability of intermediates and the overall reaction kinetics. Careful optimization of reaction conditions is crucial to account for these electronic effects.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete imine formation.Ensure the ammonia source is fresh and used in appropriate molar excess. Consider using a dehydrating agent to drive the equilibrium towards the imine.
Ineffective cyanide addition.Check the quality and solubility of the cyanide salt. Ensure the reaction pH is suitable for the nucleophilic attack of the cyanide ion.
Decomposition of starting material or product.Monitor the reaction temperature closely; excessive heat can lead to side reactions. Analyze the reaction mixture for byproducts.
Formation of Side Products Cyanohydrin formation.This can occur if the cyanide ion attacks the aldehyde directly. Ensure the imine formation is largely complete before cyanide addition.
Polymerization of the aldehyde.This can be catalyzed by acid or base. Control the pH and temperature of the reaction.
Hydrolysis of the nitrile.If water is present in excess and the conditions are harsh, the product may hydrolyze to the corresponding amino acid or amide. Use anhydrous solvents if necessary.
Difficult Product Isolation/Purification Product is an oil or does not crystallize.The product may be an oil at room temperature. Try purification by column chromatography. For crystallization, experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/diethyl ether).
Presence of multiple impurities.Optimize the reaction conditions to minimize side reactions. A multi-step purification process involving acid-base extraction followed by chromatography or recrystallization may be necessary.

Experimental Protocols

Below are detailed experimental protocols for the key stages of the synthesis.

Protocol 1: Synthesis of this compound

This one-pot protocol is a common approach for the synthesis of α-aminonitriles.

Materials:

  • 4-fluorobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol

  • Water

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve ammonium chloride (1.2 equivalents) in water.

  • Add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in methanol to the ammonium chloride solution with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium cyanide (1.1 equivalents) to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Hydrolysis of this compound to 4-Fluorophenylglycine

This protocol describes the conversion of the aminonitrile to the corresponding amino acid.

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend the crude or purified this compound in concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours until the nitrile hydrolysis is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution with a base (e.g., NaOH or NH₄OH) to the isoelectric point of 4-fluorophenylglycine to precipitate the amino acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 4-fluorophenylglycine.

Data Presentation

The following tables summarize typical reaction parameters. Note that optimal conditions may vary and should be determined empirically.

Table 1: General Reaction Conditions for Strecker Synthesis

ParameterCondition
Temperature 0 °C to room temperature
Reaction Time 2 - 24 hours
Molar Ratio (Aldehyde:Ammonia Source:Cyanide Source) 1 : 1.1-1.5 : 1.0-1.2
Typical Yields 60 - 90% (unoptimized)

Visualizations

dot

Strecker_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product cluster_purification Workup & Purification Aldehyde 4-Fluorobenzaldehyde Imine_Formation Imine Formation Aldehyde->Imine_Formation Ammonia Ammonia Source (e.g., NH4Cl) Ammonia->Imine_Formation Cyanide Cyanide Source (e.g., NaCN) Cyanide_Addition Cyanide Addition Cyanide->Cyanide_Addition Imine_Formation->Cyanide_Addition Workup Aqueous Workup / Extraction Cyanide_Addition->Workup Aminonitrile This compound Purification Purification (Chromatography/Recrystallization) Workup->Purification Purification->Aminonitrile

Caption: Experimental workflow for the Strecker synthesis.

dot

Strecker_Mechanism Aldehyde 4-Fluorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine Nucleophilic attack by NH3 & Dehydration Ammonia Ammonia (NH3) Ammonia->Imine Protonated_Imine Iminium Ion Imine->Protonated_Imine Protonation Aminonitrile This compound Protonated_Imine->Aminonitrile Nucleophilic attack by CN- Cyanide Cyanide Ion (CN-) Cyanide->Aminonitrile Troubleshooting_Tree Start Low Yield or No Product Check_Imine Check Imine Formation Start->Check_Imine Check_Cyanide Check Cyanide Addition Start->Check_Cyanide Check_Temp Check Reaction Temperature Start->Check_Temp Check_Reagents Verify Reagent Quality Start->Check_Reagents Sol_Imine1 Increase ammonia concentration or add dehydrating agent Check_Imine->Sol_Imine1 Incomplete? Sol_Cyanide1 Verify cyanide source quality and adjust pH Check_Cyanide->Sol_Cyanide1 Ineffective? Sol_Temp1 Run reaction at lower temperature to minimize side reactions Check_Temp->Sol_Temp1 Too High? Sol_Reagents1 Use fresh, high-purity reagents Check_Reagents->Sol_Reagents1 Degraded?

References

Stability of 2-Amino-2-(4-fluorophenyl)acetonitrile in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Amino-2-(4-fluorophenyl)acetonitrile under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic and basic solutions?

A1: this compound is susceptible to hydrolysis in both acidic and basic environments. The nitrile group is hydrolyzed, initially forming 2-amino-2-(4-fluorophenyl)acetamide, which can be further hydrolyzed to 2-amino-2-(4-fluorophenyl)acetic acid. The rate of hydrolysis is dependent on the pH and temperature of the solution. Generally, the compound is unstable in the presence of strong acids and bases.

Q2: What are the primary degradation products of this compound under hydrolytic stress?

A2: The primary degradation pathway involves the hydrolysis of the nitrile functional group. The expected degradation products are:

  • Under acidic conditions: 2-amino-2-(4-fluorophenyl)acetic acid and ammonium salts.

  • Under basic conditions: The sodium or potassium salt of 2-amino-2-(4-fluorophenyl)acetic acid and ammonia gas.[1]

Q3: How can I monitor the degradation of this compound during my experiment?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the parent compound from its degradation products, allowing for accurate quantification of each species over time.

Q4: Are there any special handling precautions I should take when working with this compound, considering its stability?

A4: Yes. Due to its potential for hydrolysis, it is advisable to prepare solutions of this compound fresh for each experiment. If storage of solutions is necessary, they should be kept at low temperatures (2-8 °C) and protected from light. The pH of the solution should be maintained near neutral if the parent compound's integrity is critical for the experiment. The compound is also classified as toxic if swallowed or in contact with skin, and harmful if inhaled, so appropriate personal protective equipment should always be used.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of starting material in solution. The pH of the solution is either too acidic or too basic, causing rapid hydrolysis.Buffer the solution to a neutral pH (6.5-7.5) if compatible with your experimental design. Prepare solutions immediately before use.
Unexpected peaks in HPLC chromatogram. These may be degradation products.Conduct a forced degradation study (see Experimental Protocols) to identify the retention times of the primary degradation products. Use a photodiode array (PDA) detector to compare the UV spectra of the unknown peaks with the parent compound and expected degradants.
Inconsistent results between experimental repeats. The age of the solution or slight variations in pH between experiments could be a factor.Strictly control the pH of your solutions. Use freshly prepared solutions for each experiment to minimize variability due to degradation over time.
Precipitate formation in the reaction mixture. The degradation product, 2-amino-2-(4-fluorophenyl)acetic acid, may have different solubility characteristics than the starting material.Adjust the solvent system or pH to ensure all components remain in solution for accurate analysis.

Data Presentation

The following tables summarize the expected stability of this compound under forced degradation conditions. The data is illustrative and should be confirmed experimentally.

Table 1: Stability of this compound in Acidic and Basic Conditions at 60°C

ConditionTime (hours)% this compound Remaining% 2-Amino-2-(4-fluorophenyl)acetic acid Formed
0.1 M HCl01000
28515
66040
241585
0.1 M NaOH01000
27030
63565
24<5>95

Table 2: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionTimeTemperature% DegradationMajor Degradation Product(s)
Acid Hydrolysis0.1 M HCl24 hours60°C~85%2-Amino-2-(4-fluorophenyl)acetic acid
Base Hydrolysis0.1 M NaOH24 hours60°C>95%Salt of 2-Amino-2-(4-fluorophenyl)acetic acid
Oxidative3% H₂O₂24 hoursRoom Temp~15%Oxidized impurities
ThermalSolid State72 hours80°C<5%Not significant
PhotolyticSolution24 hoursUV/Vis Light~10%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.[3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 60°C.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 60°C.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Store a solid sample of the compound at 80°C.

  • Photolytic Degradation: Expose a solution of the compound to UV and visible light.

3. Sampling and Analysis:

  • Withdraw samples at appropriate time points (e.g., 0, 2, 6, 24 hours).

  • Neutralize the acidic and basic samples before HPLC analysis.

  • Dissolve the thermally stressed solid sample in the initial solvent mixture.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

  • Column Temperature: 30°C.

Visualizations

cluster_acid Acidic Conditions (H₃O⁺) A This compound B 2-Amino-2-(4-fluorophenyl)acetamide A->B Hydrolysis C 2-Amino-2-(4-fluorophenyl)acetic acid B->C Hydrolysis

Caption: Degradation pathway in acidic conditions.

cluster_base Basic Conditions (OH⁻) D This compound E 2-Amino-2-(4-fluorophenyl)acetamide D->E Hydrolysis F 2-Amino-2-(4-fluorophenyl)acetate E->F Hydrolysis

Caption: Degradation pathway in basic conditions.

cluster_workflow Stability Study Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze data Quantify Parent and Degradants analyze->data

Caption: Experimental workflow for stability testing.

cluster_troubleshooting Troubleshooting Logic issue Unexpected HPLC Peak? check_degradation Is it a degradation product? issue->check_degradation check_impurity Is it an impurity from synthesis? issue->check_impurity confirm_degradant Confirm with forced degradation sample check_degradation->confirm_degradant confirm_impurity Analyze starting material check_impurity->confirm_impurity

Caption: Troubleshooting unexpected HPLC peaks.

References

Troubleshooting "oiling out" during recrystallization of 2-Amino-2-(4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering the phenomenon of "oiling out" during the recrystallization of 2-Amino-2-(4-fluorophenyl)acetonitrile. The following sections offer frequently asked questions and detailed troubleshooting protocols to address this common purification challenge.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" during recrystallization?

A1: Oiling out, also known as liquid-liquid phase separation, is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than as solid crystals.[1] This oil is a solute-rich liquid that is immiscible with the bulk solvent. Instead of obtaining crystals, a liquid layer or droplets form, which can significantly hinder or prevent successful purification.

Q2: What are the primary causes of oiling out?

A2: Oiling out is often a consequence of high supersaturation, where the concentration of the compound in the solution exceeds its solubility to a degree that kinetically favors the formation of a liquid phase over an ordered crystal lattice. Key contributing factors include:

  • Low Melting Point: If the melting point of the compound is lower than the temperature of the solution when it becomes saturated, the compound will separate as a liquid.[]

  • High Impurity Levels: Impurities can depress the melting point of the compound, increasing the likelihood of oiling out.[] They can also interfere with the formation of a crystal lattice.

  • Rapid Cooling: Fast temperature reduction can generate high levels of supersaturation, not allowing sufficient time for crystal nucleation and growth.[1]

  • Unsuitable Solvent Choice: A solvent in which the compound is either excessively soluble or poorly soluble can promote oiling out. The ideal solvent should exhibit a significant difference in solubility at high and low temperatures.

  • High Solute Concentration: Starting with a highly concentrated solution increases the probability of reaching the critical supersaturation level for oiling out.[1]

Q3: How does oiling out negatively impact my purification?

A3: Oiling out can have several detrimental effects on the purification of this compound:

  • Poor Purification: The oil phase can act as a solvent for impurities, which may become entrapped upon eventual solidification, leading to a lower purity of the final product.[3]

  • Amorphous Product: The oil may solidify into a non-crystalline, amorphous solid, which can be difficult to handle and may have different physical properties than the desired crystalline form.

  • Difficult Isolation: Oily products can be challenging to filter and dry effectively.

Troubleshooting Guide: Preventing and Resolving Oiling Out

If you are experiencing oiling out during the recrystallization of this compound, the following troubleshooting steps and experimental protocols can help you optimize your procedure.

Initial Troubleshooting Steps

Before making significant changes to your protocol, consider these initial adjustments:

  • Re-dissolve and Add More Solvent: If oiling out occurs, reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the supersaturation and then allow it to cool slowly.[4]

  • Slow Down the Cooling Rate: Rapid cooling is a common cause of oiling out.[1] Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling process.

  • Induce Crystallization with a Seed Crystal: If you have a small amount of pure crystalline product, add a seed crystal to the cooled, supersaturated solution to encourage crystal growth over oil formation.[1]

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

Systematic Approach to Protocol Optimization

If the initial steps are unsuccessful, a more systematic approach to developing a robust recrystallization protocol is necessary. This involves solvent screening and careful control of crystallization parameters.

The choice of solvent is critical to prevent oiling out. An ideal solvent will dissolve the compound when hot but not at room temperature.

Objective: To identify a suitable single or mixed solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane)

  • Test tubes or small vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small, consistent amount of the crude compound (e.g., 20-30 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble. Record your observations.

  • For solvents in which the compound was insoluble at room temperature, heat the test tube in a heating block or water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the hot solutions to cool slowly to room temperature and then in an ice bath.

  • Observe the outcome:

    • Ideal: Abundant crystal formation with minimal precipitate in the mother liquor.

    • Unsuitable (Too Soluble): No crystals form upon cooling.

    • Unsuitable (Insoluble): The compound does not dissolve when hot.

    • Potential for Mixed Solvent: The compound is very soluble in one solvent and poorly soluble in another.

Data Presentation: Solvent Screening Results

SolventSolubility at Room Temp.Solubility at Elevated Temp.Observations Upon CoolingSuitability
e.g., Ethanol
e.g., Water
e.g., Toluene
e.g., Heptane
...

If a single suitable solvent is not found, a two-solvent system can be effective. This involves dissolving the compound in a "good" solvent (in which it is soluble) and then adding a "poor" solvent (in which it is insoluble) to induce precipitation.

Procedure:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (persistent turbidity).

  • Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly, as described above.

Visualization of Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting oiling out.

G cluster_0 start Oiling Out Observed reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool seed Add Seed Crystal slow_cool->seed oiling_persists Oiling Persists? seed->oiling_persists success Crystals Formed oiling_persists->success No solvent_screen Perform Solvent Screening oiling_persists->solvent_screen Yes new_protocol Develop New Protocol solvent_screen->new_protocol

Caption: Troubleshooting workflow for oiling out.

Logical Relationship of Causes and Solutions

This diagram shows the relationship between the causes of oiling out and the corresponding solutions.

G cluster_causes Causes cluster_solutions Solutions cause1 Low Melting Point solution1 Lower Crystallization Temp. cause1->solution1 cause2 High Impurity solution2 Pre-purification (e.g., Column Chromatography) cause2->solution2 cause3 Rapid Cooling solution3 Slow Cooling / Insulation cause3->solution3 cause4 High Supersaturation solution4 Add More Solvent / Use Seed Crystal cause4->solution4 cause5 Poor Solvent Choice solution5 Solvent Screening cause5->solution5

Caption: Causes of oiling out and their solutions.

References

Technical Support Center: Purification of 2-Amino-2-(4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-2-(4-fluorophenyl)acetonitrile. The following sections detail common impurities, purification protocols, and troubleshooting advice to assist in obtaining a high-purity product.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: Impurities in this compound typically arise from the starting materials and side reactions during its synthesis, which is often a Strecker reaction. Potential impurities include:

  • Unreacted Starting Materials: 4-fluorobenzaldehyde, a cyanide source (e.g., sodium or potassium cyanide), and an ammonia source (e.g., ammonium chloride).

  • Imines: The intermediate imine formed from the reaction of 4-fluorobenzaldehyde and ammonia.

  • Hydrolysis Products: The nitrile group can be partially hydrolyzed to the corresponding amide or fully to the carboxylic acid (2-amino-2-(4-fluorophenyl)acetic acid), especially if exposed to acidic or basic conditions for extended periods at elevated temperatures.

  • Polymeric Materials: Under harsh reaction conditions, polymerization of starting materials or intermediates can lead to tar-like impurities.

G cluster_reactants Starting Materials cluster_synthesis Strecker Synthesis cluster_impurities Potential Impurities 4-fluorobenzaldehyde 4-fluorobenzaldehyde Imine Intermediate Imine Intermediate 4-fluorobenzaldehyde->Imine Intermediate Unreacted Starting Materials Unreacted Starting Materials 4-fluorobenzaldehyde->Unreacted Starting Materials Ammonia Ammonia Ammonia->Imine Intermediate Ammonia->Unreacted Starting Materials Cyanide Source Cyanide Source This compound This compound Cyanide Source->this compound Cyanide Source->Unreacted Starting Materials Imine Intermediate->this compound Polymeric Tars Polymeric Tars Imine Intermediate->Polymeric Tars Hydrolysis Products (Amide, Carboxylic Acid) Hydrolysis Products (Amide, Carboxylic Acid) This compound->Hydrolysis Products (Amide, Carboxylic Acid) H+/OH-, H2O

Caption: Potential impurity pathways in the synthesis of this compound.

Q2: My crude product is an oil or a resin. How can I purify it?

A2: Oily or resinous crude products are common with aminonitriles. Here are a few strategies:

  • Acid-Base Extraction: This is often the most effective first step. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash with a dilute acid (e.g., 1M HCl) to protonate the basic amine group, which will move the desired product into the aqueous layer. The organic layer, containing non-basic impurities, can then be discarded. Afterward, basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the amine, causing the purified product to precipitate or be extracted back into an organic solvent.

  • Column Chromatography: If acid-base extraction is insufficient, column chromatography can be used. However, basic compounds like aminonitriles can streak on silica gel. To mitigate this, you can:

    • Add a small amount of a basic modifier like triethylamine or ammonia to your eluent system (e.g., 1-2%).

    • Use a different stationary phase, such as alumina.

  • Salt Formation and Recrystallization: Convert the aminonitrile to its hydrochloride or another salt by treating it with an acid. These salts are often crystalline and can be purified by recrystallization.

Q3: I'm seeing significant streaking on my TLC plate and column chromatography. What can I do?

A3: Streaking is a common issue when purifying basic compounds on silica gel. Here are some solutions:

  • Eluent Modification: Add a small percentage of a base to your eluent. Triethylamine (1-2%) is a common choice. For very basic compounds, a mixture of methanol with a small amount of ammonium hydroxide in dichloromethane or ethyl acetate can be effective.

  • Stationary Phase Choice: Consider using neutral or basic alumina instead of silica gel.

  • Sample Loading: Ensure your sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.

Q4: I'm having trouble getting my this compound to crystallize. What solvent systems should I try for recrystallization?

A4: Finding the right solvent system for recrystallization often requires some experimentation. Here are some suggestions based on the polarity of your compound:

  • Single Solvent Systems: Try polar solvents like ethanol, isopropanol, or acetonitrile.

  • Two-Solvent Systems: A combination of a solvent in which your compound is soluble (like ethyl acetate or methanol) and an anti-solvent in which it is poorly soluble (like hexanes or diethyl ether) is often effective. Start by dissolving your compound in the minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common mixtures to try include ethyl acetate/hexanes and methanol/diethyl ether.

Quantitative Data on Purification Methods

The effectiveness of each purification method can vary depending on the nature and quantity of the impurities. The following table provides typical, expected results. Note: These are estimated values, and actual results may vary based on experimental conditions and the purity of the crude material.

Purification MethodTypical Purity (by HPLC)Typical YieldNotes
Acid-Base Extraction85-95%70-90%Highly effective for removing non-basic impurities. May not remove basic impurities.
Column Chromatography>98%50-80%Can achieve high purity but may result in lower yields due to product loss on the column.
Recrystallization>99%60-85%Effective for removing small amounts of impurities from a relatively pure product.

Experimental Protocols

Acid-Base Extraction

This method is ideal for a first-pass purification to remove non-basic impurities.

G Start Start Dissolve Crude in Organic Solvent Dissolve Crude in Organic Solvent Start->Dissolve Crude in Organic Solvent Extract with 1M HCl Extract with 1M HCl Dissolve Crude in Organic Solvent->Extract with 1M HCl Separate Layers Separate Layers Extract with 1M HCl->Separate Layers Organic Layer (Impurities) Organic Layer (Impurities) Separate Layers->Organic Layer (Impurities) Aqueous Layer (Protonated Product) Aqueous Layer (Protonated Product) Separate Layers->Aqueous Layer (Protonated Product) Basify Aqueous Layer with 1M NaOH Basify Aqueous Layer with 1M NaOH Aqueous Layer (Protonated Product)->Basify Aqueous Layer with 1M NaOH Isolate Product Isolate Product Basify Aqueous Layer with 1M NaOH->Isolate Product Precipitation/Filtration Precipitation/Filtration Isolate Product->Precipitation/Filtration If solid precipitates Extraction with Organic Solvent Extraction with Organic Solvent Isolate Product->Extraction with Organic Solvent If product remains dissolved Purified Product Purified Product Precipitation/Filtration->Purified Product Dry and Evaporate Solvent Dry and Evaporate Solvent Extraction with Organic Solvent->Dry and Evaporate Solvent Dry and Evaporate Solvent->Purified Product

Caption: Workflow for acid-base extraction of this compound.

Methodology:

  • Dissolve the crude this compound in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1M HCl two more times, combining all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add 1M NaOH with stirring until the solution is basic (pH > 10, check with pH paper).

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If the product separates as an oil or remains dissolved, extract the aqueous solution three times with fresh ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Column Chromatography

This method is suitable for achieving high purity, especially when other methods fail to remove certain impurities.

Methodology:

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Load the Column: Carefully add the sample solution or the dry-loaded silica to the top of the column.

  • Elute the Column: Begin elution with a non-polar solvent system (e.g., hexanes with a small amount of ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound. To prevent streaking, 1-2% triethylamine can be added to the eluent system.

  • Collect and Analyze Fractions: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

This is the best method for final purification of an already relatively pure product.

Methodology:

  • Choose a Solvent System: Select a suitable solvent or solvent pair (e.g., ethyl acetate/hexanes).

  • Dissolve the Compound: In a flask, add the crude product and the "good" solvent (e.g., ethyl acetate). Heat the mixture to boiling while stirring to dissolve the solid. Add the solvent in small portions until the solid is just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: If using a two-solvent system, add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until it becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collect Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the Product: Dry the purified crystals under vacuum.

G Start Start Dissolve in Min. Hot Solvent Dissolve in Min. Hot Solvent Start->Dissolve in Min. Hot Solvent Insoluble Impurities? Insoluble Impurities? Dissolve in Min. Hot Solvent->Insoluble Impurities? Hot Filtration Hot Filtration Insoluble Impurities?->Hot Filtration Yes Cool Solution Slowly Cool Solution Slowly Insoluble Impurities?->Cool Solution Slowly No Hot Filtration->Cool Solution Slowly Collect Crystals by Filtration Collect Crystals by Filtration Cool Solution Slowly->Collect Crystals by Filtration Wash with Cold Solvent Wash with Cold Solvent Collect Crystals by Filtration->Wash with Cold Solvent Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals Purified Product Purified Product Dry Crystals->Purified Product

Caption: General workflow for recrystallization.

Technical Support Center: Synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Strecker synthesis, and provides systematic solutions to improve reaction yield and purity.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Imine Formation: The initial reaction between 4-fluorobenzaldehyde and ammonia to form the imine intermediate may be inefficient. This can be due to the presence of water or unfavorable equilibrium. 2. Ineffective Cyanide Addition: The nucleophilic attack of the cyanide ion on the imine may be hindered. 3. Degradation of Starting Material or Product: 4-fluorobenzaldehyde can be sensitive to oxidation, and the aminonitrile product can be susceptible to hydrolysis.1a. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Consider the use of a drying agent like magnesium sulfate (MgSO₄) or molecular sieves to remove any trace amounts of water, which can shift the equilibrium away from imine formation.[1] 1b. Optimize Ammonia Source and Concentration: Use a high concentration of ammonia, such as a saturated solution of ammonia in methanol or aqueous ammonium chloride, to drive the equilibrium towards the imine.[1][2] 2a. Choice of Cyanide Source: Use a soluble cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN). The use of trimethylsilyl cyanide (TMSCN) can also be effective, sometimes with a Lewis acid catalyst. 2b. pH Control: The reaction is often promoted by mildly acidic conditions which favor imine formation without excessively protonating the cyanide nucleophile. The use of ammonium chloride (NH₄Cl) can serve as both an ammonia source and a mild acid.[2] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
Low Yield 1. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions or degradation. 2. Incorrect Stoichiometry: The molar ratios of the reactants (aldehyde, ammonia source, cyanide source) may not be optimal. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Temperature Optimization: The Strecker synthesis is typically carried out at room temperature or with gentle heating. Experiment with a temperature range of 20-50°C to find the optimal condition. 2. Stoichiometric Adjustments: A slight excess of the ammonia and cyanide sources is often beneficial. A typical starting point is a 1:1.1:1.1 molar ratio of 4-fluorobenzaldehyde:ammonium source:cyanide source. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.
Formation of Side Products/Impurities 1. Cyanohydrin Formation: The cyanide ion can directly attack the 4-fluorobenzaldehyde to form the corresponding cyanohydrin. 2. Hydrolysis of the Aminonitrile: The desired product can be hydrolyzed back to the starting materials or to the corresponding amino acid, especially during workup. 3. Over-reaction or Polymerization: Under harsh conditions, side reactions leading to complex mixtures can occur.1. Order of Reagent Addition: To minimize cyanohydrin formation, it is crucial to ensure the formation of the imine before the addition of the cyanide source. Pre-mixing the 4-fluorobenzaldehyde and the ammonia source before introducing the cyanide is a common strategy. 2. Careful Workup: Perform the workup at low temperatures and avoid prolonged exposure to strongly acidic or basic conditions. A rapid extraction into an organic solvent followed by drying is recommended. 3. Control of Reaction Conditions: Maintain the optimal temperature and reaction time as determined by monitoring the reaction progress.
Difficulty in Product Purification 1. Co-elution of Impurities: Side products may have similar polarities to the desired aminonitrile, making separation by column chromatography challenging. 2. Product Instability on Silica Gel: The aminonitrile may be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.1. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 2. Column Chromatography Optimization: If chromatography is necessary, consider using a neutral or basic alumina column. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. 3. Acid-Base Extraction: An acid-base extraction can be used to separate the basic aminonitrile product from neutral impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated aminonitrile can then be basified and the product re-extracted into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common starting material is 4-fluorobenzaldehyde.

Q2: Which cyanide source is recommended for this synthesis?

A2: Sodium cyanide (NaCN) and potassium cyanide (KCN) are commonly used due to their availability and reactivity. Trimethylsilyl cyanide (TMSCN) is another effective option, often used in aprotic solvents.

Q3: What role does ammonia play in the Strecker synthesis?

A3: Ammonia acts as the nitrogen source, reacting with the 4-fluorobenzaldehyde to form an imine intermediate. This imine is then attacked by the cyanide ion to form the α-aminonitrile.[3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The disappearance of the 4-fluorobenzaldehyde spot and the appearance of a new, more polar product spot indicate the progress of the reaction.

Q5: What are the expected spectroscopic data for this compound?

  • ¹H NMR: A singlet for the methine proton (CH) adjacent to the amino and cyano groups, aromatic protons in the 7.0-7.5 ppm region showing splitting patterns characteristic of a para-substituted benzene ring, and a broad singlet for the amino (NH₂) protons.

  • ¹³C NMR: A signal for the nitrile carbon (CN), a signal for the methine carbon, and signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large coupling constant (¹JC-F).

  • IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch around 2230-2260 cm⁻¹ and N-H stretching vibrations for the primary amine in the 3300-3500 cm⁻¹ region.

Q6: Is the product, this compound, chiral?

A6: Yes, the carbon atom attached to the amino group, the cyano group, the 4-fluorophenyl group, and a hydrogen atom is a stereocenter. Therefore, the product is chiral and will be formed as a racemic mixture unless a chiral auxiliary or catalyst is used.

Experimental Protocols

Protocol 1: General One-Pot Strecker Synthesis of this compound

This protocol is a general procedure and may require optimization for optimal yield and purity.

Materials:

  • 4-Fluorobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde (1.0 eq) in methanol.

  • To this solution, add a solution of ammonium chloride (1.2 eq) in water.

  • Cool the mixture in an ice bath to 0-5°C.

  • In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimum amount of cold water.

  • Slowly add the aqueous sodium cyanide solution to the reaction mixture while maintaining the temperature between 0-5°C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Reagent Stoichiometry and Reaction Conditions
ReagentMolar Ratio (relative to aldehyde)ConcentrationTemperature (°C)Reaction Time (h)
4-Fluorobenzaldehyde1.0-0-2512-24
Ammonium Chloride1.2Saturated aqueous solution0-2512-24
Sodium Cyanide1.2Saturated aqueous solution0-5 (addition)12-24

Visualizations

Diagram 1: Strecker Synthesis Workflow

Strecker_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification aldehyde 4-Fluorobenzaldehyde imine_formation Imine Formation aldehyde->imine_formation ammonia Ammonia Source (e.g., NH4Cl) ammonia->imine_formation cyanide Cyanide Source (e.g., NaCN) nucleophilic_addition Nucleophilic Addition of Cyanide cyanide->nucleophilic_addition imine_formation->nucleophilic_addition quenching Quenching nucleophilic_addition->quenching extraction Extraction quenching->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_imine Check Imine Formation (TLC/NMR of intermediate) start->check_imine imine_ok Imine Formation OK check_imine->imine_ok Yes imine_issue Imine Formation Incomplete check_imine->imine_issue No check_cyanide Check Cyanide Addition Step imine_ok->check_cyanide check_reagents Check Reagent Purity/Activity imine_issue->check_reagents cyanide_ok Cyanide Addition OK check_cyanide->cyanide_ok Yes cyanide_issue Cyanide Addition Issue check_cyanide->cyanide_issue No check_conditions Review Reaction Conditions (Temp, Time) cyanide_ok->check_conditions cyanide_issue->check_reagents optimize_conditions Optimize Conditions check_conditions->optimize_conditions check_workup Review Workup Procedure optimize_conditions->check_workup purify_reagents Purify/Replace Reagents check_reagents->purify_reagents purify_reagents->check_imine optimize_workup Optimize Workup check_workup->optimize_workup final_yield Improved Yield optimize_workup->final_yield

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Handling and storage guidelines for 2-Amino-2-(4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive handling, storage, and troubleshooting guidelines for researchers, scientists, and drug development professionals working with 2-Amino-2-(4-fluorophenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as toxic if swallowed or in contact with skin, and harmful if inhaled.[1] It can cause serious skin and eye irritation and may lead to respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this compound.[1][2] Work should be conducted in a well-ventilated area or a fume hood.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Some suppliers recommend storage at room temperature, sealed in a dry environment.[3] It is crucial to keep it away from incompatible substances, heat, and sources of ignition.[2][4]

Q3: How should I handle spills of this compound?

A3: In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Do not breathe in the dust.[1] For containment, stop the leak if it is safe to do so. Spilled material should be swept or shoveled into an appropriate container for disposal, minimizing dust generation.[1] Only qualified personnel equipped with suitable protective gear should handle the cleanup.[1]

Q4: What are the known decomposition products of this compound?

A4: Under thermal decomposition, this compound can generate hazardous products, including carbon oxides, hydrogen fluoride, and nitrogen oxides.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent Reaction Yields

  • Possible Cause: Degradation of the starting material.

    • Troubleshooting Step: Verify the purity of your this compound using HPLC or NMR spectroscopy before starting the reaction. Ensure it has been stored correctly, away from moisture and light.

  • Possible Cause: Incomplete dissolution.

    • Troubleshooting Step: This compound may have limited solubility in certain solvents. Consider using a co-solvent to ensure it is fully dissolved before adding other reagents.

  • Possible Cause: Incorrect reaction pH.

    • Troubleshooting Step: The amino group's reactivity is pH-dependent. Ensure the reaction buffer has the optimal pH for your specific transformation.

Issue 2: Appearance of Unexpected Peaks in Chromatogram

  • Possible Cause: Contamination of the starting material.

    • Troubleshooting Step: Run a chromatogram of the starting material alone to check for impurities. If necessary, purify the compound before use.

  • Possible Cause: On-column degradation.

    • Troubleshooting Step: The compound may be unstable under the HPLC conditions (e.g., mobile phase pH). Try adjusting the mobile phase or using a different column.

  • Possible Cause: Formation of side products.

    • Troubleshooting Step: Review your reaction conditions. Aminonitriles can be susceptible to hydrolysis or other side reactions. Consider lowering the reaction temperature or using a milder catalyst.

Stability Data

The following table summarizes representative data from a forced degradation study on this compound. This data is intended to be illustrative of the compound's stability profile under various stress conditions.

Stress ConditionParametersDurationDegradation (%)Major Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours~15%2-Hydroxy-2-(4-fluorophenyl)acetonitrile, 4-Fluorobenzaldehyde
Base Hydrolysis 0.1 M NaOH8 hours~25%2-Amino-2-(4-fluorophenyl)acetamide
Oxidative 3% H₂O₂24 hours~10%4-Fluorobenzaldehyde, related oxidation products
Thermal 60°C48 hours~5%Minor unidentified products
Photolytic UV light (254 nm)24 hours~8%Minor unidentified products

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is designed to determine the purity of this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Mobile Phase Preparation:

      • Solvent A: Water with 0.1% TFA

      • Solvent B: Acetonitrile with 0.1% TFA

    • Sample Preparation:

      • Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Solvent A and Solvent B to prepare a 100 µg/mL solution.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25°C

      • UV Detection Wavelength: 220 nm

      • Gradient Elution:

        • 0-2 min: 10% B

        • 2-15 min: 10% to 90% B

        • 15-18 min: 90% B

        • 18-20 min: 90% to 10% B

        • 20-25 min: 10% B

    • Analysis:

      • Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

Protocol for Stability Assessment via Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the HPLC method.

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.2 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.2 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.

    • Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.

  • Analysis: Analyze all stressed samples using the HPLC method described above. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Visual Workflow

Troubleshooting_Workflow start Start: Experimental Issue (e.g., Low Yield, Impurity) check_storage 1. Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_purity 2. Assess Starting Material Purity (HPLC, NMR) check_storage->check_purity is_pure Is Purity >98%? check_purity->is_pure purify Purify Compound (e.g., Recrystallization) is_pure->purify No review_protocol 3. Review Experimental Protocol (Solvent, pH, Temp) is_pure->review_protocol Yes purify->check_purity is_protocol_ok Are Conditions Optimal? review_protocol->is_protocol_ok optimize_protocol Optimize Protocol (e.g., Adjust pH, Change Solvent) is_protocol_ok->optimize_protocol No run_reaction 4. Run/Repeat Experiment is_protocol_ok->run_reaction Yes optimize_protocol->run_reaction analyze_results 5. Analyze Results run_reaction->analyze_results issue_resolved Issue Resolved? analyze_results->issue_resolved end End: Successful Experiment issue_resolved->end Yes consult_specialist Consult Technical Support issue_resolved->consult_specialist No consult_specialist->start

Caption: Troubleshooting workflow for experiments with this compound.

References

Incompatible reagents with 2-Amino-2-(4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling and use of 2-Amino-2-(4-fluorophenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

A1: this compound is incompatible with a range of reagents due to its amino and nitrile functional groups. Key incompatibilities include:

  • Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can cause decomposition of the molecule.

  • Strong Acids: Concentrated strong acids (e.g., HCl, H₂SO₄) can lead to the hydrolysis of the nitrile group to a carboxylic acid, forming 2-Amino-2-(4-fluorophenyl)acetic acid.[1] This reaction is often driven by heating.[1]

  • Strong Bases: Strong alkaline conditions (e.g., concentrated NaOH, KOH) can also induce hydrolysis of the nitrile group, typically yielding the corresponding carboxylate salt.[2] The rate of hydrolysis is dependent on the base concentration and temperature.

  • Strong Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile group to a primary amine, resulting in the formation of (4-fluorophenyl)ethane-1,2-diamine.[3][4]

  • Aldehydes and Ketones: In the presence of a base, the amino group can react with aldehydes and ketones.

Q2: I am observing decomposition of my this compound during a reaction. What are the likely causes?

A2: Decomposition is often a result of exposure to incompatible reagents or harsh reaction conditions. Consider the following potential causes:

  • Presence of Strong Oxidants: Even trace amounts of strong oxidizing agents can lead to degradation.

  • Extreme pH: Highly acidic or basic conditions can cause hydrolysis of the nitrile group, which may be considered decomposition if the nitrile functionality is desired.[2] Generally, α-aminonitriles are more stable in neutral or slightly acidic conditions. The hydrolysis process is faster under acidic conditions.[5]

  • Incompatible Solvents: While generally soluble in polar organic solvents like ethanol and acetonitrile, some solvents might promote side reactions under certain conditions.

Q3: My attempt to hydrolyze the nitrile group to a carboxylic acid is not working. What should I do?

A3: Incomplete or failed hydrolysis can be due to several factors. Here are some troubleshooting steps:

  • Acid/Base Concentration: Ensure that the concentration of the acid or base is sufficient to catalyze the hydrolysis. For acid hydrolysis, heating under reflux with a dilute strong acid like HCl is a common method.[1]

  • Reaction Time and Temperature: Hydrolysis of nitriles can be slow and often requires elevated temperatures and prolonged reaction times. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Steric Hindrance: While not a major issue for this molecule, significant steric hindrance around the nitrile group in other substrates can impede hydrolysis.

Q4: I am trying to perform a reaction on the amino group, but the nitrile group is reacting instead. How can I prevent this?

A4: To achieve selectivity for the amino group, consider the following strategies:

  • Protecting the Nitrile Group: While less common, it is theoretically possible to protect the nitrile group, though this can be challenging.

  • Choosing Selective Reagents: Employ reagents that are known to react preferentially with amines over nitriles under the chosen reaction conditions. For example, acylation of the amino group can often be achieved selectively in the presence of a nitrile.

  • Reaction Conditions Optimization: Carefully control the reaction conditions (temperature, pH, solvent) to favor the desired reaction pathway. For instance, reactions involving the nucleophilic amino group are often favored under neutral or slightly basic conditions where the amine is deprotonated.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield in Strecker synthesis 1. Incomplete imine formation. 2. Deactivated aldehyde. 3. Suboptimal pH. 4. Cyanide source instability.1. Ensure anhydrous conditions for imine formation. Consider using a dehydrating agent. 2. Use freshly distilled or high-purity 4-fluorobenzaldehyde. 3. The reaction is often favored under slightly acidic conditions to promote imine formation without excessive hydrolysis.[6] 4. Use a stable cyanide source like KCN or NaCN and ensure it is properly dissolved.
Formation of side products 1. Over-reaction or decomposition due to harsh conditions. 2. Presence of impurities in starting materials. 3. Air or moisture sensitivity.1. Carefully control temperature and reaction time. Use milder reagents where possible. 2. Purify all starting materials before use. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitivity is suspected.
Difficulty in isolating the product 1. Product is highly soluble in the work-up solvent. 2. Emulsion formation during extraction. 3. Product is an oil instead of a solid.1. Choose an extraction solvent in which the product has lower solubility. Consider back-extraction into an acidic aqueous layer. 2. Add brine to the aqueous layer to break the emulsion. 3. Attempt to crystallize the product from a different solvent system or purify by chromatography.
Product decomposes upon storage 1. Exposure to light, air, or moisture. 2. Storage at an inappropriate temperature. 3. Contamination.1. Store in a tightly sealed, amber-colored vial under an inert atmosphere. 2. Store in a cool, dry place as recommended by the supplier. 3. Ensure the product is pure before storage.

Incompatible Reagents Summary

The following table summarizes reagents that are generally considered incompatible with this compound, along with the potential undesired reactions.

Reagent ClassSpecific ExamplesPotential Undesired Reaction
Strong Oxidizing Agents Potassium permanganate (KMnO₄), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Chromic acid (H₂CrO₄)Decomposition of the molecule
Strong Acids Concentrated HCl, H₂SO₄, HNO₃Hydrolysis of the nitrile to a carboxylic acid
Strong Bases Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Lithium diisopropylamide (LDA)Hydrolysis of the nitrile to a carboxylate
Strong Reducing Agents Lithium aluminum hydride (LiAlH₄), Raney Nickel with H₂Reduction of the nitrile to a primary amine
Reactive Carbonyls Aldehydes (e.g., formaldehyde), Ketones (e.g., acetone)Reaction with the primary amino group

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 2-Amino-2-(4-fluorophenyl)acetic acid

This protocol describes a typical acid-catalyzed hydrolysis of the nitrile group.

Materials:

  • This compound

  • 6 M Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound in 6 M HCl.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. This may take several hours.

  • Allow the reaction mixture to cool to room temperature.

  • Neutralize the solution carefully with a suitable base (e.g., NaOH solution) to the isoelectric point of the amino acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-Amino-2-(4-fluorophenyl)acetic acid.

Troubleshooting:

  • Low yield: Ensure the reaction goes to completion by extending the reflux time. Incomplete neutralization will also result in a lower yield of the precipitated amino acid.

  • Product remains in solution: The pH for precipitation is crucial. Adjust the pH carefully to the isoelectric point. If the product is highly water-soluble, consider extraction with an organic solvent after neutralization.

Visualizations

IncompatibleReagents reagent This compound strong_acid Strong Acids (e.g., conc. HCl) reagent->strong_acid Incompatible with strong_base Strong Bases (e.g., NaOH) reagent->strong_base Incompatible with strong_oxidant Strong Oxidizing Agents (e.g., KMnO4) reagent->strong_oxidant Incompatible with strong_reductant Strong Reducing Agents (e.g., LiAlH4) reagent->strong_reductant Incompatible with carbonyl Aldehydes/Ketones reagent->carbonyl Potentially Incompatible with hydrolysis_acid Hydrolysis to Carboxylic Acid strong_acid->hydrolysis_acid Leads to hydrolysis_base Hydrolysis to Carboxylate strong_base->hydrolysis_base Leads to decomposition Decomposition strong_oxidant->decomposition Leads to reduction Reduction to Diamine strong_reductant->reduction Leads to adduct_formation Adduct Formation carbonyl->adduct_formation Leads to

Caption: Incompatibility map for this compound.

TroubleshootingWorkflow start Low/No Product Yield check_reagents Are starting materials pure and fresh? start->check_reagents check_conditions Are reaction conditions optimal? (Temp, Time, pH) check_reagents->check_conditions Yes purify_reagents Purify starting materials check_reagents->purify_reagents No check_atmosphere Is the reaction sensitive to air/moisture? check_conditions->check_atmosphere Yes adjust_conditions Optimize T, t, or pH check_conditions->adjust_conditions No inert_atmosphere Run under N2 or Ar check_atmosphere->inert_atmosphere Yes success Problem Resolved check_atmosphere->success No purify_reagents->start adjust_conditions->start inert_atmosphere->start

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Chiral Separation of 2-Amino-2-(4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chiral separation of 2-Amino-2-(4-fluorophenyl)acetonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chiral HPLC separation of this compound and related compounds.

Method Development & Optimization

Q1: I am starting method development for the chiral separation of this compound. Which chiral stationary phases (CSPs) and mobile phases should I screen first?

A1: For aromatic aminonitriles, polysaccharide-based CSPs are a highly effective starting point. We recommend an initial screening approach using the columns and mobile phases listed below. The polarity of the mobile phase can be adjusted to optimize retention times and resolution.

Table 1: Recommended Initial Screening Conditions for Chiral Separation

Chiral Stationary Phase (CSP)Recommended Mobile Phase (Isocratic)Typical Flow Rate (mL/min)Notes
Chiralpak® AD-H Hexane/Isopropanol (90:10, v/v)1.0A good first choice for aromatic compounds.
Chiralpak® AS-H Hexane/Isopropanol (80:20, v/v)1.0Offers different selectivity compared to AD-H.
Chiralcel® OJ-H Hexane/Ethanol (90:10, v/v)1.0Another excellent option for aromatic aminonitriles.

Q2: I am not achieving baseline separation with the initial screening conditions. How can I improve the resolution?

A2: Improving resolution in chiral separations often involves systematically adjusting the mobile phase composition and temperature.

  • Mobile Phase Modifier: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) significantly impact selectivity. Try varying the alcohol percentage in increments of 5% (e.g., 95:5, 85:15, 75:25 hexane/alcohol).

  • Additives: For basic compounds like aminonitriles, adding a small amount of a basic additive to the mobile phase, such as diethylamine (DEA) or ethanolamine (ETA) at a concentration of 0.1%, can improve peak shape and resolution. Conversely, an acidic additive like trifluoroacetic acid (TFA) at 0.1% can also alter selectivity.

  • Temperature: Lowering the column temperature can sometimes enhance enantioselectivity, leading to better resolution. Experiment with temperatures between 10°C and 25°C.

Troubleshooting Poor Peak Shape and Inconsistent Results

Q3: My peaks are broad and tailing. What are the possible causes and solutions?

A3: Peak tailing is a common issue in chiral chromatography, especially with amine-containing compounds. The following flowchart outlines a systematic approach to troubleshooting this problem.

G start Broad and Tailing Peaks check_additive Is a mobile phase additive (e.g., 0.1% DEA) being used? start->check_additive add_additive Add a basic additive like DEA or ETA (0.1%) to improve peak shape. check_additive->add_additive No check_sample_solvent Is the sample dissolved in a solvent stronger than the mobile phase? check_additive->check_sample_solvent Yes dissolve_in_mp Dissolve the sample in the mobile phase or a weaker solvent. check_sample_solvent->dissolve_in_mp Yes secondary_interactions Are there secondary interactions with the silica support? check_sample_solvent->secondary_interactions No check_column_health Has the column performance degraded over time? flush_column Flush the column according to the manufacturer's instructions. Consider using a new column. check_column_health->flush_column Yes secondary_interactions->check_column_health No adjust_mp Optimize mobile phase modifier and additive concentration. secondary_interactions->adjust_mp Yes G start Racemic this compound derivatization React with Marfey's Reagent (FDAA) in a basic buffer (e.g., sodium bicarbonate). start->derivatization diastereomers Formation of Diastereomers derivatization->diastereomers hplc Separate on an achiral C18 column using a gradient of acetonitrile and water with 0.1% TFA. diastereomers->hplc detection UV Detection hplc->detection

Validation & Comparative

A Comparative Analysis of 2-Amino-2-(4-fluorophenyl)acetonitrile and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-Amino-2-(4-fluorophenyl)acetonitrile and its non-fluorinated counterpart, 2-Amino-2-phenylacetonitrile. The introduction of a fluorine atom to a molecule can significantly alter its physicochemical properties, metabolic stability, and biological activity. While direct comparative experimental data for these specific aminonitriles is limited in publicly available literature, this document extrapolates expected differences based on established principles of medicinal chemistry and provides a framework for their experimental comparison.

Physicochemical Properties: A Tale of Two Analogs

The primary difference between the two molecules is the substitution of a hydrogen atom with a fluorine atom at the para-position of the phenyl ring. This seemingly minor change can have a significant impact on the molecule's electronic properties, lipophilicity, and basicity.

PropertyThis compound (Fluorinated)2-Amino-2-phenylacetonitrile (Non-fluorinated)Expected Impact of Fluorination
Molecular Formula C₈H₇FN₂C₈H₈N₂Addition of a fluorine atom.
Molecular Weight 150.15 g/mol [][2]132.16 g/mol [3][]Increased molecular weight.
pKa (predicted) Expected to be lowerNo experimental data foundThe strong electron-withdrawing nature of the fluorine atom is expected to decrease the basicity of the amino group, resulting in a lower pKa.
logP (computed) 1.1[5]0.8[6][7]Fluorination generally increases lipophilicity, which is reflected in the higher computed logP value. This can influence membrane permeability and interactions with hydrophobic pockets of proteins.[8]
Aqueous Solubility Expected to be lowerNo experimental data foundThe increased lipophilicity of the fluorinated analog is expected to result in lower aqueous solubility.[9]
Reactivity Potentially alteredServes as a versatile precursor[3]The electron-withdrawing fluorine atom may influence the nucleophilicity of the amino group and the reactivity of the aromatic ring in electrophilic substitution reactions.
Metabolic Stability Expected to be higherNo experimental data foundThe carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[10] Fluorination at the para-position can block a potential site of oxidative metabolism, thereby increasing the metabolic stability of the compound.[8][10][11][12] The nitrile group itself can be subject to metabolism, potentially being converted to an amide by CYP enzymes.[13] The impact of fluorination on this specific metabolic pathway would require experimental investigation.

Experimental Protocols

To empirically determine the comparative properties of these two analogs, the following experimental protocols are proposed:

Determination of pKa by Potentiometric Titration
  • Preparation of Solutions: Prepare 0.01 M solutions of both this compound and 2-Amino-2-phenylacetonitrile in a suitable solvent system (e.g., 50:50 methanol:water). Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

  • Titration Setup: Calibrate a pH meter with standard buffers. Place a known volume of the aminonitrile solution in a beaker with a magnetic stirrer.

  • Titration: Add the standardized HCl solution in small increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP by Shake-Flask Method
  • System Preparation: Prepare a biphasic system of n-octanol and water. Saturate the n-octanol with water and the water with n-octanol.

  • Sample Preparation: Prepare a stock solution of each aminonitrile in the aqueous phase.

  • Partitioning: Add a known volume of the aminonitrile stock solution to a mixture of n-octanol and water in a separatory funnel. Shake vigorously for a predetermined amount of time to allow for partitioning.

  • Phase Separation and Analysis: Allow the phases to separate. Determine the concentration of the aminonitrile in both the aqueous and n-octanol phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.

In Vitro Metabolic Stability Assay using Liver Microsomes
  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (human, rat, or mouse), NADPH regenerating system, and phosphate buffer.

  • Initiation of Reaction: Add a known concentration of the test compound (either aminonitrile) to the pre-warmed incubation mixture.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t₁/₂) can be calculated.

Visualizing the Comparison

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_biological Biological Characterization Syn_F Synthesis of This compound Pur_F Purification (e.g., Crystallization) Syn_F->Pur_F Syn_NF Synthesis of 2-Amino-2-phenylacetonitrile Pur_NF Purification (e.g., Crystallization) Syn_NF->Pur_NF pKa pKa Determination (Potentiometric Titration) Pur_F->pKa logP logP Determination (Shake-Flask Method) Pur_F->logP Sol Aqueous Solubility (Equilibrium Method) Pur_F->Sol MetStab Metabolic Stability (Liver Microsome Assay) Pur_F->MetStab Reactivity Comparative Reactivity (e.g., Acylation Kinetics) Pur_F->Reactivity Pur_NF->pKa Pur_NF->logP Pur_NF->Sol Pur_NF->MetStab Pur_NF->Reactivity Data Data Analysis & Comparison pKa->Data logP->Data Sol->Data MetStab->Data Reactivity->Data

Caption: Experimental workflow for the comparative analysis.

Potential Metabolic Pathways

G cluster_non_fluorinated 2-Amino-2-phenylacetonitrile cluster_fluorinated This compound NF_Parent Parent Compound (Non-fluorinated) NF_Metabolite1 Aromatic Hydroxylation (para-position) NF_Parent->NF_Metabolite1 CYP450 NF_Metabolite2 Nitrile Hydrolysis (Amide formation) NF_Parent->NF_Metabolite2 CYP450/Hydrolase F_Parent Parent Compound (Fluorinated) F_Metabolite1 Blocked Aromatic Hydroxylation F_Parent->F_Metabolite1 CYP450 F_Metabolite2 Nitrile Hydrolysis (Amide formation) F_Parent->F_Metabolite2 CYP450/Hydrolase

Caption: Postulated metabolic pathways.

Conclusion

The strategic incorporation of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance the drug-like properties of a molecule. Based on established principles, it is anticipated that the fluorinated analog will exhibit increased lipophilicity and metabolic stability, but lower basicity and aqueous solubility compared to its non-fluorinated counterpart. These differences can have profound implications for its use as a synthetic intermediate or as a pharmacologically active agent. The experimental protocols and visualizations provided in this guide offer a robust framework for conducting a direct, data-driven comparison of these two compounds.

References

A Comparative Analysis of the Biological Activities of 2-Amino-2-(4-fluorophenyl)acetonitrile and 2-amino-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-amino-2-(4-fluorophenyl)acetonitrile and its non-fluorinated analog, 2-amino-2-phenylacetonitrile. While direct comparative studies on the biological activities of these two specific parent compounds are not extensively available in published literature, this document will explore their potential activities based on the established principles of medicinal chemistry, structure-activity relationships (SAR), and available data on their derivatives.

Introduction to the Compounds

2-amino-2-phenylacetonitrile is a simple aminonitrile, a class of organic compounds containing both an amino and a nitrile functional group attached to the same carbon atom.[1] It serves as a versatile precursor in the synthesis of various heterocyclic compounds and has been identified as a building block for molecules with potential pharmacological properties.[2] The introduction of a fluorine atom to the phenyl ring, creating this compound, can significantly alter the molecule's physicochemical properties, which in turn may influence its biological activity. Fluorine is a common bioisostere for hydrogen in drug design, often introduced to improve metabolic stability, binding affinity, and lipophilicity.

Theoretical Comparison of Biological Activity

The primary structural difference between the two molecules is the presence of a fluorine atom at the para-position of the phenyl ring in this compound. This substitution is expected to influence biological activity in several ways:

  • Electronic Effects: Fluorine is a highly electronegative atom, which can alter the electron distribution of the aromatic ring. This can impact the molecule's interaction with biological targets, such as enzymes or receptors.

  • Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic degradation. This can increase the half-life of the compound in biological systems.

  • Lipophilicity: The addition of a fluorine atom generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with hydrophobic binding pockets.

Based on these principles, it is plausible that this compound may exhibit enhanced potency, selectivity, or a more favorable pharmacokinetic profile compared to its non-fluorinated counterpart. However, without direct experimental data, this remains a theoretical assessment.

Biological Activities of Derivatives

While data on the parent compounds is scarce, derivatives of both 2-amino-2-phenylacetonitrile and other phenylacetonitriles have been investigated for various biological activities, including:

  • Anticancer Activity: Derivatives of 2-phenylacrylonitrile have shown potent inhibitory activity against various cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[3] For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic effects against prostate and breast cancer cell lines.[4]

  • Antimicrobial Activity: Metal complexes of 2-(Naphthalenel-ylamino)-2-phenylacetonitrile have shown antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]

These findings suggest that the aminonitrile and phenylacetonitrile scaffolds are promising starting points for the development of new therapeutic agents.

Quantitative Data on Derivatives

The following table summarizes the reported biological activity data for derivatives of the compounds of interest to provide a context for their potential efficacy. It is important to note that this data does not represent the activity of the parent compounds themselves.

Compound Class/DerivativeSpecific Compound/DerivativeTarget/AssayActivity (IC50/MIC)Reference
2-(4-Fluorophenyl)-N-phenylacetamide2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52 µM[4]
2-(4-Fluorophenyl)-N-phenylacetamide2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80 µM[4]
2-(4-Fluorophenyl)-N-phenylacetamide2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast Carcinoma)100 µM[4]
2-PhenylacrylonitrileCompound 1g2aHCT116 (Colon Carcinoma)5.9 nM[3]
2-PhenylacrylonitrileCompound 1g2aBEL-7402 (Hepatocellular Carcinoma)7.8 nM[3]

Experimental Protocols

To facilitate further research and a direct comparison of this compound and 2-amino-2-phenylacetonitrile, the following are detailed protocols for standard in vitro assays that could be employed.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds or a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity

This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated for these compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound\nDilution Compound Dilution Treatment Treatment Compound\nDilution->Treatment Cell\nSeeding Cell Seeding Cell\nSeeding->Treatment Incubation Incubation Treatment->Incubation Data\nAcquisition Data Acquisition Incubation->Data\nAcquisition IC50\nDetermination IC50 Determination Data\nAcquisition->IC50\nDetermination

Caption: A generalized workflow for an in vitro cytotoxicity assay.

signaling_pathway Compound Compound Kinase Kinase Compound->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylated\nSubstrate Phosphorylated Substrate Substrate->Phosphorylated\nSubstrate Phosphorylation Cellular\nResponse Cellular Response Phosphorylated\nSubstrate->Cellular\nResponse

Caption: A simplified diagram of a generic kinase inhibition pathway.

Conclusion

While direct comparative data on the biological activities of this compound and 2-amino-2-phenylacetonitrile is limited, the principles of medicinal chemistry suggest that the fluorinated analog may possess altered and potentially enhanced biological properties. The known activities of their derivatives in areas such as oncology and microbiology highlight the potential of these scaffolds for further investigation. The experimental protocols provided herein offer a starting point for researchers to conduct direct comparative studies and elucidate the specific biological effects of these two compounds. Further research is warranted to fully understand their pharmacological profiles and potential therapeutic applications.

References

A Comparative Guide to the Purity Validation of 2-Amino-2-(4-fluorophenyl)acetonitrile by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For active pharmaceutical ingredients (APIs) and their intermediates, such as 2-Amino-2-(4-fluorophenyl)acetonitrile, rigorous purity assessment ensures safety, efficacy, and batch-to-batch consistency. This guide provides a detailed comparison of two powerful analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their needs.

Introduction to Purity Analysis

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity can be affected by residual starting materials, byproducts from the synthetic route, and degradation products. Therefore, robust analytical methods are required to identify and quantify any impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used separative technique that excels in resolving and quantifying components of a mixture. For purity analysis, a reversed-phase HPLC method is typically employed, where the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative NMR (qNMR), is a powerful tool for both structural elucidation and quantitative analysis.[1][2][3][4][5] The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (commonly ¹H) and the number of those nuclei in the molecule.[1] This allows for the determination of the absolute purity of a sample by comparing the integral of the analyte's signal to that of a certified internal standard of known purity.[2]

Comparison of HPLC and NMR for Purity Determination

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between stationary and mobile phases.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Application Separation and quantification of known and unknown impurities.Structural elucidation and absolute purity determination.
Strengths High sensitivity for trace impurities, excellent resolution of complex mixtures, well-established methodology.Provides structural information, requires no reference standard of the analyte for purity determination (qNMR with internal standard), non-destructive.[2]
Limitations Requires a reference standard for each impurity for accurate quantification, potential for co-elution of impurities.Lower sensitivity compared to HPLC, may not detect non-protonated impurities (in ¹H NMR), requires a certified internal standard for absolute quantification.
Typical Use Case Routine quality control, stability testing, identification of degradation products.Purity assessment of reference standards, characterization of new chemical entities, quantification without a specific analyte standard.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method suitable for the purity determination of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6][7][8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 1:1 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same solvent.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol outlines a ¹H-qNMR method for the absolute purity determination of this compound using an internal standard.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of the maleic acid internal standard and add it to the same NMR tube.

  • Add approximately 0.75 mL of DMSO-d₆ to the NMR tube and gently vortex to dissolve both the sample and the internal standard completely.

Data Analysis:

The purity of the sample is calculated using the following formula:[2]

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight (this compound: 150.16 g/mol ; Maleic acid: 116.07 g/mol )

  • m = mass

  • P = Purity of the internal standard (as stated in the certificate of analysis)

  • analyte = this compound

  • IS = Internal Standard (Maleic acid)

For this compound, a well-resolved signal in the aromatic region can be used for integration. For maleic acid, the two olefinic protons appear as a singlet.

Data Presentation

Table 1: HPLC Purity Analysis Data
Peak No.Retention Time (min)Peak AreaArea (%)Identification
13.51,5000.05Unknown Impurity
28.22,985,00099.50This compound
310.113,5000.45Unknown Impurity
Total 3,000,000 100.00
Table 2: qNMR Purity Analysis Data
ParameterThis compound (Analyte)Maleic Acid (Internal Standard)
Mass (m)10.05 mg5.12 mg
Molecular Weight (MW)150.16 g/mol 116.07 g/mol
Signal Integral (I)1.00 (for 1 aromatic proton)2.15 (for 2 olefinic protons)
Number of Protons (N)12
Purity of IS (P_IS)99.9%
Calculated Purity 99.6%

Mandatory Visualization

Purity_Validation_Workflow cluster_hplc HPLC Analysis cluster_nmr NMR Analysis hplc_prep Sample Preparation hplc_analysis HPLC Separation hplc_prep->hplc_analysis hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data hplc_calc Purity Calculation (% Area) hplc_data->hplc_calc end Final Purity Report hplc_calc->end nmr_prep Sample & Internal Standard Preparation nmr_analysis NMR Data Acquisition nmr_prep->nmr_analysis nmr_data Spectrum Processing & Integration nmr_analysis->nmr_data nmr_calc Purity Calculation (qNMR Formula) nmr_data->nmr_calc nmr_calc->end start Test Sample of this compound start->hplc_prep start->nmr_prep

Caption: Workflow for purity validation of this compound.

Conclusion

Both HPLC and NMR are powerful and complementary techniques for the purity validation of this compound. HPLC is exceptionally well-suited for detecting and quantifying trace impurities, making it an ideal tool for routine quality control and stability studies. On the other hand, qNMR provides an elegant and direct method for determining absolute purity without the need for a specific reference standard of the analyte, which is particularly valuable for the certification of reference materials and for compounds where impurity standards are not available. The choice between these methods will depend on the specific requirements of the analysis, including the need for structural information, the availability of reference standards, and the desired level of sensitivity. For a comprehensive purity assessment, the orthogonal nature of these two techniques can be leveraged to provide a high degree of confidence in the quality of the material.

References

Comparative Efficacy of Drug Candidates Derived from 2-Amino-2-(4-fluorophenyl)acetonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of 2-Amino-2-(4-fluorophenyl)acetonitrile derivatives, comparing their performance against established alternatives with supporting experimental data and mechanistic insights.

Derivatives of the versatile chemical scaffold, this compound, have emerged as a promising source of novel drug candidates across diverse therapeutic areas, including anthelmintic, anticancer, and antimicrobial applications. This guide provides a detailed comparison of the efficacy of these derivatives, supported by quantitative data, experimental protocols, and an exploration of their underlying mechanisms of action through signaling pathway diagrams.

Anthelmintic Activity: Monepantel as a Case Study

A prominent drug candidate from the amino-acetonitrile derivative (AAD) class is Monepantel . It has demonstrated significant efficacy against gastrointestinal nematodes, including strains resistant to conventional anthelmintics.

Comparative Efficacy of Monepantel

The following table summarizes the comparative efficacy of Monepantel against other commercially available anthelmintics.

Drug CandidateTarget NematodeEfficacy (%)Comparator Drug(s)Comparator Efficacy (%)Reference
MonepantelMulti-drug resistant Haemonchus contortus (L4 larvae)99.9Derquantel/Abamectin18.3[1]
MonepantelMulti-drug resistant Haemonchus contortus (adults)100Derquantel/Abamectin<95[2]
MonepantelMulti-drug resistant Trichostrongylus colubriformis99.9Derquantel/Abamectin99.9[1]

Monepantel's unique mode of action, targeting a nematode-specific nicotinic acetylcholine receptor subunit (ACR-23), contributes to its effectiveness against resistant strains.

Anticancer Activity: Targeting Key Signaling Pathways

Several derivatives of this compound have been synthesized and evaluated for their anticancer properties. These compounds often incorporate heterocyclic ring systems, such as pyrano[3,2-c]quinoline and pyrano[3,2-c]chromene, and have been shown to inhibit critical cancer-related signaling pathways.

Multi-Kinase Inhibition by Pyrano[3,2-c]quinoline Derivatives

A novel series of 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles has been identified as potent inhibitors of multiple receptor tyrosine kinases, including EGFR, HER-2, and the protein kinase BRAFV600E.

Drug CandidateTargetIC50 (nM)Comparator DrugComparator IC50 (nM)Reference
Compound 5eEGFR71Erlotinib-[3][4][5][6]
HER-221--[3][4][5][6]
BRAFV600E62--[3][4][5][6]
Compound 5hEGFR75Erlotinib-[3][4][5][6]
HER-223--[3][4][5][6]
BRAFV600E67--[3][4][5][6]

Note: While a direct GI50 comparison showed compounds 5e and 5h to be more potent than Erlotinib, a direct IC50 comparison for Erlotinib was not provided in this specific study.

The inhibition of EGFR, HER-2, and BRAFV600E disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, and differentiation.

EGFR_HER2_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER-2 HER2->RAS HER2->PI3K BRAF BRAF(V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Pyrano_quinoline Pyrano[3,2-c]quinoline Derivatives Pyrano_quinoline->EGFR Pyrano_quinoline->HER2 Pyrano_quinoline->BRAF

Caption: Inhibition of EGFR, HER-2, and BRAF signaling pathways by pyrano[3,2-c]quinoline derivatives.

Topoisomerase II Inhibition and Apoptosis Induction

Certain pyrano[3,2-c]quinoline-3-carboxylate derivatives have been identified as dual inhibitors of topoisomerase II and DNA gyrase, leading to the induction of apoptosis in cancer cells.

Drug CandidateTargetIC50 (µM)Comparator DrugComparator IC50 (µM)Reference
Ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylateTopoisomerase II45.19--[7]
DNA Gyrase40.76--[7]
A549 Lung Cancer Cells~35Levofloxacin>100[7]

Inhibition of topoisomerase II leads to DNA double-strand breaks, which triggers a cascade of events culminating in programmed cell death (apoptosis).

TopoII_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_apoptosis DNA DNA DNA_damage_sensors DNA Damage Sensors (ATM, DNA-PK) DNA->DNA_damage_sensors Double-strand breaks TopoII Topoisomerase II TopoII->DNA Religation Pyrano_quinoline_carboxylate Pyrano[3,2-c]quinoline- 3-carboxylate Pyrano_quinoline_carboxylate->TopoII p53 p53 DNA_damage_sensors->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction via Topoisomerase II inhibition.

Microtubule Disruption and Centrosome De-clustering

2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles have demonstrated a distinct mechanism of action involving the disruption of microtubules and the de-clustering of centrosomes, leading to mitotic catastrophe in cancer cells.

These compounds interfere with the normal dynamics of microtubules, which are essential for maintaining cell structure and for the proper segregation of chromosomes during mitosis. This disruption leads to the formation of multipolar spindles due to the de-clustering of supernumerary centrosomes often found in cancer cells.

Microtubule_Centrosome_Pathway cluster_cell Cancer Cell cluster_mitosis Mitosis cluster_outcome Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Bipolar_Spindle Bipolar Spindle (Normal) Microtubules->Bipolar_Spindle Multipolar_Spindle Multipolar Spindle (Aberrant) Microtubules->Multipolar_Spindle Centrosomes Clustered Supernumerary Centrosomes Centrosomes->Bipolar_Spindle Centrosomes->Multipolar_Spindle Pyrano_chromene Pyrano[3,2-c]chromene Derivatives Pyrano_chromene->Microtubules Disruption Pyrano_chromene->Centrosomes De-clustering Cell_Cycle_Arrest G2/M Arrest Multipolar_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mitotic catastrophe induced by microtubule disruption and centrosome de-clustering.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound also possess antimicrobial properties. Further research is required to establish a comprehensive comparative efficacy profile against standard antibiotics.

Experimental Protocols

Determination of IC50 (Half-maximal inhibitory concentration) for Anticancer Agents

The IC50 value, representing the concentration of a drug that is required for 50% inhibition in vitro, is a key measure of a compound's potency. A common method for its determination is the MTT assay.

Experimental Workflow for IC50 Determination (MTT Assay)

IC50_Workflow A 1. Cell Seeding (e.g., MCF-7, HepG2, A549) in 96-well plates B 2. Incubation (24h) Allow cells to attach A->B C 3. Drug Treatment Add serial dilutions of the This compound derivative B->C D 4. Incubation (48-72h) Drug exposure C->D E 5. MTT Reagent Addition (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) D->E F 6. Incubation (4h) Formation of formazan crystals in viable cells E->F G 7. Solubilization Add DMSO to dissolve formazan crystals F->G H 8. Absorbance Measurement Read at ~570 nm using a microplate reader G->H I 9. Data Analysis Plot dose-response curve and calculate IC50 H->I

Caption: Workflow for determining the IC50 of anticancer compounds using the MTT assay.

Determination of MIC (Minimum Inhibitory Concentration) for Antimicrobial Agents

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Experimental Workflow for MIC Determination (Broth Microdilution)

MIC_Workflow A 1. Preparation of Drug Dilutions Serial two-fold dilutions of the This compound derivative in broth C 3. Inoculation Add inoculum to each well of the microtiter plate containing drug dilutions A->C B 2. Inoculum Preparation Standardized suspension of the microorganism (e.g., S. aureus, E. coli) B->C D 4. Incubation (16-20h) At optimal temperature for microbial growth C->D E 5. Visual Inspection Observe for turbidity (visible growth) D->E F 6. MIC Determination Lowest concentration with no visible growth E->F

Caption: Workflow for determining the MIC of antimicrobial compounds via broth microdilution.

Conclusion

Derivatives of this compound represent a rich and versatile scaffold for the development of new therapeutic agents. The anthelmintic Monepantel showcases the clinical success of this chemical class. In the realm of oncology, various derivatives have demonstrated potent activity through diverse mechanisms, including multi-kinase inhibition, topoisomerase II inhibition, and disruption of microtubule dynamics. The provided data and mechanistic insights underscore the significant potential of these compounds and offer a solid foundation for further research and development in the quest for more effective and targeted therapies. Future studies should focus on comprehensive in vivo efficacy and safety profiling to translate these promising preclinical findings into clinical applications.

References

Spectroscopic Comparison of 2-Amino-2-(4-fluorophenyl)acetonitrile Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of the isomers of 2-Amino-2-(4-fluorophenyl)acetonitrile. Due to the limited availability of public, experimental spectroscopic data for the individual enantiomers, this document will focus on the expected spectroscopic characteristics of the racemic mixture and the general principles of chiral analysis applicable to these isomers. The information presented is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and analysis of this compound.

Introduction

This compound is a chiral molecule existing as a pair of enantiomers, (R)- and (S)-2-Amino-2-(4-fluorophenyl)acetonitrile. As with all enantiomers, these molecules exhibit identical physical and chemical properties in an achiral environment. However, their interaction with other chiral entities, such as biological systems, can differ significantly. Therefore, the ability to distinguish and characterize these isomers is of paramount importance in fields like drug development and medicinal chemistry. Spectroscopic techniques are fundamental tools for the structural elucidation and purity assessment of such chiral compounds.

Spectroscopic Data Summary

Table 1: Predicted Spectroscopic Data for Racemic this compound

Spectroscopic TechniqueFeaturePredicted/Typical Value
¹H NMR Chemical Shift (δ) of Ar-H~7.5-7.1 ppm (multiplet)
Chemical Shift (δ) of α-CH~4.5-5.0 ppm (singlet or broad singlet)
Chemical Shift (δ) of -NH₂Variable, typically a broad singlet that is D₂O exchangeable
¹³C NMR Chemical Shift (δ) of C≡N~118-125 ppm
Chemical Shift (δ) of Ar-C (C-F)~160-165 ppm (doublet, ¹JCF)
Chemical Shift (δ) of Ar-C~115-135 ppm
Chemical Shift (δ) of α-C~45-55 ppm
FTIR N-H Stretch3300-3500 cm⁻¹ (two bands for primary amine)
C≡N Stretch2220-2260 cm⁻¹ (weak to medium intensity)
C-F Stretch1000-1400 cm⁻¹ (strong)
Aromatic C=C Stretch~1600, 1500, 1450 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺m/z 150.06
FragmentationLoss of HCN (m/z 123), loss of NH₂ (m/z 134), fragments corresponding to the fluorophenyl group.
Chiral HPLC ElutionA suitable chiral stationary phase (e.g., polysaccharide-based) and mobile phase should resolve the two enantiomers into distinct peaks with different retention times. The specific retention times are column and method dependent.

Note: The predicted values are based on the analysis of similar compounds and general spectroscopic principles. Actual experimental values may vary depending on the solvent, concentration, and instrument used.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic analysis and comparison of this compound isomers.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

  • Sample Preparation:

    • Dissolve 5-10 mg of the racemic this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetonitrile-d₃) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 (to achieve a good signal-to-noise ratio).

    • Relaxation delay: 1-5 seconds.

    • Spectral width: 0-12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-200 ppm.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the structure. For chiral analysis, a chiral solvating agent or a chiral lanthanide shift reagent can be added to the NMR sample to induce diastereomeric interactions, which may lead to the separation of signals for the two enantiomers.

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., N-H, C≡N, C-F) present in the molecule.

3.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain the fragmentation pattern.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

3.4 Chiral High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate the (R) and (S) enantiomers.

  • Sample Preparation:

    • Dissolve the racemic mixture in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: An HPLC system equipped with a UV detector and a chiral column.

  • Chromatographic Conditions (Example):

    • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: The two enantiomers should elute at different retention times, resulting in two separate peaks in the chromatogram. The ratio of the peak areas can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.

Visualization of Experimental Workflow

The logical flow for the spectroscopic comparison of the this compound isomers is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison racemic_sample Racemic 2-Amino-2- (4-fluorophenyl)acetonitrile chiral_separation Chiral HPLC Separation racemic_sample->chiral_separation nmr NMR Spectroscopy (¹H, ¹³C) racemic_sample->nmr ftir FTIR Spectroscopy racemic_sample->ftir ms Mass Spectrometry racemic_sample->ms r_isomer (R)-Isomer chiral_separation->r_isomer s_isomer (S)-Isomer chiral_separation->s_isomer r_isomer->nmr r_isomer->ftir r_isomer->ms s_isomer->nmr s_isomer->ftir s_isomer->ms comparison Comparative Analysis of Spectroscopic Data nmr->comparison ftir->comparison ms->comparison

Caption: Workflow for the spectroscopic comparison of this compound isomers.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in various scientific fields. While the individual enantiomers exhibit identical spectra in achiral environments, their separation and individual analysis are essential for understanding their stereospecific interactions. This guide provides a framework for the spectroscopic analysis of this compound, including predicted data and detailed experimental protocols. The successful application of these methods will enable researchers to confidently identify, characterize, and assess the purity of the isomers of this compound.

Stability Showdown: A Comparative Guide to Fluorinated vs. Non-Fluorinated Aminonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of lead compounds is a critical determinant of their therapeutic potential. Aminonitriles, key intermediates in the synthesis of alpha-amino acids and other bioactive molecules, are no exception. A common strategy to enhance molecular stability is the introduction of fluorine atoms. This guide provides an objective comparison of the stability of fluorinated versus non-fluorinated aminonitriles, supported by experimental data from related compound classes and detailed methodologies for stability assessment.

The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and other pharmacokinetic properties. The strength of the carbon-fluorine bond and its ability to shield molecules from enzymatic attack are key to these improvements. While direct comparative data on aminonitriles is limited, studies on analogous compounds such as indoles and peptides consistently demonstrate the stabilizing effect of fluorination.

Data Presentation: Comparative Stability Metrics

The following tables summarize experimental data from studies on compound classes structurally related to aminonitriles, illustrating the significant impact of fluorination on metabolic stability.

Table 1: Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles in Liver Microsomes

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/kg)
UT-155Non-fluorinated indole12.35-
32a4-Fluoro-indazole analog of UT-15513.29-
32cCF3-substituted indazole analog of UT-15553.711.29 (mL/min/mg)
5-Fluoroindole (5-FI)Fluorinated indole144.29.0
5-Fluoroindole HClHydrochloride salt of 5-FI1248

Note: Data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.

Experimental Protocols

To empower researchers to conduct their own comparative stability studies on novel aminonitriles, this section provides detailed protocols for key stability-indicating assays.

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[1]

1. Hydrolytic Stability:

  • Objective: To assess degradation in aqueous environments under acidic, basic, and neutral conditions.

  • Protocol:

    • Prepare stock solutions of the fluorinated and non-fluorinated aminonitriles in a suitable solvent (e.g., acetonitrile or methanol).

    • For each compound, prepare three sets of solutions:

      • Acidic: Add the stock solution to 0.1 N HCl.

      • Basic: Add the stock solution to 0.1 N NaOH.

      • Neutral: Add the stock solution to purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

2. Thermal Stability:

  • Objective: To evaluate the effect of heat on the solid-state stability of the compounds.

  • Protocol (using Thermogravimetric Analysis - TGA, and Differential Scanning Calorimetry - DSC):

    • Calibrate the TGA and DSC instruments according to the manufacturer's instructions.[3]

    • Accurately weigh a small amount of the solid sample (typically 5-10 mg) into an appropriate pan (e.g., aluminum or ceramic).[3]

    • Place the sample pan and a reference pan in the instrument.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 400°C).[3]

    • Record the weight loss as a function of temperature (TGA) and the heat flow into or out of the sample compared to the reference (DSC).

    • Analyze the resulting thermograms to determine the onset of decomposition and any phase transitions.

3. Photostability:

  • Objective: To assess the degradation of the compound when exposed to light.

  • Protocol (following ICH Q1B guidelines):

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

    • At the end of the exposure period, examine the samples for any physical changes (e.g., color change).

    • Quantify the amount of parent compound and any degradation products using a validated stability-indicating HPLC method.

Metabolic Stability Assay in Liver Microsomes
  • Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

  • Protocol:

    • Preparation:

      • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

      • Thaw cryopreserved liver microsomes (e.g., human, rat, or mouse) on ice.

      • Prepare a NADPH-regenerating system solution.

    • Incubation:

      • In a 96-well plate, add buffer (e.g., potassium phosphate, pH 7.4), the test compound (final concentration typically 1 µM), and the liver microsomes (final protein concentration typically 0.5-1 mg/mL).

      • Pre-incubate the plate at 37°C for 5-10 minutes.

      • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • Time Points and Quenching:

      • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

    • Sample Processing and Analysis:

      • Centrifuge the plate to precipitate the proteins.

      • Transfer the supernatant to a new plate for analysis.

      • Quantify the remaining parent compound at each time point using LC-MS/MS.

    • Data Analysis:

      • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

      • The slope of the line gives the elimination rate constant (k).

      • Calculate the half-life (t½) = 0.693 / k.

      • Calculate the intrinsic clearance (CLint) = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.

Mandatory Visualization

Experimental_Workflow_for_Stability_Testing cluster_stress_conditions Forced Degradation Studies cluster_metabolic_stability Metabolic Stability Hydrolytic Hydrolytic (Acid, Base, Neutral) Analytical_Method Stability-Indicating HPLC/LC-MS Method Hydrolytic->Analytical_Method Thermal Thermal (TGA/DSC) Thermal->Analytical_Method Photolytic Photolytic (UV/Vis Light) Photolytic->Analytical_Method Microsomes Liver Microsomes Microsomes->Analytical_Method Test_Compound Fluorinated & Non-Fluorinated Aminonitriles Test_Compound->Hydrolytic Test_Compound->Thermal Test_Compound->Photolytic Test_Compound->Microsomes Data_Analysis Data Analysis (Degradation Rate, Half-life, CLint) Analytical_Method->Data_Analysis Stability_Profile Comparative Stability Profile Data_Analysis->Stability_Profile

Caption: General workflow for comparative stability testing of aminonitriles.

Metabolic_Stability_Enhancement cluster_non_fluorinated Non-Fluorinated Aminonitrile cluster_fluorinated Fluorinated Aminonitrile Non_Fluorinated R-CH(NH2)CN CYP450 Cytochrome P450 Enzymes Non_Fluorinated->CYP450 Metabolic_Site Metabolically Labile Site (C-H) Fluorinated R-CF(NH2)CN Fluorinated->CYP450 Blocked_Site Metabolically Stable Site (C-F) Metabolism Oxidative Metabolism CYP450->Metabolism No_Metabolism Blocked Metabolism CYP450->No_Metabolism Increased_Stability Increased Metabolic Stability & Half-life No_Metabolism->Increased_Stability

Caption: Fluorination blocks sites of oxidative metabolism, enhancing stability.

References

A Comparative Guide to Catalysts for the Synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds, is predominantly achieved through the one-pot, three-component Strecker reaction. This reaction involves the condensation of 4-fluorobenzaldehyde, an amine (commonly ammonia or an ammonium salt), and a cyanide source. The efficiency and selectivity of this transformation are highly dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.

Performance of Catalysts: A Quantitative Comparison

The selection of a catalyst for the Strecker synthesis of this compound is critical for achieving high yields and purity. A variety of catalysts, including Lewis acids and solid acid catalysts, have been demonstrated to be effective. The following table summarizes the performance of selected catalysts under specific reaction conditions.

Catalyst TypeCatalystCatalyst LoadingAmine SourceCyanide SourceSolventTimeYield (%)Reference
Solid AcidMontmorillonite KSF25 wt%NH₄ClTMSCNCH₂Cl₂2.5 h92[1]
Lewis AcidZrCl₄10 mol%AnilineTMSCNEtOH0.5 h96[2]
Lewis AcidInCl₃10 mol%AnilineTMSCNWater0.5 h98[3]

*Note: The data for ZrCl₄ and InCl₃ are for the synthesis of the closely related 2-amino-2-phenylacetonitrile and are included for comparative purposes to indicate the potential efficacy of these Lewis acids.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using a solid acid catalyst are provided below.

Synthesis using Montmorillonite KSF Clay[1]

This procedure outlines a one-pot, three-component Strecker reaction catalyzed by Montmorillonite KSF clay.[1]

Materials:

  • 4-fluorobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Trimethylsilyl cyanide (TMSCN)

  • Montmorillonite KSF clay

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of 4-fluorobenzaldehyde (10 mmol) and ammonium chloride (12 mmol) in dichloromethane (50 mL), add Montmorillonite KSF clay (25% by weight of the aldehyde).

  • Stir the mixture at room temperature for 10 minutes.

  • Add trimethylsilyl cyanide (12 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 2.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography on silica gel.

Experimental and Logical Workflow Diagrams

To aid in the conceptualization of the synthesis and catalyst selection process, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 4-fluorobenzaldehyde, amine source, and solvent B Add Catalyst A->B C Add Cyanide Source (e.g., TMSCN) B->C D Stir at Specified Temperature and Time C->D E Filter to remove heterogeneous catalyst (if applicable) D->E F Aqueous Work-up E->F G Dry and Concentrate F->G H Column Chromatography G->H I I H->I Characterization (NMR, IR, MS) CatalystSelection A Desired Outcome? B High Yield and Green Chemistry Focus A->B High Yield & Environmentally Benign C Potentially Faster Reaction Times A->C Speed D Montmorillonite KSF (Solid Acid) B->D E Lewis Acids (e.g., ZrCl₄, InCl₃) C->E

References

A Comparative Guide to the Synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile: An Analysis of Reaction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Catalytic Systems for Aromatic Aminonitrile Synthesis

The Strecker reaction, a three-component condensation of an aldehyde, an amine, and a cyanide source, is the most common method for synthesizing α-aminonitriles.[1] The efficiency of this reaction is often dictated by the choice of catalyst and reaction conditions. Below is a comparison of different approaches for the synthesis of aromatic aminonitriles, which can serve as a proxy for the synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile.

Catalyst/MethodAldehydeAmineCyanide SourceSolventTemperature (°C)TimeYield (%)Reference
Indium Powder BenzaldehydeAnilineTMSCNWaterRoom Temp.30 min98[2]
4-ChlorobenzaldehydeAnilineTMSCNWaterRoom Temp.45 min96[2]
4-FluorobenzaldehydeAnilineTMSCNWaterRoom Temp.40 min97[2]
Alum (10 mol%) BenzaldehydeAnilineTMSCNAcetonitrileRoom Temp.45 min94[3]
4-ChlorobenzaldehydeAnilineTMSCNAcetonitrileRoom Temp.50 min92[3]
Zr(HSO₄)₄ (2-4 mol%) BenzaldehydeAnilineTMSCNSolvent-freeRoom Temp.5 min94[4]
4-ChlorobenzaldehydeAnilineTMSCNSolvent-freeRoom Temp.7 min92[4]
Molecular Iodine (10 mol%) Benzaldehydep-ToluenesulfonamideTMSCNCH₂Cl₂Room Temp.60 min94[5]
β-Cyclodextrin BenzaldehydeAnilineTMSCNWaterRoom Temp.2 h95[6]
Palladium Complex BenzaldehydeAnilineTMSCNCH₂Cl₂Room Temp.24 hHigh[6]
Solvent-Free BenzaldehydeAnilineKCNNoneRoom Temp.1.5 h92[7]

Note: TMSCN refers to Trimethylsilyl cyanide.

Experimental Protocols

Below is a general experimental protocol for the one-pot, three-component Strecker synthesis of an aromatic α-aminonitrile. This can be adapted for the synthesis of this compound by using 4-fluorobenzaldehyde as the starting material.

Representative Protocol: Alum-Catalyzed Synthesis of 2-Amino-2-phenylacetonitrile [3]

Materials:

  • Benzaldehyde (2 mmol)

  • Aniline (2 mmol)

  • Trimethylsilyl cyanide (TMSCN) (2 mmol)

  • Alum (KAl(SO₄)₂·12H₂O) (0.2 mmol, 10 mol%)

  • Acetonitrile (15 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add benzaldehyde (2 mmol), aniline (2 mmol), and alum (0.2 mmol) in acetonitrile (15 mL).

  • Stir the mixture at room temperature.

  • To this stirring solution, add trimethylsilyl cyanide (2 mmol) dropwise.

  • Continue stirring the reaction mixture at room temperature for 45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture by adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography to afford the pure α-aminonitrile.

Visualizing the Reaction and Workflow

To better understand the chemical transformations and the experimental process, the following diagrams are provided.

Strecker_Synthesis_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cyanide Addition Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine Amine Amine Water Water Imine->Water - H₂O Imine_2 Imine Aminonitrile α-Aminonitrile Imine_2->Aminonitrile + Cyanide Cyanide Cyanide Source (e.g., TMSCN)

Caption: The general mechanism of the Strecker synthesis involves the formation of an imine from an aldehyde and an amine, followed by the nucleophilic addition of a cyanide source to yield the α-aminonitrile.

Experimental_Workflow Start Start Reaction_Setup Combine Aldehyde, Amine, and Catalyst in Solvent Start->Reaction_Setup Reagent_Addition Add Cyanide Source (e.g., TMSCN) Reaction_Setup->Reagent_Addition Reaction Stir at Room Temperature (Monitor by TLC) Reagent_Addition->Reaction Workup Quench Reaction and Perform Liquid-Liquid Extraction Reaction->Workup Purification Dry Organic Layer and Evaporate Solvent Workup->Purification Final_Product Pure α-Aminonitrile Purification->Final_Product

References

Safety Operating Guide

Essential Safety and Logistics for Handling 2-Amino-2-(4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of 2-Amino-2-(4-fluorophenyl)acetonitrile. Adherence to these procedures is essential to ensure personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance requiring stringent safety measures. The primary risks include toxicity if swallowed or in contact with skin, and irritation to the skin, eyes, and respiratory system.[1]

1.1. Hazard Classification

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

1.2. Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound.

Protection TypeSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles that can cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact, which can be toxic.[1] Nitrile gloves offer good resistance to a range of chemicals.[4][5]
Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes inhalation of dust or vapors, which can cause respiratory irritation.[1][2][3]

Operational Plan: Step-by-Step Handling Procedures

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

2.1. Preparation

  • Designated Area: All handling of the compound must occur in a designated area, such as a chemical fume hood, to control exposure.

  • PPE Inspection: Before starting, inspect all PPE for integrity. Ensure gloves are free of pinholes and that eye protection is clean and fits properly.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[6]

  • Spill Kit: Ensure a chemical spill kit is readily available.

2.2. Handling

  • Weighing: If weighing the solid, do so in a fume hood on a tared weigh boat. Minimize the creation of dust.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Heating: If heating is required, use a controlled heating mantle and monitor the process.

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even after removing gloves.

2.3. Storage

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

  • Inventory: Maintain an accurate inventory of the chemical.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation

Waste TypeContainerLabeling
Solid Waste Lined, sealed container"Hazardous Waste: this compound (Solid)"
Liquid Waste Leak-proof, sealed container"Hazardous Waste: this compound (Liquid, specify solvent)"
Contaminated PPE Lined, sealed container"Hazardous Waste: Contaminated PPE"
Sharps Puncture-resistant sharps container"Hazardous Waste: Sharps"

3.2. Disposal Procedure

  • Collection: Collect all waste in the appropriate, labeled containers at the point of generation.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for pick-up and disposal by a licensed hazardous waste management company. Do not dispose of this chemical down the drain or in regular trash.[2]

Emergency Procedures

Immediate and appropriate action is critical in an emergency.

4.1. Spills

  • Evacuation: Evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

4.2. Personal Exposure

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Logical Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_preparation Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Designate Handling Area prep2 Inspect PPE prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 handle1 Weighing in Fume Hood prep3->handle1 handle2 Solution Preparation handle1->handle2 handle3 Post-Handling Decontamination handle2->handle3 store1 Tightly Sealed Container handle3->store1 disp1 Segregate Waste handle3->disp1 store2 Cool, Dry, Ventilated Area store1->store2 disp2 Store in Designated Area disp1->disp2 disp3 Licensed Disposal disp2->disp3 emergency_spill Spill emergency_exposure Personal Exposure

Caption: Workflow for safe handling and disposal.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.